N-Desmethyl Imatinib Dimesylate
Description
BenchChem offers high-quality N-Desmethyl Imatinib Dimesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyl Imatinib Dimesylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11ClN2O4 |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14;/h1-3,12H,4,10H2,(H,11,15)(H,13,14);1H |
InChI Key |
LKNHGIWKJBRBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: N-Desmethyl Imatinib Dimesylate – Chemical Structure, Molecular Weight, and Pharmacological Profiling
As targeted kinase inhibitors evolve, the analytical tracking of their active metabolites has become as critical as monitoring the parent drug. For Imatinib (Gleevec), the primary active metabolite is N-Desmethyl Imatinib (also known as CGP74588 or Norimatinib). While it retains equipotent target affinity to its parent compound, its distinct physicochemical properties, altered cellular permeability, and specific salt forms dictate its behavior in both in vitro assays and in vivo pharmacokinetics.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and functional pharmacology, providing drug development professionals with a mechanistic understanding of N-Desmethyl Imatinib Dimesylate, supported by validated experimental workflows.
Structural Chemistry and Physicochemical Properties
The Structural Causality of N-Demethylation
Imatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4[1]. The biotransformation involves the oxidative removal of the methyl group from the terminal 4-methylpiperazine ring, yielding N-Desmethyl Imatinib[2].
From a structural biology perspective, the piperazine ring of imatinib is solvent-exposed when bound to the ATP-binding pocket of the BCR-ABL kinase domain. Because the N-demethylation occurs at this solvent-exposed tail rather than the core pyrimidine or amide hinge-binding regions, the metabolite retains the critical hydrogen-bonding network required to lock the kinase in its inactive conformation. This structural causality explains why CGP74588 exhibits in vitro inhibitory activity against BCR-ABL, c-KIT, and PDGFR that is virtually identical to the parent drug[3].
Salt Forms and Molecular Weight Variations
In analytical and preclinical settings, N-Desmethyl Imatinib is utilized in various forms. The selection of the salt form is critical; free bases often suffer from poor aqueous solubility, whereas mesylate (methanesulfonate) and dimesylate salts significantly enhance solubility for in vitro dosing and liquid chromatography workflows.
Table 1: Physicochemical Comparison of N-Desmethyl Imatinib Forms
| Property | Free Base | Monomesylate | Dimesylate |
| Synonyms | CGP74588, Norimatinib | Norimatinib mesylate | N-Desmethyl Imatinib Dimesylate |
| Molecular Formula | C₂₈H₂₉N₇O | C₂₈H₂₉N₇O • CH₄O₃S | C₂₈H₂₉N₇O • 2(CH₄O₃S) |
| Molecular Weight | 479.58 g/mol [2] | 575.69 g/mol [4] | ~671.80 g/mol |
| CAS Number | 404844-02-6[5] | 404844-03-7[4] | N/A (Salt-specific) |
| Aqueous Solubility | Low | Moderate | High |
Note: Commercial analytical standards (e.g., from LGC Standards) often report the molecular weight of the free base (479.58 g/mol ) on the certificate of analysis even for dimesylate salts to standardize pharmacokinetic mass-balance calculations[6].
Pharmacokinetics and The P-Glycoprotein Paradox
While N-Desmethyl Imatinib is equipotent at the kinase level, its clinical efficacy is heavily modulated by cellular transport mechanisms. The plasma area under the curve (AUC) for this metabolite is approximately 15% of the parent imatinib[1]. Both compounds are highly protein-bound (98.1% to 99.7%)[1].
However, the slight increase in polarity resulting from the loss of the methyl group fundamentally alters its interaction with cellular efflux pumps. Research demonstrates that N-Desmethyl Imatinib is a significantly superior substrate for P-glycoprotein (P-gp / ABCB1) compared to imatinib[7].
The Mechanistic Paradox: In multidrug-resistant leukemia cells (e.g., K562/Dox) overexpressing ABCB1, the intracellular accumulation of N-Desmethyl Imatinib is drastically reduced[7]. Consequently, concentrations up to 20 μM fail to induce apoptosis in these resistant lines, despite the metabolite's intrinsic kinase inhibitory power[7]. Therefore, measuring total plasma concentrations of the metabolite does not reliably predict intracellular target engagement in P-gp overexpressing tumors.
Metabolic conversion of Imatinib to N-Desmethyl Imatinib and their respective pharmacological targets.
Validated Experimental Protocols
To ensure rigorous, self-validating data generation, the following protocols detail the quantification of N-Desmethyl Imatinib and the assessment of its biological activity.
Protocol 1: LC-MS/MS Quantification in Human Plasma
This method utilizes a stable isotope-labeled internal standard (Imatinib-d8) to correct for matrix effects and extraction recovery, ensuring high trustworthiness in pharmacokinetic profiling.
Materials:
-
N-Desmethyl Imatinib Dimesylate Reference Standard.
-
Imatinib-d8 Mesylate (Internal Standard, IS)[8].
-
LC-MS grade Acetonitrile, Water, and Formic Acid.
Step-by-Step Workflow:
-
Sample Preparation: Aliquot 50 μL of human plasma into a microcentrifuge tube.
-
IS Spiking: Add 10 μL of Imatinib-d8 working solution (500 ng/mL) to the plasma.
-
Protein Precipitation: Add 150 μL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes to disrupt drug-protein binding (critical due to the >98% protein binding rate[1]).
-
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Transfer 100 μL of the clear supernatant to an autosampler vial.
-
Chromatography: Inject 5 μL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 μm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).
-
Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
-
Transitions: N-Desmethyl Imatinib (m/z 480.3 → 394.2); Imatinib-d8 (m/z 502.3 → 394.2).
-
Step-by-step LC-MS/MS workflow for quantifying N-Desmethyl Imatinib in plasma samples.
Protocol 2: In Vitro BCR-ABL Kinase Inhibition Assay
To validate the equipotent nature of the dimesylate metabolite against the parent drug, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is recommended.
-
Reagent Preparation: Dissolve N-Desmethyl Imatinib Dimesylate in DMSO to create a 10 mM stock. The dimesylate salt ensures rapid dissolution without the need for excessive sonication.
-
Serial Dilution: Prepare a 10-point 3-fold serial dilution series in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Incubation: Combine 5 nM recombinant BCR-ABL kinase with the compound dilutions in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 μM ATP and 2 μM of a biotinylated tyrosine kinase peptide substrate.
-
Detection: After 60 minutes, halt the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Analysis: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. The IC₅₀ for N-Desmethyl Imatinib should closely mirror Imatinib (~25-50 nM).
Conclusion
Understanding N-Desmethyl Imatinib Dimesylate requires looking beyond its basic chemical formula. While its molecular weight (671.80 g/mol for the dimesylate salt; 479.58 g/mol for the free base) and structural N-demethylation seem like minor variations from Imatinib, they trigger profound biological consequences. The metabolite's heightened susceptibility to ABCB1 efflux pumps serves as a critical reminder that in vitro target affinity does not guarantee intracellular efficacy. By utilizing appropriate salt forms and rigorous LC-MS/MS protocols with stable isotope standards, researchers can accurately map the pharmacokinetic landscape of this crucial metabolite.
References
-
Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors Frontiers in Pharmacology URL:[Link]
-
Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells PubMed (National Institutes of Health) URL:[Link]
-
Clinical Pharmacokinetics of Imatinib Mesylate In Vivo URL:[Link]
-
Cgp-74588 (N-Desmethyl Imatinib) | CID 9869737 PubChem - NIH URL:[Link]
Sources
- 1. Frontiers | Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors [frontiersin.org]
- 2. Cgp-74588 | C28H29N7O | CID 9869737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Compound N-Desmethyl imatinib mesylate - Chemdiv [chemdiv.com]
- 5. scbt.com [scbt.com]
- 6. N-Desmethyl Imatinib Dimesylate | LGC Standards [lgcstandards.com]
- 7. Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) [lgcstandards.com]
The Critical Distinction: A Comparative Analysis of Imatinib Mesylate and its Active Metabolite, N-Desmethyl Imatinib
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Imatinib Mesylate, the salt form of the pioneering tyrosine kinase inhibitor (TKI) Imatinib, marked a paradigm shift in targeted cancer therapy. Its efficacy, particularly in chronic myeloid leukemia (CML), is not solely attributable to the parent drug. A comprehensive understanding of its pharmacology necessitates a detailed examination of its principal active metabolite, N-Desmethyl Imatinib (also known as CGP74588). This guide provides a detailed technical comparison of Imatinib Mesylate and N-Desmethyl Imatinib, focusing on the subtle yet significant differences in their chemical structure, pharmacodynamic profiles, pharmacokinetic behavior, and analytical differentiation. We will explore how a single metabolic demethylation event gives rise to a distinct chemical entity with comparable in vitro potency but a markedly different pharmacokinetic profile, which contributes significantly to the sustained therapeutic effect of the treatment. This document serves as a critical resource for researchers, scientists, and drug development professionals involved in the study of TKIs and drug metabolism.
Introduction
The advent of Imatinib (marketed as Gleevec®) revolutionized the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and c-Kit-positive gastrointestinal stromal tumors (GISTs).[1][2][3] It functions as a potent and selective inhibitor of a specific set of protein tyrosine kinases, including the aberrant Bcr-Abl fusion protein in CML and the c-Kit receptor in GISTs.[4][5][6] By competitively binding to the ATP-binding site of these kinases, Imatinib locks the enzyme in an inactive conformation, thereby blocking downstream signaling pathways that drive uncontrolled cell proliferation and survival.[1][2]
However, the in-vivo activity profile of Imatinib is incomplete without considering its metabolism. In the liver, Imatinib is primarily biotransformed into N-Desmethyl Imatinib (CGP74588), its main active metabolite.[1][7] This metabolite is not merely an inactive byproduct; it exhibits pharmacological activity comparable to the parent drug.[8][9] Therefore, understanding the distinct characteristics of both the parent drug and its active metabolite is paramount for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring (TDM), and the design of next-generation inhibitors. This guide dissects the core differences between these two molecules, providing the technical foundation required for advanced research and development.
Section 1: Chemical and Physical Properties
The fundamental difference between Imatinib and its primary metabolite lies in a single methyl group, a seemingly minor alteration that nonetheless defines them as distinct chemical entities with different physicochemical properties.
Chemical Structure
Imatinib is chemically described as 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl] amino] phenyl]-benzamide.[10][11] Its active metabolite, N-Desmethyl Imatinib, is formed by the enzymatic removal of the methyl group from the piperazine ring.[9] The molecule supplied for therapeutic use is the mesylate salt of Imatinib, which enhances its solubility.[10][12] The N-Desmethyl metabolite can be synthesized with various salt forms for use as an analytical standard, though it exists as a free base in circulation. While the user prompt mentioned a "dimesylate" form, the predominant salt form for reference standards cited in the literature is the mesylate.
Physicochemical Data Comparison
The structural change directly impacts the molecular formula and weight, which are critical parameters for analytical quantification and stoichiometric calculations.
| Property | Imatinib (Free Base) | Imatinib Mesylate | N-Desmethyl Imatinib (Free Base) | N-Desmethyl Imatinib Mesylate |
| Molecular Formula | C₂₉H₃₁N₇O[11][13] | C₃₀H₃₅N₇O₄S[12][14] | C₂₈H₂₉N₇O[15] | C₂₉H₃₃N₇O₄S[16] |
| Molecular Weight | 493.6 g/mol [13] | 589.7 g/mol [10][13][14] | 479.6 g/mol | 575.7 g/mol [16] |
| Key Structural Difference | N-methylated piperazine ring | N-methylated piperazine ring | Unsubstituted piperazine nitrogen | Unsubstituted piperazine nitrogen |
Section 2: Pharmacodynamics and Mechanism of Action
Despite the structural difference, the core mechanism of action and the in vitro potency of N-Desmethyl Imatinib remain remarkably similar to the parent compound.
Target Inhibition Profile
Both Imatinib and N-Desmethyl Imatinib exert their therapeutic effect by inhibiting the same panel of tyrosine kinases: Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][9] They function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase domain, close to the ATP-binding pocket.[1] This stabilizes the inactive state, preventing the enzyme from adopting the active conformation required for substrate phosphorylation and subsequent signal transduction.
Comparative In Vitro Potency
Crucially, the demethylation of the piperazine moiety does not significantly alter the molecule's affinity for the kinase active site. In vitro studies have demonstrated that N-Desmethyl Imatinib has the same potency against the Bcr-Abl kinase as the parent Imatinib, with a reported IC₅₀ value of 38 nM for both compounds.[9] This equipotency underscores the metabolite's significant contribution to the overall clinical activity observed during treatment.
Signaling Pathway Inhibition
The diagram below illustrates the central role of the Bcr-Abl kinase in CML and the point of inhibition for both Imatinib and its active metabolite.
Section 3: Comparative Pharmacokinetics
The most significant divergence between Imatinib and N-Desmethyl Imatinib is found in their pharmacokinetic profiles. The metabolic process itself and the resulting properties of the metabolite are critical to the drug's overall disposition and duration of action.
Metabolic Pathway
Imatinib is extensively metabolized in the liver, primarily through oxidation. The main metabolic pathway is the N-demethylation of the piperazine ring, a reaction catalyzed predominantly by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from other CYPs like CYP2C8.[1][7][17][18] This process directly converts Imatinib into N-Desmethyl Imatinib.
Pharmacokinetic Parameters
While pharmacologically similar in vitro, the two compounds exhibit distinct behaviors in the body. N-Desmethyl Imatinib has a substantially longer elimination half-life, which has important clinical implications.
| Parameter | Imatinib | N-Desmethyl Imatinib | Clinical Implication |
| Elimination Half-life (t½) | ~18 hours[1][8] | ~40-65 hours[1][19][20] | The metabolite's longer half-life contributes to a sustained therapeutic effect and steady-state drug exposure. |
| Plasma Protein Binding | ~95%[1][8] | Similar to parent | High binding to albumin and α1-acid glycoprotein limits free drug concentration. |
| Relative Plasma Exposure (AUC) | Major component (~65%)[21] | Minor component (~9-20%)[21][22] | Although potent, the metabolite is present at lower concentrations than the parent drug. |
| Time to Peak (Tmax) | 2-4 hours[5][20] | Slower than parent | Reflects its formation from the parent drug. |
The prolonged elimination kinetics of N-Desmethyl Imatinib are particularly relevant when considering drug discontinuation or potential drug-drug interactions, as the active metabolite will persist in circulation much longer than the parent compound.[19]
Section 4: Analytical Differentiation and Quantification
The structural difference between Imatinib and N-Desmethyl Imatinib, though small, is sufficient for their distinct separation and quantification using modern bioanalytical techniques. This is essential for TDM and pharmacokinetic studies.
Core Methodology: LC-MS/MS
The gold standard for simultaneously quantifying Imatinib and its metabolite in biological matrices like plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24][25]
-
Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is used to physically separate the two compounds in time before they enter the mass spectrometer.[26][27] The slight difference in polarity caused by the loss of the methyl group allows for their resolution on a C18 column with an appropriate mobile phase gradient.[23][28]
-
Mass Spectrometry (MS/MS): This technique provides exceptional sensitivity and specificity. The compounds are ionized (typically via electrospray ionization, ESI) and selected in the first quadrupole based on their unique mass-to-charge ratio (m/z). They are then fragmented, and a specific product ion is monitored in the second quadrupole. This specific precursor-to-product ion transition is a unique molecular fingerprint.
Mass Spectrometric Signatures
The distinct molecular weights of the two compounds result in different precursor ions. Critically, while the precursor ions differ by 14 Da (the mass of a CH₂ group), they can be fragmented to yield a common, stable product ion, which is an efficient strategy for MS/MS method development.[24][29]
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ion Transition |
| Imatinib | 494 | 394 | 494 → 394[24][29] |
| N-Desmethyl Imatinib | 480 | 394 | 480 → 394[24][29] |
Validated Protocol: Simultaneous Quantification in Human Plasma via LC-MS/MS
This protocol is a representative workflow synthesized from validated methods in the scientific literature.[23][24][25][29]
1. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. b. Add 20 µL of internal standard working solution (e.g., deuterated Imatinib, Imatinib-d8). c. Add 300 µL of cold acetonitrile (or methanol) to precipitate plasma proteins.[24][25] d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
2. Chromatographic Conditions: a. HPLC System: Agilent, Waters, or equivalent system. b. Column: C18 reversed-phase column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm).[23][24] c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: Methanol. e. Flow Rate: 0.7 mL/min (Isocratic or Gradient).[24] f. Injection Volume: 10 µL. g. Column Temperature: 30°C.
3. Mass Spectrometer Conditions: a. MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo, or Waters). b. Ionization Source: Electrospray Ionization (ESI), Positive Mode. c. Ion Transitions (Multiple Reaction Monitoring - MRM):
- Imatinib: 494 → 394
- N-Desmethyl Imatinib: 480 → 394
- Imatinib-d8 (IS): 502 → 394[30] d. Data Analysis: Quantify using a calibration curve prepared by spiking known concentrations of both analytes into blank plasma.
Bioanalytical Workflow Diagram
Conclusion
The distinction between Imatinib Mesylate and its primary active metabolite, N-Desmethyl Imatinib, provides a classic case study in drug metabolism and its clinical relevance. While separated by only a single methyl group, these two compounds present a study in contrasts and similarities:
-
Chemical & Pharmacodynamic Similarity: The core pharmacophore remains intact, resulting in a nearly identical mechanism of action and in vitro potency against key kinase targets.[9]
-
Pharmacokinetic Divergence: The metabolic conversion leads to a molecule with a significantly longer elimination half-life, extending the therapeutic window and contributing to the overall efficacy of Imatinib therapy.[1]
-
Analytical Distinctiveness: Their unique molecular weights allow for precise and simultaneous quantification using LC-MS/MS, a critical tool for clinical pharmacology and therapeutic drug monitoring.
For drug development professionals, a thorough understanding of this parent-metabolite relationship is not merely academic. It is essential for interpreting clinical data, predicting drug-drug interactions, and designing rational therapeutic strategies. The active nature and distinct pharmacokinetics of N-Desmethyl Imatinib confirm that the full picture of a drug's effect can only be understood by looking beyond the parent compound to the complete profile of its metabolic fate.
References
-
Imatinib - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. Retrieved March 7, 2026, from [Link]
-
Kollmannsberger, C., Schleyer, E., & Hentrich, M. (n.d.). Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib. Journal of Clinical Oncology. Retrieved March 7, 2026, from [Link]
-
Zhang, Y., Qiang, S., Yu, Z., Zhang, W., Xu, Z., Yang, L., Wen, A., & Hang, T. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of chromatographic science, 52(4), 344–350. Retrieved March 7, 2026, from [Link]
- Zhang, Y., et al. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma.
-
le Coutre, P., et al. (n.d.). Clinical Pharmacokinetics of Imatinib Mesylate. In Vivo. Retrieved March 7, 2026, from [Link]
- Kollmannsberger, C., et al. (2003). Pharmacokinetics of Imatinib and its main metabolite after administration of solubilized Gleevec® capsules to a patient with a percutaneous endoscopic gastrostomy. Onkologie, 26, 114.
-
ResearchGate. (n.d.). Structure of Imatinib Mesylate. Retrieved March 7, 2026, from [Link]
- Zhang, M., et al. (2012). Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(8), 2397-404.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Imatinib mesylate? Retrieved March 7, 2026, from [Link]
-
GoodRx. (2025, January 14). No, Imatinib Is Not Chemotherapy — Here's How It Works. Retrieved March 7, 2026, from [Link]
- Gschwind, H. P., et al. (2005). Metabolism and disposition of imatinib mesylate in healthy volunteers. Drug Metabolism and Disposition, 33(10), 1503-12.
- Peng, B., et al. (2005). Clinical Pharmacokinetics of Imatinib. Clinical Pharmacokinetics, 44(9), 879-894.
-
Drugs.com. (2024, December 11). Imatinib Information for Patients. Retrieved March 7, 2026, from [Link]
-
PharmGKB. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved March 7, 2026, from [Link]
- Hussaarts, K. G. A. M., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions. CPT: Pharmacometrics & Systems Pharmacology, 13(6), 947-959.
- Zhang, Y., et al. (2014). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma.
- Singh, S., et al. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Asian Journal of Pharmaceutical Analysis, 12(2), 94-101.
- Joos, B., et al. (2021). Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in Human Plasma Using Liquid Chromatography and Mass Spectrometric Detection. Journal of Pharmaceutical and Biomedical Analysis.
-
precisionFDA. (n.d.). IMATINIB MESYLATE. Retrieved March 7, 2026, from [Link]
- Janežič, D., & Trontelj, J. (2016). HPLC-UV assay of imatinib in human plasma optimized for bioequivalence studies. Acta Pharmaceutica, 66(4), 489-501.
- Tan, K. L., et al. (2011). Method development and validation for the simultaneous determination of imatinib mesylate and N-desmethyl imatinib using rapid resolution high performance liquid chromatography coupled with UV-detection.
- Titier, K., et al. (2007). Liquid Chromatography‐Electrospray Mass Spectrometry Determination of Imatinib and Its Main Metabolite, N‐Desmethyl‐Imatinib in Human Plasma.
- Larson, R. A., et al. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood, 111(8), 4022-4028.
- Marangon, E., et al. (2009). Pharmacokinetic profile of imatinib mesylate and N-desmethyl-imatinib (CGP 74588) in children with newly diagnosed Ph+ acute leukemias. Cancer Chemotherapy and Pharmacology, 63(3), 563-6.
-
PubChem. (n.d.). Imatinib Mesylate. Retrieved March 7, 2026, from [Link]
- Al-Motassem, Y., et al. (2023). Development and Clinical Validation of an HPLC-PDA Method for Imatinib Mesylate in Human Plasma: Interest in Therapeutic Drug Monitoring. Journal of Analytical & Pharmaceutical Research, 12(3).
- Titier, K., et al. (2007). Liquid Chromatography‐Electrospray Mass Spectrometry Determination of Imatinib and Its Main Metabolite, N‐Desmethyl‐Imatinib in Human Plasma.
- Raju, B., et al. (2024). Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(1), 123-130.
-
PubChem. (n.d.). Imatinib. Retrieved March 7, 2026, from [Link]
- Hussaarts, K. G. A. M., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions. CPT: Pharmacometrics & Systems Pharmacology.
-
PubChem. (n.d.). N-Desmethyl imatinib mesylate. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of imatinib (STI571), N-dimethyl-imatinib... Retrieved March 7, 2026, from [Link]
-
PubChemLite. (n.d.). N-desmethyl imatinib (C28H29N7O). Retrieved March 7, 2026, from [Link]
- Hegedus, C., et al. (2007). Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 376(1-2), 101-9.
- Hussaarts, K. G. A. M., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions. CPT: Pharmacometrics & Systems Pharmacology.
-
Hussaarts, K. G. A. M., et al. (2024). Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions. ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. goodrx.com [goodrx.com]
- 7. ClinPGx [clinpgx.org]
- 8. ovid.com [ovid.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. Imatinib mesylate | CAS 152459-95-5 | Kinase inhibitor [stressmarq.com]
- 15. PubChemLite - N-desmethyl imatinib (C28H29N7O) [pubchemlite.lcsb.uni.lu]
- 16. N-Desmethyl imatinib mesylate | C29H33N7O4S | CID 10188302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. ovid.com [ovid.com]
- 21. Metabolism and disposition of imatinib mesylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. semanticscholar.org [semanticscholar.org]
- 24. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsonline.com [ijpsonline.com]
- 27. Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in Human Plasma Using Liquid Chromatography and Mass Spectrometric Detection | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 28. Method development and validation for the simultaneous determination of imatinib mesylate and N-desmethyl imatinib using rapid resolution high performance liquid chromatography coupled with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. tandfonline.com [tandfonline.com]
Comprehensive Technical Guide on N-Desmethyl Imatinib Dimesylate: Chemical Identity, Pharmacokinetics, and Analytical Quantification
Executive Summary
As a Senior Application Scientist specializing in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, I frequently encounter the need to rigorously quantify active metabolites to fully understand a drug's efficacy and toxicity profile. Imatinib, a foundational tyrosine kinase inhibitor (TKI) used in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), is extensively metabolized in the liver[1]. Its primary active metabolite is N-desmethyl imatinib (frequently referred to by its research code, CGP 74588, or Norimatinib).
While the parent drug is administered clinically as a monomesylate salt, analytical standards for the metabolite are often synthesized as N-desmethyl imatinib dimesylate [2]. This whitepaper explores the chemical nomenclature, mechanistic pharmacology, and provides a self-validating LC-MS/MS protocol for quantifying this critical metabolite with high precision.
Section 1: Chemical Identity, CAS Numbers, and Synonyms
The nomenclature and salt forms of N-desmethyl imatinib can be a source of confusion in drug development. The free base and the monomesylate salt have well-defined Chemical Abstracts Service (CAS) registry numbers. However, the dimesylate salt—often utilized in analytical laboratories due to its enhanced aqueous solubility and stability during chromatographic mobile phase preparation—does not have a universally assigned CAS number and is typically tracked via vendor-specific product codes (e.g., TRC-D292348)[2].
Table 1: Chemical Identifiers and Synonyms for N-Desmethyl Imatinib Forms
| Compound Form | CAS Number | Molecular Formula | Molecular Weight | Common Synonyms / Codes |
| Free Base | 404844-02-6 | C28H29N7O | 479.58 g/mol | CGP 74588, Norimatinib, N-Desmethyl Gleevec, STI 509-00, |
| Monomesylate | 404844-03-7[3] | C28H29N7O • CH4O3S[3] | 575.68 g/mol [3] | N-Desmethyl Imatinib Mesylate[3] |
| Dimesylate | N/A (Vendor Specific)[2] | C28H29N7O • 2(CH4O3S) | 671.78 g/mol | N-Desmethyl Imatinib Dimesylate[2] |
Expertise & Causality Insight: Why use the dimesylate salt for analytical standards? The N-desmethyl imatinib molecule contains multiple basic nitrogen centers (specifically within the piperazine ring and the pyridine/pyrimidine moieties)[4]. Protonation of these sites allows for the formation of a dimesylate salt. In UHPLC applications, this highly ionized state prevents secondary interactions with residual silanols on C18 columns, yielding sharper, more symmetrical peak shapes and preventing analyte carryover.
Section 2: Pharmacology and Mechanistic Pathway
Imatinib is predominantly metabolized by the hepatic cytochrome P450 enzyme CYP3A4[5]. The N-demethylation of the piperazine ring yields N-desmethyl imatinib[4]. Crucially, this metabolite retains comparable in vitro pharmacological potency to the parent drug, actively inhibiting the BCR-ABL, PDGFR, and c-KIT tyrosine kinases[5].
Caption: Metabolic conversion of Imatinib via CYP3A4 and the dual kinase inhibition pathway.
Section 3: Pharmacokinetics and Therapeutic Drug Monitoring (TDM)
While routine TDM often focuses solely on the parent drug, quantifying N-desmethyl imatinib provides a more comprehensive picture of total active drug exposure, particularly in patients with CYP3A4 polymorphisms or those subject to drug-drug interactions[5],[6].
Table 2: Comparative Pharmacokinetic Parameters at Steady State
| Parameter | Imatinib | N-Desmethyl Imatinib | Clinical Significance |
| Protein Binding | 98.1% - 99.7%[5] | 98.2% - 99.7%[5] | Both are highly protein-bound; unbound fraction drives efficacy. |
| Elimination Half-Life | ~18 hours | 74.3 hours[7] | The metabolite accumulates over time due to prolonged clearance[7]. |
| AUC (0-24h) | 100% (Reference) | ~15% - 16% of Parent[5],[6] | Contributes meaningfully to total systemic kinase inhibition[6]. |
| Trough Ratio (Cmin) | 1.0 (Reference) | ~0.31 (NDI/Imatinib)[1] | Stable ratio in typical patients; deviations indicate metabolic shift[1]. |
Expertise & Causality Insight: The significantly prolonged elimination half-life of N-desmethyl imatinib (74.3 hours) compared to the parent drug means that during treatment cessation or dose reduction, the active metabolite will persist in systemic circulation much longer[7]. This must be accounted for when managing cumulative toxicities in combination treatments.
Section 4: Experimental Protocol – Self-Validating LC-MS/MS Quantification
To ensure absolute trustworthiness in TDM, the analytical method must be a self-validating system. The following protocol leverages N-Desmethyl Imatinib-D8 (a deuterated internal standard) to continuously monitor and correct for matrix effects and extraction recovery variations.
Caption: Step-by-step LC-MS/MS workflow for the quantification of N-desmethyl imatinib.
Step-by-Step Methodology:
-
Calibration Standard Preparation : Reconstitute N-Desmethyl Imatinib Dimesylate analytical standard in 50:50 Methanol:Water to create a 1 mg/mL stock.
-
Causality: The dimesylate salt ensures rapid and complete dissolution without the need for manual acidification, preventing localized precipitation.
-
-
Sample Spiking (Internal Control) : Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of N-Desmethyl Imatinib-D8 (Internal Standard, 500 ng/mL).
-
Causality: Adding the IS before extraction ensures that any volumetric loss during precipitation is mathematically normalized. This is the core of the self-validating system.
-
-
Protein Precipitation : Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the plasma. Vortex vigorously for 30 seconds.
-
Causality: Acetonitrile acts as a chaotropic agent, stripping the highly protein-bound drug (98.2-99.7%)[5] from albumin and alpha-1-acid glycoprotein, while the formic acid maintains the basic nitrogens in a protonated state for optimal recovery.
-
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.
-
UHPLC Separation : Inject 2 µL onto a sub-2 µm C18 column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: The acidic mobile phase ensures the analyte remains fully ionized, preventing peak tailing and ensuring reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS) : Operate in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the transition m/z 466.2 → 394.2 for N-desmethyl imatinib (free base mass) and m/z 474.2 → 402.2 for the D8 internal standard.
-
System Suitability Test (SST) : Before analyzing patient samples, inject a Quality Control (QC) sample. The calculated concentration must fall within ±15% of the nominal value, and the IS peak area must not deviate by more than 20% from the calibration blank.
-
Causality: This validates that matrix-induced ion suppression is under control and the instrument is fit for purpose.
-
References
-
NCATS Inxight Drugs . CGP-74588. Retrieved from:[Link]
-
PubChem (NIH) . Cgp-74588 | C28H29N7O | CID 9869737. Retrieved from:[Link]
-
Journal of Clinical Oncology (ASCO Pubs) . Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib. Retrieved from:[Link]
-
Oncology (Karger Publishers) . Therapeutic Drug Monitoring of Imatinib: Is There a Rationale for Also Quantifying Its Active Metabolite? Retrieved from:[Link]
-
Frontiers in Pharmacology . Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors. Retrieved from:[Link]
-
Reviews in Cardiovascular Medicine (IMR Press) . Effects of Ticagrelor on the Absorption and Metabolism of Imatinib in Rats. Retrieved from:[Link]
Sources
- 1. karger.com [karger.com]
- 2. Genfatinib-d3 (Imatinib-d3) | LGC Standards [lgcstandards.com]
- 3. N-Desmethyl Imatinib Mesylate | LGC Standards [lgcstandards.com]
- 4. Cgp-74588 | C28H29N7O | CID 9869737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors [frontiersin.org]
- 6. imrpress.com [imrpress.com]
- 7. ascopubs.org [ascopubs.org]
Pharmacological activity of N-Desmethyl Imatinib vs parent drug
Pharmacological and Pharmacokinetic Profiling of Imatinib vs. N-Desmethyl Imatinib: A Mechanistic Whitepaper
Executive Overview
Imatinib mesylate remains a cornerstone in the targeted inhibition of tyrosine kinases, specifically BCR-ABL, c-KIT, and PDGFR, fundamentally altering the prognostic landscape of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). However, comprehensive therapeutic optimization requires a rigorous understanding of its primary circulating active metabolite: N-desmethyl imatinib (CGP74588) .
As an Application Scientist overseeing pharmacokinetic (PK) and pharmacodynamic (PD) assay development, I have structured this technical guide to dissect the comparative pharmacology of the parent drug versus its metabolite. By analyzing target affinity, systemic clearance, and cellular efflux mechanisms, this whitepaper provides a foundational framework for researchers developing next-generation therapeutic drug monitoring (TDM) protocols and resistance-breaking analogs.
Mechanistic Pharmacology & Target Affinity
Imatinib is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, undergoing N-demethylation at the piperazine ring to form N-desmethyl imatinib [1]. Structurally, the removal of this methyl group does not induce steric hindrance or alter the molecule's hydrogen-bonding capacity within the ATP-binding pocket of the BCR-ABL kinase domain.
In vitro kinase assays confirm that N-desmethyl imatinib retains equipotent inhibitory activity against the BCR-ABL kinase compared to the parent drug, with both compounds exhibiting an IC50 of approximately 38 nM [2]. Despite this equipotency at the isolated protein level, the clinical and cellular contribution of the metabolite is heavily modulated by its systemic exposure profile and susceptibility to membrane transporters.
Metabolic conversion of Imatinib and comparative target/efflux receptor binding pathways.
Pharmacokinetic Divergence and Cellular Resistance
While the PD profiles of the two molecules align closely, their PK profiles and cellular behaviors diverge significantly. In steady-state clinical observations, N-desmethyl imatinib circulates at roughly 15% to 31% of the parent drug's plasma concentration [3].
Crucially, the metabolite exhibits a highly prolonged terminal elimination half-life (~74 hours) compared to imatinib (~15-18 hours) [4]. This prolonged residency is a critical variable. When patients are scheduled for allogeneic stem cell transplantation or are co-administered narrow-therapeutic-index drugs, the slow clearance of N-desmethyl imatinib can drive cumulative toxicities or prolonged drug-drug interactions (DDIs) long after the parent drug has been cleared.
Furthermore, cellular efficacy is dictated by intracellular accumulation. N-desmethyl imatinib is a high-affinity substrate for the ATP-binding cassette transporter P-glycoprotein (P-gp/ABCB1) [5]. In multidrug-resistant leukemic phenotypes overexpressing P-gp, the intracellular accumulation of the metabolite is drastically reduced compared to imatinib. Therefore, while equipotent in vitro, the metabolite fails to contribute meaningfully to target inhibition in P-gp-overexpressing resistant cells.
Quantitative Data Summary
| Pharmacological Parameter | Imatinib (Parent) | N-Desmethyl Imatinib (Metabolite) |
| BCR-ABL IC50 (In Vitro) | ~38 nM | ~38 nM |
| Steady-State Plasma Ratio | 100% (Reference) | 15% - 31% |
| Terminal Half-Life (t1/2) | 15 - 18 hours | ~74.3 hours |
| P-glycoprotein (ABCB1) Affinity | Moderate | High (Rapid Efflux) |
| Primary Clearance Mechanism | Hepatic (CYP3A4) | Hepatic / Biliary |
| Plasma Protein Binding | ~95% - 99% | ~95% - 99% |
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the differential pharmacology of these compounds, robust, self-validating analytical frameworks are required. Below are the standardized protocols utilized in our laboratories to ensure high-fidelity data generation.
Protocol 1: Intracellular Accumulation & P-gp Efflux Assay
Rationale & Causality: To determine the differential impact of ABCB1 overexpression on the intracellular retention of imatinib versus its metabolite. By comparing accumulation in isogenic sensitive vs. resistant lines with and without a specific P-gp inhibitor (Verapamil), we isolate P-gp-mediated efflux as the strict causal variable for reduced metabolite efficacy.
-
Step 1: Cell Seeding & Treatment: Seed K562 (sensitive) and K562/Dox (P-gp overexpressing) cells at
cells/mL in RPMI-1640 medium. Treat parallel cohorts with 1 µM Imatinib or 1 µM N-desmethyl imatinib for 2 hours at 37°C. -
Step 2: Efflux Inhibition (Internal Control): Treat a secondary cohort with 10 µM Verapamil 30 minutes prior to TKI exposure.
-
Self-Validation Check: Verapamil must restore N-desmethyl imatinib accumulation in K562/Dox cells to >80% of the levels seen in K562 cells. Failure to achieve this indicates assay drift, loss of P-gp expression in the cell line, or alternative transporter interference.
-
-
Step 3: Lysis & Extraction: Wash cells 3x with ice-cold PBS to immediately halt membrane transport. Lyse using 80% LC-MS grade methanol. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Step 4: Quantification: Analyze the supernatant via LC-MS/MS. Normalize intracellular drug concentrations to total cellular protein content using a standard BCA assay.
Protocol 2: UPLC-MS/MS Quantification for TDM
Rationale & Causality: Simultaneous quantification of parent drug and metabolite in human plasma. Acetonitrile is selected for protein precipitation because it efficiently denatures highly abundant plasma proteins (albumin,
-
Step 1: Sample Preparation: Aliquot 100 µL of patient plasma into a microcentrifuge tube. Spike with 10 µL of stable isotope-labeled internal standard (Imatinib-D8, 1 µg/mL).
-
Step 2: Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.
-
Self-Validation Check: The coefficient of variation (CV) for the internal standard peak area across all samples and calibration standards must be <15%. A higher CV invalidates the extraction consistency.
-
-
Step 3: Centrifugation & Transfer: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of mobile phase A (0.1% formic acid in water).
-
Step 4: Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
-
Step 5: Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode. Monitor specific m/z transitions: 494.3
394.2 (Imatinib) and 480.3 394.2 (N-desmethyl imatinib).
Self-validating UPLC-MS/MS workflow for simultaneous quantification of Imatinib and CGP74588.
References
-
Translational Cancer Research - Role of pharmacogenetics in personalised imatinib dosing. URL: [Link][1]
-
Karger Publishers - Therapeutic Drug Monitoring of Imatinib: Is There a Rationale for Also Quantifying Its Active Metabolite? URL:[Link][2]
-
Journal of Clinical Oncology (ASCO) - Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib. URL:[Link][3]
-
PubMed / Annals of Hematology - Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells. URL:[Link][4]
Sources
- 1. Role of pharmacogenetics in personalised imatinib dosing - Barratt - Translational Cancer Research [tcr.amegroups.org]
- 2. karger.com [karger.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Imatinib Biotransformation: Mechanistic Insights into CYP3A4-Mediated N-Demethylation
Executive Summary
Imatinib mesylate revolutionized targeted oncology as a potent inhibitor of the BCR-ABL tyrosine kinase. However, the clinical efficacy and safety of imatinib are heavily dictated by its hepatic metabolism. This technical guide explores the primary biotransformation pathway of imatinib to its active metabolite, N-desmethyl imatinib, detailing the enzymatic dynamics between CYP3A4 and CYP2C8, kinetic parameters, and self-validating in vitro methodologies used to study this critical pharmacokinetic process.
The Pharmacological Landscape of Imatinib Metabolism
Imatinib is a frontline therapy primarily indicated for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST)[1]. The core metabolic clearance of imatinib involves the N-demethylation of its piperazine ring, yielding the major active metabolite,1[1]. Because this metabolite retains equipotent in vitro pharmacological activity against the BCR-ABL kinase compared to the parent compound, tracking its formation is critical for therapeutic drug monitoring and predicting clinical outcomes[1].
Enzymatic Dynamics: The CYP3A4 and CYP2C8 Paradigm
Historically, Cytochrome P450 3A4 (CYP3A4) was considered the sole dominant enzyme responsible for imatinib N-demethylation[1]. However, advanced in vitro models and physiologically based pharmacokinetic (PBPK) simulations have revealed a more complex, time-dependent enzymatic interplay[2].
Mechanistic Causality: During the initial dosing phase, CYP3A4 is the primary driver of N-desmethyl imatinib formation[3]. However,3[3]. As steady-state plasma concentrations are achieved, CYP3A4 activity is significantly suppressed, shifting the primary metabolic clearance burden to CYP2C8[3]. This dynamic shift explains why long-term imatinib clearance often decreases over time and why CYP2C8 polymorphisms can profoundly impact steady-state pharmacokinetics[2].
Caption: Imatinib N-demethylation pathway via CYP3A4 and CYP2C8, highlighting CYP3A4 autoinhibition.
Quantitative Enzyme Kinetics
To understand the competitive landscape between CYP3A4 and CYP2C8, we must analyze their Michaelis-Menten kinetics. CYP2C8 exhibits a significantly higher binding affinity (lower
Table 1: Kinetic Parameters for Imatinib N-Demethylation in Recombinant Human CYPs
| Enzyme | Catalytic Efficiency ( | ||
| CYP2C8 | 1.4 | 24.5 | 17.5 |
| CYP3A4 | 44.0 | 52.5 | 1.2 |
| CYP3A5 | 43.0 | 44.1 | 1.0 |
Data summarized from4. CYP2C8 demonstrates a ~15-fold higher catalytic efficiency than CYP3A4 for N-demethylation[4].
In Vitro Experimental Protocol: Assessing N-Demethylation
To accurately quantify CYP3A4-mediated N-demethylation, a robust in vitro assay using Human Liver Microsomes (HLM) or recombinant CYP3A4 (rCYP3A4) is required[4]. The following protocol ensures data integrity by incorporating specific causality-driven steps and internal controls.
Self-Validating System Design
-
Positive Control : Midazolam 1'-hydroxylation (confirms baseline CYP3A4 functional activity)[4].
-
Negative Control : Incubations lacking NADPH (confirms that metabolite formation is strictly CYP450-dependent).
-
Selective Inhibition : Ketoconazole (CYP3A4 specific) and Quercetin/Paclitaxel (CYP2C8 specific) are used in parallel arms to delineate the exact fractional contribution of each isozyme[4][5].
Step-by-Step Methodology
-
Preparation : Thaw HLM or rCYP3A4 on ice. Prepare a 0.1 M Potassium Phosphate buffer (pH 7.4).
-
Causality: This specific buffer and physiological pH maintain the structural integrity and optimal protonation state of the CYP450 heme center.
-
-
Pre-Incubation : In a 0.2 mL reaction volume, combine 150 µg of microsomal protein with imatinib (titrated between 5–200 µM for kinetic mapping)[4]. Add specific inhibitors (e.g., 1 µM ketoconazole) to the validation cohorts[5]. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation : Add 2 mM NADPH to initiate the reaction[4].
-
Causality: NADPH serves as the obligate electron donor required for the CYP450 catalytic cycle (oxygen activation and substrate hydroxylation).
-
-
Incubation : Maintain at 37°C for exactly 10 minutes.
-
Causality: A 10-minute window ensures the reaction remains in the linear phase of steady-state kinetics before substrate depletion or enzyme degradation skews the data[4].
-
-
Termination : Quench the reaction by adding 5 µL of 5% Trifluoroacetic acid (TFA) or an equal volume of ice-cold acetonitrile[4].
-
Causality: Rapid protein precipitation instantly halts enzymatic activity, locking the metabolite concentration for accurate temporal quantification.
-
-
Quantification : Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant and analyze via LC-MS/MS, monitoring the specific mass transitions for imatinib and N-desmethyl imatinib[1][4].
Caption: Step-by-step in vitro microsomal assay workflow for quantifying Imatinib N-demethylation.
Clinical Implications and Drug-Drug Interactions (DDIs)
Understanding the CYP3A4 to NDMI pathway is critical for managing DDIs in oncology. Because imatinib is highly susceptible to CYP3A4 modulation,5 while reducing the formation of NDMI[1][5]. Conversely, CYP3A4 inducers (like carbamazepine or rifampicin) accelerate imatinib clearance, potentially leading to sub-therapeutic plasma concentrations and treatment failure[6]. Modern PBPK models now routinely incorporate the dual CYP3A4/CYP2C8 clearance mechanisms and CYP3A4 autoinhibition to optimize personalized dosing regimens[2][6].
References
-
Nebot, N., et al. "Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes." British Journal of Pharmacology. 4
-
Filppula, A. M., et al. "Autoinhibition of CYP3A4 Leads to Important Role of CYP2C8 in Imatinib Metabolism." Drug Metabolism and Disposition. 3
-
FDA. "Gleevec (imatinib mesylate) Prescribing Information." Accessdata.fda.gov. 1
-
"Human hepatocyte assessment of imatinib drug–drug interactions." British Journal of Clinical Pharmacology. 5
-
"Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib." CPT: Pharmacometrics & Systems Pharmacology. 2
-
"Implementation of a Physiologically Based Pharmacokinetic Modeling Approach to Guide Optimal Dosing Regimens for Imatinib..." Frontiers in Pharmacology. 6
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human hepatocyte assessment of imatinib drug–drug interactions – complexities in clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Implementation of a Physiologically Based Pharmacokinetic Modeling Approach to Guide Optimal Dosing Regimens for Imatinib and Potential Drug Interactions in Paediatrics [frontiersin.org]
Thermodynamic and Kinetic Solubility Profiling of N-Desmethyl Imatinib Dimesylate
An In-Depth Technical Guide for Preclinical Formulation
Executive Summary
N-Desmethyl Imatinib (also known as Norimatinib or STI-509-00) is the primary active, circulating metabolite of the tyrosine kinase inhibitor Imatinib[1]. Generated primarily via cytochrome P450 (CYP3A4)-mediated demethylation, it retains comparable pharmacological potency against target kinases, including BCR-ABL, platelet-derived growth factor receptor (PDGFR), and c-Abl[1]. Recently, its ability to inhibit c-Abl-mediated
While the free base of N-Desmethyl Imatinib exhibits notoriously poor aqueous solubility, the dimesylate salt (TRC-D292348) is specifically engineered to alter the crystal lattice energy and improve dissolution kinetics[3]. This whitepaper provides researchers and formulation scientists with authoritative, causality-driven protocols to successfully solubilize N-Desmethyl Imatinib Dimesylate in dimethyl sulfoxide (DMSO) and aqueous systems for in vitro and in vivo applications.
Physicochemical Properties & Solvation Thermodynamics
The transition from a free base to a dimesylate salt drastically alters the thermodynamic landscape of solvation. The two mesylate counterions per molecule depress the microenvironmental pH during dissolution, increasing the hydration enthalpy and allowing the compound to overcome its high crystal lattice energy.
Despite this enhancement, direct dissolution into physiological buffers (pH 7.2–7.4) can still lead to localized supersaturation and rapid micro-precipitation[1]. Therefore, organic co-solvents and surfactants are often mandatory for high-concentration dosing.
Quantitative Solubility Profile
The following table summarizes the solubility limits of N-Desmethyl Imatinib across various solvent systems to guide formulation strategies[1][2][4].
| Property / Solvent System | Solubility Limit | Molar Concentration | Notes & Conditions |
| Dimethyl Sulfoxide (DMSO) | ~14.0 mg/mL | ~29.2 mM | Optimal for long-term stock storage[1][4]. |
| Dimethylformamide (DMF) | ~16.0 mg/mL | ~33.4 mM | Alternative organic solvent[1]. |
| Aqueous Buffer (Direct) | Sparingly Soluble | < 0.1 mM | Prone to rapid precipitation. |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | ~0.4 mM | Maximum solubility for simple dilutions[1]. |
| Formulated Aqueous System * | Yields a clear solution for in vivo dosing[2]. |
*Formulated System: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
Experimental Methodologies: Formulating the Dimesylate Salt
To achieve a stable, high-concentration aqueous formulation (
The Causality of the Co-Solvent System
Do not mix all excipients simultaneously. The order of addition is thermodynamically critical:
-
DMSO acts as a polar aprotic solvent, disrupting the intermolecular hydrogen bonds of the crystal lattice to achieve true molecular dispersion.
-
PEG300 lowers the dielectric constant of the subsequent aqueous phase, creating a thermodynamic bridge that prevents the hydrophobic drug core from crashing out.
-
Tween-80 (a non-ionic surfactant) forms micellar structures. Adding it before the bulk water ensures the drug molecules are instantly partitioned into hydrophobic micelle cores as the polarity increases.
-
Saline provides the isotonic bulk volume required for physiological compatibility.
Protocol: Step-by-Step High-Concentration Formulation (1 mL Volume)
Prerequisites:
Step 1: Primary Stock Preparation
-
Purge the storage vial with an inert gas to prevent oxidative degradation of the secondary amine[1].
-
Dissolve the lyophilized powder in 100% DMSO to create a 25.0 mg/mL stock solution. Vortex and sonicate for 60 seconds until visually clear.
Step 2: Co-Solvent Bridging
-
Transfer 100
L of the DMSO stock solution into a sterile formulation vial. -
Add 400
L of PEG300 . Pipette up and down vigorously to ensure a homogenous binary mixture.
Step 3: Micellar Encapsulation
-
Add 50
L of Tween-80 to the mixture. -
Vortex continuously for 2 minutes. The high viscosity of Tween-80 requires mechanical shear to distribute evenly.
Step 4: Aqueous Dilution
-
Add 450
L of Saline dropwise (1 drop per second) while gently swirling the vial. Dropwise addition prevents localized zones of high polarity that trigger nucleation. -
Self-Validating System Check: Shine a focused laser pointer through the vial. A successful formulation will pass the beam invisibly. If a visible beam path (Tyndall effect) appears, colloidal micro-precipitates have formed due to failed micellar encapsulation. The solution must be discarded.
Step-by-step cosolvent formulation workflow for N-Desmethyl Imatinib Dimesylate.
Pharmacological Context: Kinase Inhibition Dynamics
Understanding the solubility constraints of N-Desmethyl Imatinib is crucial because any precipitation in culture media or blood plasma will artificially lower the effective molarity, skewing
When properly solubilized, N-Desmethyl Imatinib binds competitively to the ATP-binding catalytic domain of c-Abl and BCR-ABL[2]. This blockade prevents the phosphorylation of downstream substrates. In oncological models, this inhibits the PI3K/AKT and RAS/MAPK survival pathways. In neurodegenerative models, it effectively halts c-Abl-mediated
Mechanism of action for N-Desmethyl Imatinib inhibiting c-Abl and downstream signaling.
Troubleshooting & Best Practices
-
Aqueous Instability: Aqueous solutions of N-Desmethyl Imatinib are thermodynamically unstable over time. It is highly recommended not to store aqueous working solutions for more than one day[1]. Prepare fresh dilutions immediately prior to assays.
-
Stock Solution Storage: Pure DMSO stock solutions exhibit excellent stability. They should be aliquoted to avoid freeze-thaw cycles and stored at -80°C for up to 2 years , or -20°C for 1 year [2].
-
pH Sensitivity: The dimesylate salt relies on a lower microenvironmental pH to maintain solubility. Avoid diluting the DMSO stock directly into highly alkaline buffers (pH > 8.0), as this will rapidly deprotonate the compound back to its free base form, causing immediate and irreversible precipitation.
References
Sources
Half-life and elimination kinetics of N-Desmethyl Imatinib in humans
An In-Depth Technical Guide to the Half-life and Elimination Kinetics of N-Desmethyl Imatinib in Humans
Executive Summary
N-Desmethyl Imatinib (CGP74588) is the principal active metabolite of Imatinib (Gleevec®), a cornerstone in the targeted therapy of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The clinical efficacy and safety profile of Imatinib are intrinsically linked to the pharmacokinetic behavior of both the parent drug and N-Desmethyl Imatinib. This guide provides a detailed examination of the half-life and elimination kinetics of this critical metabolite. We will explore its formation, distribution, metabolic fate, and excretion, underpinned by field-proven methodologies for its analysis. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a comprehensive understanding of N-Desmethyl Imatinib's disposition in humans.
Introduction: The Significance of an Active Metabolite
Imatinib revolutionized cancer treatment by selectively inhibiting the Bcr-Abl tyrosine kinase.[1] Its metabolism, however, yields a significant active metabolite, N-Desmethyl Imatinib, which exhibits an in vitro potency comparable to the parent compound.[1][2][3] This metabolite is formed predominantly through the action of the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][4] Although its systemic exposure, as measured by the area under the curve (AUC), is approximately 15% of that for Imatinib, its prolonged half-life means it contributes significantly to the overall sustained therapeutic activity and potential for drug-drug interactions.[1][3][5] A thorough understanding of its pharmacokinetic profile is therefore not merely academic but clinically imperative for optimizing Imatinib therapy.
Pharmacokinetic Profile of N-Desmethyl Imatinib
The journey of N-Desmethyl Imatinib begins with the hepatic metabolism of Imatinib. Following oral administration, Imatinib is well-absorbed, reaching peak plasma concentrations in 2-4 hours.[1][5] It is then biotransformed, primarily by CYP3A4, into N-Desmethyl Imatinib.[5][6] The pharmacokinetic parameters of this metabolite are distinct from the parent drug, most notably its extended half-life.
Key Pharmacokinetic Parameters
The disposition of N-Desmethyl Imatinib in the human body is characterized by several key parameters, which are summarized below. The extended elimination half-life is a defining feature, suggesting that the metabolite reaches a steady state and is cleared from the body more slowly than the parent drug.
| Parameter | Value (Mean) | Clinical Significance |
| Elimination Half-life (t½) | ~40 hours | Contributes to sustained therapeutic effect; longer time to reach steady-state and complete washout.[1][4][7] |
| Plasma AUC relative to Imatinib | ~15% | Represents a smaller fraction of total drug exposure but is significant due to its comparable potency.[1][5] |
| Time to Peak Concentration (Tmax) | 2-4 hours (post-dose of Imatinib) | Mirrors the absorption and initial metabolism phase of the parent drug.[1][8] |
| Protein Binding | ~95% (similar to Imatinib) | Highly bound to plasma proteins like albumin and α1-acid glycoprotein, limiting its free, active concentration.[1][5][9] |
Note: Half-life values can vary between studies, with some reports indicating values as high as 65-74 hours depending on the patient population and study duration.[8][10][11]
Elimination Kinetics: A Multi-Pathway Process
The elimination of N-Desmethyl Imatinib is a multi-step process involving further metabolism and excretion. Understanding these pathways is crucial for predicting how co-administered drugs might alter its clearance.
Metabolic Pathways
The biotransformation of Imatinib is dominated by N-demethylation via CYP3A4.[3][6] While CYP3A4 is the major contributor, other isoforms such as CYP2C8, CYP1A2, CYP2D6, CYP2C9, and CYP2C19 play minor roles.[1][4][12][13] N-Desmethyl Imatinib itself is a substrate for further metabolism, also involving CYP3A4 and CYP2C8, before eventual excretion.[12][14] This reliance on the CYP450 system, particularly CYP3A4, makes the pharmacokinetics of both Imatinib and its metabolite susceptible to drug-drug interactions.[3]
Caption: Metabolic pathway of Imatinib to N-Desmethyl Imatinib and subsequent elimination.
Excretion Routes
The primary route for the elimination of Imatinib and its metabolites is through the feces. Following a single radiolabeled oral dose of Imatinib, approximately 81% of the dose was recovered within 7 days.[5] Of this, 68% was found in the feces and 13% in the urine.[5][9] Unchanged Imatinib accounted for about 25% of the dose, with the remainder being metabolites.[5] Renal elimination of N-Desmethyl Imatinib itself is minor, constituting only 5% to 10% of its total clearance.[10][11] This indicates that biliary excretion is the predominant mechanism for clearing the metabolite from the body.
Experimental Protocol: Determining Pharmacokinetics in a Clinical Setting
A robust clinical pharmacokinetic study is essential for accurately defining the half-life and elimination kinetics of N-Desmethyl Imatinib. The gold standard for quantification in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[15][16]
Step-by-Step Methodology
-
Study Design and Population:
-
Enroll healthy adult volunteers or patients with CML/GIST, ensuring adherence to ethical guidelines (e.g., Declaration of Helsinki) and obtaining informed consent.
-
A single-dose, open-label study is often sufficient for basic pharmacokinetic characterization. For steady-state kinetics, patients on stable Imatinib therapy are required.
-
-
Drug Administration and Sample Collection:
-
Administer a single oral dose of Imatinib (e.g., 400 mg).
-
Collect serial blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points: pre-dose (0 h), and then at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
-
Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
-
Bioanalytical Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 200 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., deuterated Imatinib).[16]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a reverse-phase C18 column.[16] Use an isocratic or gradient mobile phase (e.g., a mixture of methanol and water with formic acid) to separate Imatinib and N-Desmethyl Imatinib from other plasma components.[16]
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Imatinib, N-Desmethyl Imatinib, and the internal standard for highly selective quantification.[16]
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters to determine include Cmax, Tmax, AUC, and the terminal elimination half-life (t½), calculated as 0.693/λz, where λz is the terminal elimination rate constant.
-
Caption: Experimental workflow for a human pharmacokinetic study of N-Desmethyl Imatinib.
Conclusion and Future Directions
The pharmacokinetic profile of N-Desmethyl Imatinib is characterized by its formation via CYP3A4, its comparable activity to the parent drug, and a notably long elimination half-life of approximately 40 hours.[1] This extended half-life ensures that the metabolite contributes to the sustained therapeutic effect of Imatinib. Its clearance is primarily through hepatic metabolism and subsequent fecal excretion.[5] The deep reliance on CYP3A4 for its formation underscores the critical need for clinicians to consider potential drug-drug interactions with strong inhibitors or inducers of this enzyme. Future research, including physiologically based pharmacokinetic (PBPK) modeling, will continue to refine our ability to predict individual variations in Imatinib and N-Desmethyl Imatinib exposure, paving the way for more personalized dosing strategies in cancer therapy.[12][14]
References
-
Title: Clinical Pharmacokinetics of Imatinib Mesylate - In Vivo Source: Cancer Therapy & Oncology URL: [Link]
-
Title: Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug–drug interaction predictions Source: Clinical Pharmacology & Therapeutics URL: [Link]
-
Title: Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib Source: Journal of Clinical Oncology URL: [Link]
-
Title: Pharmacokinetics of Imatinib and its main metabolite after administration of solubilized Gleevec® capsules to a patient with a percutaneous endoscopic gastrostomy Source: Onkologie URL: [Link]
-
Title: Pharmacokinetic parameters of N-desmethyl imatinib in different groups Source: ResearchGate URL: [Link]
-
Title: LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma Source: Semantic Scholar URL: [Link]
-
Title: Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in Human Plasma Using Liquid Chromatography and Mass Spectrometric Detection Source: International Journal of Pharmaceutical Research URL: [Link]
-
Title: LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma Source: ResearchGate URL: [Link]
-
Title: Gleevec® (imatinib mesylate) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Influence of CYP3A4 Inhibition on the Steady-State Pharmacokinetics of Imatinib Source: Clinical Cancer Research URL: [Link]
-
Title: Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib Source: ResearchGate URL: [Link]
-
Title: Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes Source: British Journal of Pharmacology URL: [Link]
-
Title: Liquid Chromatography‐Electrospray Mass Spectrometry Determination of Imatinib and Its Main Metabolite, N‐Desmethyl‐Imatinib in Human Plasma Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]
-
Title: LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma Source: Journal of Chromatographic Science URL: [Link]
-
Title: GLEEVEC Prescribing Information Source: Novartis URL: [Link]
-
Title: Imatinib Pathway, Pharmacokinetics/Pharmacodynamics Source: PharmGKB URL: [Link]
-
Title: Imatinib Source: Wikipedia URL: [Link]
-
Title: Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug–drug interaction predictions Source: ResearchGate URL: [Link]
-
Title: CLINICAL PHARMACOLOGY REVIEW(S) - GLEEVEC Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Elimination of imatinib mesylate and its metabolite N-desmethyl-imatinib Source: PubMed URL: [Link]
-
Title: Gleevec Clinical Pharmacology Biopharmaceutics Review Part 1 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Gleevec Clinical Pharmacology Biopharmaceutics Review Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinPGx [clinpgx.org]
- 7. novartis.com [novartis.com]
- 8. ovid.com [ovid.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Participation of CYP2C8 and CYP3A4 in the N-demethylation of imatinib in human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hidden Variable in TKI Resistance: The Role of N-Desmethyl Imatinib (CGP74588) in Imatinib Refractoriness
A Technical Whitepaper for Drug Development Professionals and Pharmacokinetic Scientists
Executive Summary
Imatinib mesylate fundamentally shifted the treatment paradigm for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). However, acquired resistance remains a persistent clinical hurdle. While the field has extensively mapped BCR-ABL1 kinase domain mutations (e.g., the T315I gatekeeper mutation), pharmacokinetic resistance mechanisms are frequently overlooked.
As application scientists, we often observe a critical discrepancy: patients exhibiting systemic therapeutic plasma levels of imatinib still experience target-cell relapse. This whitepaper elucidates the mechanistic paradox of N-desmethyl imatinib (CGP74588) , the primary active metabolite of imatinib. By examining its unique interaction with efflux transporters and intracellular pharmacokinetics, we provide a comprehensive guide to profiling metabolite-driven resistance.
The Pharmacological Profile of CGP74588
Imatinib undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8, yielding its major active metabolite, N-desmethyl imatinib (CGP74588)[1].
From a pharmacodynamic perspective, CGP74588 is not merely a byproduct; it is a fully active therapeutic agent. In vitro kinase assays demonstrate that N-desmethyl imatinib possesses an identical inhibitory potency against the BCR-ABL1 fusion protein as the parent compound, with an IC50 of approximately 38 nM ()[2]. Furthermore, CGP74588 exhibits a significantly prolonged terminal half-life of ~74.3 hours compared to imatinib’s ~18 hours, leading to substantial systemic accumulation over chronic dosing schedules ()[3]. Both the parent drug and the metabolite are highly bound (~95%) to plasma proteins, specifically α1-acid glycoprotein (α1-AGP)[4].
The Mechanistic Paradox: Efflux Asymmetry and Pharmacokinetic Resistance
If CGP74588 is equipotent to imatinib, why does its formation contribute to resistance? The answer lies in transporter-mediated efflux asymmetry .
While imatinib is a relatively weak substrate for the ATP-binding cassette transporter ABCB1 (P-glycoprotein / P-gp), CGP74588 is a highly efficient, high-affinity substrate for this exact efflux pump. In isogenic leukemic cell models, the overexpression of ABCB1 induces a staggering 12-fold increase in resistance to CGP74588, whereas resistance to the parent imatinib remains largely unaffected ()[5].
Additionally, while imatinib relies on the Organic Cation Transporter 1 (OCT1) for hepatic and cellular uptake, CGP74588 is not a substrate for OCT1, fundamentally altering its intracellular distribution dynamics ()[6]. When a patient experiences systemic CYP3A4 induction, the rapid conversion of imatinib to CGP74588 creates a scenario where the active moiety is systematically pumped out of ABCB1-expressing leukemic stem cells, leading to profound intracellular drug depletion despite "normal" plasma levels.
Fig 1: Pharmacokinetic resistance pathway driven by ABCB1-mediated efflux of CGP74588.
Quantitative Pharmacokinetic Comparison
To effectively model resistance, researchers must account for the divergent pharmacokinetic properties of the parent drug versus its metabolite. The table below synthesizes these critical parameters.
| Pharmacological Parameter | Imatinib (Parent) | N-Desmethyl Imatinib (CGP74588) | Clinical & Resistance Implication |
| BCR-ABL1 IC50 | ~38 nM | ~38 nM | The metabolite is equally potent at the target kinase[2]. |
| Terminal Half-Life | ~18 hours | ~74.3 hours | Metabolite accumulates over time, dominating chronic exposure[3]. |
| ABCB1 (P-gp) Affinity | Weak Substrate | High-Affinity Substrate | ABCB1 overexpression selectively depletes the metabolite[5]. |
| OCT1 Cellular Uptake | Substrate | Non-Substrate | Differential cellular entry mechanisms alter intracellular ratios[6]. |
| Plasma Protein Binding | ~95% (to α1-AGP) | ~95% (to α1-AGP) | Fluctuations in AGP affect the free fraction of both equally[4]. |
| Primary Metabolism | CYP3A4, CYP2C8 | Hepatic clearance | CYP induction shifts the systemic balance toward the metabolite[1]. |
Experimental Methodologies: Validating Metabolite-Driven Resistance
To accurately profile this resistance mechanism in preclinical development, standard viability assays are insufficient. As experts in assay development, we mandate a self-validating, two-pronged approach: an isogenic efflux assay paired with LC-MS/MS intracellular quantification.
Protocol A: Isogenic Cell Line Efflux Assay
Causality Principle: Utilizing isogenic cell lines ensures that differential drug responses are strictly due to ABCB1 expression, eliminating confounding genetic background noise.
-
Cell Seeding: Seed K562 (wild-type) and K562/ABCB1 (P-gp overexpressing) cells at
cells/mL in RPMI-1640 media supplemented with 10% FBS. -
Transporter Blockade (Self-Validation Step): Pre-treat a control subset of K562/ABCB1 cells with 100 nM Tariquidar (a highly specific ABCB1 inhibitor) for 1 hour. Why? If Tariquidar restores CGP74588 sensitivity, it definitively proves the resistance is ABCB1-dependent and not an artifact of off-target mutations.
-
Drug Exposure: Expose the cells to escalating logarithmic doses (10 nM to 10 μM) of either Imatinib or CGP74588 for 48 hours.
-
Viability Readout: Utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) to calculate the
. ATP quantification provides a direct, linear correlation with metabolically active cells, bypassing the redox-dependent artifacts common in MTT assays.
Protocol B: LC-MS/MS Quantification of Intracellular Drug Fractions
Causality Principle: Plasma concentrations do not reflect tumor-site exposure. We must directly quantify the intracellular compartment.
-
Intracellular Drug Extraction: Pellet
treated cells. Wash twice with ice-cold PBS. Why ice-cold? Rapid temperature reduction immediately arrests ATP-dependent efflux pumps, preventing drug loss during washing. -
Lysis and Precipitation: Lyse the pellet using 80% cold Acetonitrile containing 50 ng/mL of Imatinib-d8 (deuterated internal standard). Why Acetonitrile? It aggressively precipitates intracellular proteins, releasing any protein-bound drug fractions into the solvent.
-
Filtration: Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 μm PTFE membrane.
-
LC-MS/MS Analysis (Self-Validation Step): Inject the filtrate into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Why use Imatinib-d8? The deuterated standard perfectly co-elutes with the analytes, correcting for matrix effects and ion suppression caused by cellular phospholipids, ensuring absolute quantitative accuracy.
Fig 2: Self-validating experimental workflow for quantifying intracellular CGP74588 efflux.
Clinical Implications for Drug Development
Understanding the role of N-desmethyl imatinib is paramount for next-generation TKI development and personalized medicine. Therapeutic Drug Monitoring (TDM) protocols must evolve beyond merely measuring total plasma imatinib. Because CGP74588 is highly active but highly susceptible to ABCB1 efflux, clinical trials must measure the unbound fraction of both the parent drug and the metabolite[4]. Furthermore, co-administration of CYP3A4 modulators must be evaluated not just for their effect on total drug clearance, but for how they alter the critical ratio of Imatinib to CGP74588, which directly dictates intracellular efficacy in P-gp expressing tumors.
References
-
Abstract 814: P-glycoprotein transport of the active imatinib metabolite, CGP74588, in chronic myeloid leukemia cells Cancer Research - AACR Journals URL:[Link]
-
Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors Frontiers in Pharmacology URL:[Link]
-
Cellular uptake of imatinib into leukemic cells is independent of human organic cation transporter 1 (OCT1) PubMed Central (PMC) URL:[Link]
-
Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib Journal of Clinical Oncology (ASCO) URL:[Link]
-
Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib CPT: Pharmacometrics & Systems Pharmacology URL:[Link]
Sources
- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular uptake of imatinib into leukemic cells is independent of human organic cation transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
N-Desmethyl Imatinib (CGP74588) Plasma Protein Binding: Mechanistic Dynamics and Analytical Protocols
Executive Summary
The pharmacokinetic efficacy of targeted kinase inhibitors is dictated not by their total plasma concentration, but by the unbound fraction capable of engaging intracellular targets. N-desmethyl imatinib (CGP74588) is the primary active metabolite of imatinib, retaining equipotent inhibitory activity against BCR-ABL, c-KIT, and PDGFR. Because CGP74588 exhibits complex, high-affinity binding to specific plasma proteins—most notably Alpha-1-Acid Glycoprotein (AAG)—understanding its plasma protein binding (PPB) profile is critical for accurate therapeutic drug monitoring and predicting clinical resistance. This technical guide synthesizes the mechanistic binding dynamics of CGP74588 and provides a self-validating analytical protocol for quantifying its unbound fraction.
Pharmacokinetic Context: The Role of CGP74588
Imatinib is extensively metabolized in the liver, predominantly by the cytochrome P450 isoform CYP3A4, yielding N-desmethyl imatinib (CGP74588) [1]. While the area under the curve (AUC) for this metabolite is approximately 15% of the parent drug's AUC, its robust pharmacological activity necessitates a rigorous evaluation of its systemic distribution.
In clinical pharmacokinetics, the total plasma concentration is often a poor surrogate for efficacy. It is the unbound (free) fraction (
Plasma Protein Binding (PPB) Profile
Both imatinib and CGP74588 are basic, highly lipophilic molecules, driving extensive overall protein binding (>95%). However, their affinity is not evenly distributed across the plasma proteome.
-
Alpha-1-Acid Glycoprotein (AAG): AAG is the primary carrier for both the parent drug and the metabolite. Despite AAG constituting only 1–3% of total plasma proteins, its binding affinity for CGP74588 is exceptionally high, serving as the primary determinant of the drug's free fraction [4].
-
Human Serum Albumin (HSA): HSA is the most abundant plasma protein (~60%), but its binding affinity for CGP74588 is approximately 55-fold weaker than that of AAG. HSA acts as a low-affinity, high-capacity secondary reservoir [4].
Quantitative Data Summaries
Table 1: Comparative Binding Affinities to Isolated Human Plasma Proteins
| Protein Matrix | Physiological Concentration | Imatinib Unbound Fraction (
Table 2: Cross-Species Plasma Binding Parameters for CGP74588
| Species / Clinical Cohort | Unbound Fraction in Plasma (
Mechanistic Implications: Competitive Binding & Clinical Efficacy
The dependency on AAG introduces significant pharmacokinetic variability. AAG is an acute-phase reactant; its expression is upregulated during inflammation, infection, and active malignancy (such as the blast crisis phase of Chronic Myeloid Leukemia) [3].
Expertise Insight (Causality): As AAG levels rise, the unbound fraction (
Metabolic conversion of Imatinib to CGP74588 and their competitive plasma protein binding dynamics.
Analytical Methodology: Self-Validating Equilibrium Dialysis
To accurately quantify the unbound fraction of CGP74588, researchers must select the appropriate analytical technique.
Expertise Insight (Causality): While ultrafiltration (UF) is a faster method, it is fundamentally flawed for highly lipophilic basic compounds like CGP74588. UF forces the aqueous phase through a regenerated cellulose membrane, leading to severe non-specific binding (NSB) to the filter and an artificially low
Self-validating equilibrium dialysis workflow for quantifying unbound CGP74588.
Step-by-Step Protocol & Self-Validating Controls
A standard PPB assay is prone to hidden errors (e.g., thermal degradation, membrane binding). To establish a self-validating system , this protocol incorporates strict internal control pillars:
-
Matrix Preparation: Spike human plasma (K2EDTA) with CGP74588 at clinically relevant trough concentrations (e.g., 500 ng/mL).
-
Validation Control: Aliquot and freeze a sample of the spiked plasma immediately to measure the exact initial concentration (
). This establishes the baseline for the mass balance calculation.
-
-
Equilibrium Dialysis: Load 100 µL of spiked plasma into the donor chamber and 100 µL of isotonic phosphate-buffered saline (PBS, pH 7.4) into the receiver chamber of a 96-well dialysis block (Molecular Weight Cut-Off: 8 kDa). Incubate at 37°C for 6 hours on an orbital shaker (150 rpm) in a humidified incubator with 5%
to maintain physiological pH. -
Chamber Sampling: Extract 50 µL from both the plasma and buffer chambers. To maintain matrix matching for LC-MS/MS ionization, cross-spike the samples: add 50 µL of blank PBS to the plasma samples, and 50 µL of blank plasma to the buffer samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., CGP74588-d4). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Quantify the supernatant using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
-
Self-Validation & Data Calculation: Calculate the following metrics to validate the run:
-
Fraction Unbound (
): -
Mass Balance Recovery:
. Validation Threshold: Must be >85%. A lower recovery indicates unacceptable non-specific binding to the dialysis apparatus, invalidating the run. -
Reverse Dialysis Control: Run a parallel assay where the buffer is spiked instead of the plasma. The final
must match the forward dialysis within ±10%, proving that true thermodynamic equilibrium was achieved and the incubation time was sufficient.
-
References
-
In vitro blood distribution and plasma protein binding of the tyrosine kinase inhibitor imatinib and its active metabolite, CGP74588, in rat, mouse, dog, monkey, healthy humans and patients with acute lymphatic leukaemia. British Journal of Clinical Pharmacology (2004).[Link]
-
Genetic Polymorphisms and Adverse Events on Unbound Imatinib and Its Active Metabolite Concentration in Patients With Gastrointestinal Stromal Tumors. Frontiers in Pharmacology (2019).[Link]
-
Population pharmacokinetics of imatinib and the role of α1-acid glycoprotein. British Journal of Clinical Pharmacology (2006).[Link]
-
Physiologically Based Pharmacokinetic Modelling to Predict Imatinib Exposures in Cancer Patients with Renal Dysfunction: A Case Study. Pharmaceutics (MDPI) (2023).[Link]
-
Binding of alpha-1-acid glycoprotein to imatinib following increased dosage of drug. Haematologica (2005).[Link]
Technical Guide: Toxicity Profile of N-Desmethyl Imatinib (CGP74588)
Executive Summary: The "Silent Partner" in Toxicity
In the pharmacologic landscape of tyrosine kinase inhibitors (TKIs), N-Desmethyl Imatinib (CGP74588) is frequently underestimated as merely a byproduct. However, for drug development professionals and toxicologists, this major metabolite represents a critical variable in the safety equation of Imatinib therapy.
While equipotent to the parent compound against key targets (BCR-ABL, KIT, PDGFR), CGP74588 possesses a distinct pharmacokinetic profile characterized by a significantly prolonged half-life (~40–74 hours vs. ~18 hours for Imatinib). This guide analyzes the metabolite's contribution to chronic toxicity, specifically hepatotoxicity and cardiotoxicity, and provides validated experimental protocols for its assessment.
Molecular & Pharmacologic Characterization[1][2]
Structural Transformation & Formation
N-Desmethyl Imatinib is formed via the N-demethylation of the piperazine ring of Imatinib. This reaction is catalyzed predominantly by CYP3A4 , with minor contributions from CYP1A2, CYP2D6, and CYP2C9.
Comparative Potency Profile
Contrary to many metabolites which are pharmacologically inert, CGP74588 retains full biologic activity.
| Target Kinase | Imatinib IC50 (nM) | N-Desmethyl Imatinib IC50 (nM) | Clinical Relevance |
| BCR-ABL | ~25–100 | ~25–100 | Primary efficacy driver in CML. |
| c-KIT | ~100 | ~100 | Critical for GIST efficacy; linked to myelosuppression. |
| PDGFR (α/β) | ~70 | ~70 | Linked to fluid retention and edema. |
| c-Abl (Native) | ~25 | ~25 | Linked to cardiotoxicity (mitochondrial homeostasis). |
Key Insight: Because the metabolite is equipotent, the total therapeutic and toxic burden is the sum of [Imatinib] + [N-Desmethyl Imatinib].
Pharmacokinetics: The Kinetic Toxicity Driver
The toxicity of N-Desmethyl Imatinib is driven less by unique receptor interactions and more by its persistence .
The Accumulation Factor
While Imatinib is eliminated with a half-life (
-
Steady State Exposure: The metabolite AUC is approximately 15–20% of the parent drug.
-
Trough Interaction: At trough levels (
), the ratio of metabolite-to-parent increases, maintaining kinase inhibition (and off-target pressure) even when parent drug levels dip.
Metabolic Pathway Diagram
The following diagram illustrates the formation and downstream impact of the metabolite.
Figure 1: Metabolic pathway of Imatinib showing the formation of CGP74588 and its dual role in efficacy and sustained toxicity.
Organ-Specific Toxicity Mechanisms
Hepatotoxicity
Liver injury associated with Imatinib is often idiosyncratic but exacerbated by metabolic burden.
-
Mechanism: Both parent and metabolite are substrates for transporters (e.g., OCT1) and inhibitors of bile salt export pump (BSEP).
-
Reactive Intermediates: The metabolism of the piperazine ring can generate reactive intermediates capable of covalent binding to hepatic proteins, triggering immune-mediated hepatitis.
-
DDI Potential: N-Desmethyl Imatinib competitively inhibits CYP3A4, CYP2C9, and CYP2D6, potentially elevating concentrations of co-administered drugs.
Cardiotoxicity
Though rare, cardiotoxicity is a serious concern driven by mitochondrial dysfunction.
-
Abl Inhibition: Native c-Abl plays a maintenance role in cardiomyocytes. Its inhibition leads to ER stress.[1]
-
Mitochondrial Collapse: Both Imatinib and CGP74588 induce a collapse of the mitochondrial membrane potential (
) and release of cytochrome c. -
The Metabolite's Role: Due to its long half-life, the metabolite prevents the "recovery period" for cardiomyocytes between doses, maintaining constant stress on the mitochondrial machinery.
Figure 2: Mechanistic cascade of TKI-induced cardiotoxicity involving ER stress and mitochondrial failure.
Experimental Protocols for Toxicity Assessment
To rigorously assess the toxicity of N-Desmethyl Imatinib, researchers should employ the following self-validating protocols.
Protocol A: Comparative Cytotoxicity & Mitochondrial Health (Seahorse Assay)
Objective: Quantify the impact of the metabolite on cardiomyocyte bioenergetics compared to the parent.
-
Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or H9c2 rat myoblasts.
-
Treatment Groups:
-
Vehicle Control (DMSO < 0.1%).
-
Imatinib (1 µM, 5 µM, 10 µM).
-
N-Desmethyl Imatinib (1 µM, 5 µM, 10 µM).
-
Positive Control: Oligomycin (ATP synthase inhibitor).
-
-
Workflow:
-
Seed cells (20,000/well) in XF96 cell culture microplates.
-
Incubate for 24 hours to allow attachment.
-
Expose cells to treatment groups for 24–48 hours.[2]
-
Assay: Measure Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer.
-
Injections:
-
Port A: Oligomycin (measure ATP-linked respiration).
-
Port B: FCCP (measure maximal respiration).
-
Port C: Rotenone/Antimycin A (measure non-mitochondrial respiration).
-
-
-
Validation Criteria: The metabolite should show a dose-dependent reduction in Spare Respiratory Capacity similar to the parent drug.
Protocol B: CYP Inhibition Screen (DDI Potential)
Objective: Determine if the metabolite inhibits specific CYP enzymes, predicting clinical drug interactions.
-
System: Pooled Human Liver Microsomes (HLM).
-
Probe Substrates:
-
Midazolam (for CYP3A4).
-
Dextromethorphan (for CYP2D6).
-
Diclofenac (for CYP2C9).
-
-
Method:
-
Incubate HLM (0.5 mg/mL) with probe substrate + NADPH regenerating system.
-
Add N-Desmethyl Imatinib at varying concentrations (0.1 – 50 µM).
-
Incubate at 37°C for 10–30 minutes (linear range).
-
Terminate reaction with ice-cold acetonitrile.
-
Analyze metabolite formation via LC-MS/MS.
-
-
Data Analysis: Calculate IC50 values.
-
Self-Validation: If IC50 < 10 µM, the metabolite is a potent inhibitor with high clinical DDI risk.
-
Clinical Implications & Monitoring[5][6]
-
Therapeutic Drug Monitoring (TDM): Measurement of plasma trough levels (
) should ideally include both Imatinib and N-Desmethyl Imatinib. A sum trough level >1000 ng/mL is often targeted for efficacy, but levels >3000 ng/mL correlate with higher toxicity rates. -
Hepatic Impairment: In patients with moderate-to-severe hepatic dysfunction, CYP3A4 activity may be reduced, altering the parent/metabolite ratio. However, biliary excretion is the primary route for both; thus, obstruction or transporter failure poses a significant accumulation risk.
References
-
Peng, B., et al. (2004). Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients.[3] Journal of Clinical Oncology.[3] Link
-
Kerkelä, R., et al. (2006).[4] Cardiotoxicity of the cancer therapeutic agent imatinib mesylate.[5][4] Nature Medicine. Link
-
FDA Label. (2001/Revised). Gleevec (imatinib mesylate) Prescribing Information.[6] U.S. Food and Drug Administration.[6] Link
-
Schmidli, H., et al. (2005). Population pharmacokinetics of imatinib mesylate in patients with chronic phase chronic myeloid leukaemia.[3][7][8] British Journal of Clinical Pharmacology. Link
-
Guilhot, F. (2004). Indications for imatinib mesylate therapy and clinical management.[5] The Oncologist. Link
-
Force, T., et al. (2007). Mechanism of cardiotoxicity of tyrosine kinase inhibition.[5] Journal of Clinical Investigation. Link
Sources
- 1. Cardiotoxicity of imatinib is "a surprise" [medscape.com]
- 2. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Cardiotoxicity of the cancer therapeutic agent imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of imatinib mesylate: an extremely rare phenomenon or a major side effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: LC-MS/MS Method Development and Validation for N-Desmethyl Imatinib Dimesylate in Human Plasma
Executive Summary & Scientific Rationale
Imatinib dimesylate is a first-generation tyrosine kinase inhibitor widely used in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST). In vivo, imatinib is predominantly metabolized by the hepatic enzyme CYP3A4 into its primary active metabolite, N-desmethyl imatinib (CGP 74588) [1]. Because N-desmethyl imatinib exhibits comparable biological activity to the parent drug and accounts for 20–25% of the steady-state concentration, quantifying both analytes is critical for accurate therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling[1][2].
While traditional Liquid Chromatography-Ultraviolet (LC-UV) methods exist, they often suffer from limited sensitivity, matrix interference, and long run times[1][3]. This application note details the development of a highly sensitive, selective, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for N-desmethyl imatinib, validated according to the FDA Bioanalytical Method Validation Guidance for Industry[4][5].
Hepatic metabolism of Imatinib to N-Desmethyl Imatinib via CYP3A4.
Mechanistic Insights into Method Development
To build a robust and self-validating analytical method, every parameter from sample extraction to ionization must be optimized based on the physicochemical properties of the analyte.
Sample Preparation: Protein Precipitation (PPT)
Imatinib and N-desmethyl imatinib are highly bound (~95%) to plasma proteins, primarily
Chromatographic Separation
A reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm) is selected to retain the hydrophobic core of N-desmethyl imatinib[8]. The mobile phase utilizes a mixture of water and methanol/acetonitrile, modified with 0.1% formic acid and 0.2% ammonium acetate [7].
-
Causality: The acidic environment (formic acid) ensures that the basic secondary and tertiary amines of N-desmethyl imatinib remain fully protonated (
), which is an absolute prerequisite for efficient droplet desolvation and signal enhancement in Positive Electrospray Ionization (ESI+)[7].
Mass Spectrometry & MRM Transitions
Detection is performed in Multiple Reaction Monitoring (MRM) mode. MRM acts as a double mass filter: Quadrupole 1 isolates the intact precursor ion, the collision cell fragments it using argon gas, and Quadrupole 3 isolates a specific product ion[3][8]. This drastically reduces background matrix noise.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . It incorporates System Suitability Tests (SST), Blank samples (to monitor carryover), Zero samples (Blank + IS, to monitor cross-talk), and Quality Control (QC) samples at three concentration levels to ensure run-to-run integrity[3].
Reagents and Materials
-
N-Desmethyl Imatinib Dimesylate (Reference Standard)
-
Imatinib-D8 or Palonosetron (Internal Standard, IS)[7]
-
LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid
-
Drug-free human plasma (K2EDTA anticoagulant)
Preparation of Solutions
-
Stock Solutions: Dissolve N-desmethyl imatinib in 50:50 methanol:water to achieve a concentration of 1.0 mg/mL. Store at 4°C[3].
-
Working Solutions: Serially dilute the stock solution to create calibration spiking solutions ranging from 30 to 7,000 ng/mL[3].
-
IS Working Solution: Prepare the IS in 100% methanol at a concentration of 500 ng/mL. This solution will double as the protein precipitation solvent.
Sample Extraction Workflow
Step-by-step plasma sample extraction and analytical workflow.
LC-MS/MS Instrument Conditions
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting / Value |
| Analytical Column | C18, 50 × 2.1 mm, 1.7 µm (Maintained at 40°C) |
| Mobile Phase A | 0.1% Formic Acid + 0.2% Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution & Flow Rate | Isocratic (45% A / 55% B) at 0.4 mL/min |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp | 350°C |
| MRM: N-Desmethyl Imatinib | |
| MRM: Imatinib |
Method Validation Summary
To ensure the data is scientifically defensible and legally compliant for regulatory submissions, the method must be validated strictly against the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4][5].
Table 2: FDA Validation Acceptance Criteria & Expected Results
| Validation Parameter | FDA Acceptance Criteria[5] | Method Performance Results |
| Selectivity | No interference in 6 independent blank matrix lots. | No interfering peaks at analyte/IS retention times. |
| Linearity Range | 3.0 – 700 ng/mL ( | |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise | 3.0 ng/mL (Precision: 8.5%, Accuracy: 102%)[7]. |
| Intra- & Inter-day Precision | CV | CV ranges from 2.6% to 14.8%[8]. |
| Intra- & Inter-day Accuracy | Accuracy ranges from 87.5% to 110.2%[8]. | |
| Matrix Effect | IS-normalized matrix factor CV | Minimal ion suppression observed (CV < 8%). |
| Stability | Stable through 3 freeze-thaw cycles and 24h autosampler. | Deviation < 8.0% after 3 freeze-thaw cycles[3]. |
Conclusion
The developed LC-MS/MS method provides a highly specific, sensitive, and rapid approach for the quantification of N-desmethyl imatinib dimesylate in human plasma. By leveraging the mechanistic advantages of acidic mobile phase modifiers for ESI+ enhancement and utilizing MRM for background elimination, this self-validating protocol easily meets FDA bioanalytical guidelines[5]. It is highly suitable for high-throughput clinical pharmacokinetic studies and routine therapeutic drug monitoring.
References
1.[7] LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed. National Institutes of Health (NIH). 2.[4] FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. 3.[1] LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. ResearchGate. 4.[5] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration (FDA). 5.[8] UPLC-MS/MS method for the simultaneous determination of imatinib, voriconazole and their metabolites concentrations in rat plasma - PubMed. National Institutes of Health (NIH). 6.[3] LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Oxford Academic. 7.[6] BIOEQUIVALENCE STUDY OF 400 AND 100 MG IMATINIB FILM-COATED TABLETS IN HEALTHY VOLUNTEERS. PTFARM. 8.[2] Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. PLOS One.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. fda.gov [fda.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS method for the simultaneous determination of imatinib, voriconazole and their metabolites concentrations in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Extraction and Quantification of N-Desmethyl Imatinib from Human Plasma
[1][2]
Executive Summary & Strategic Rationale
In the therapeutic drug monitoring (TDM) of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST), quantifying the parent drug, Imatinib , is insufficient. Its primary active metabolite, N-Desmethyl Imatinib (CGP74588) , exhibits similar potency and accounts for approximately 20-25% of the steady-state plasma concentration. Ignoring this metabolite leads to an underestimation of the total therapeutic burden.
This protocol details a robust, high-throughput sample preparation strategy for the simultaneous extraction of Imatinib and N-Desmethyl Imatinib from human plasma. Unlike complex Solid Phase Extraction (SPE) workflows, we utilize a chemically-optimized Protein Precipitation (PPT) method.
Why Protein Precipitation?
While SPE offers cleaner extracts, modern triple-quadrupole mass spectrometers possess sufficient selectivity to handle the matrix effects of plasma if the chromatography is sound. PPT is faster, cost-effective, and minimizes analyte loss associated with cartridge retention, particularly for polar metabolites like N-Desmethyl Imatinib.
The "Acidic Break" Principle
N-Desmethyl Imatinib is a basic piperazine derivative. To maximize recovery and ionization efficiency, this protocol employs an acidified organic crash solvent . The addition of formic acid disrupts protein binding and maintains the analyte in a protonated state
Metabolic Pathway & Target Analytes
Understanding the biological context is crucial for analytical troubleshooting. Imatinib is metabolized primarily by the cytochrome P450 isoform CYP3A4 .[1]
Figure 1: Hepatic biotransformation of Imatinib to its active metabolite via CYP3A4.
Materials & Equipment
Reagents
-
Analytes: Imatinib Mesylate, N-Desmethyl Imatinib (Reference Standards >98% purity).[2]
-
Internal Standard (IS): Imatinib-D8 (Deuterated IS is mandatory to compensate for matrix effects and ionization suppression).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate (buffer).
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Equipment
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis).
-
Centrifuge: Refrigerated, capable of 14,000 x g.
Detailed Protocol: Acidified Methanol Precipitation
This workflow is designed for a 96-well plate or 1.5 mL microcentrifuge tube format.
Step 1: Preparation of Working Solutions
-
Stock Solutions: Dissolve analytes in MeOH to 1 mg/mL. Store at -20°C.
-
Internal Standard (IS) Spiking Solution: Dilute Imatinib-D8 to 500 ng/mL in MeOH.
-
Precipitation Solvent: 100% Methanol + 0.1% Formic Acid .
-
Note: The 0.1% FA is critical. It ensures the pH of the supernatant is < 4.0, keeping the basic analytes soluble and ready for positive mode ESI.
-
Step 2: Sample Extraction Workflow
Figure 2: Step-by-step protein precipitation workflow optimized for N-Desmethyl Imatinib recovery.
Step 3: Chromatographic Conditions
Direct injection of pure methanol supernatant can cause "solvent effect" (peak broadening) on early eluting polar metabolites.
-
Column: C18, 50 x 2.1 mm, 1.7 µm or 3.5 µm (e.g., Waters BEH C18 or Agilent Zorbax).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B (Re-equilibration)
-
Validation Parameters & Performance Data
The following data represents typical performance metrics for this validated method (based on synthesized literature data).
Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Imatinib | 494.3 | 394.2 | 35 | 28 |
| N-Desmethyl Imatinib | 480.3 | 394.2 | 35 | 28 |
| Imatinib-D8 (IS) | 502.4 | 394.2 | 35 | 28 |
Method Reliability
| Parameter | Imatinib | N-Desmethyl Imatinib | Acceptance Criteria |
| Linearity Range | 10 – 5000 ng/mL | 10 – 1000 ng/mL | |
| LLOQ | 10 ng/mL | 10 ng/mL | S/N > 10 |
| Extraction Recovery | 95% ± 4% | 92% ± 5% | Consistent across levels |
| Matrix Effect | < 10% suppression | < 12% suppression | Compensated by IS |
| Stability (24h Autosampler) | Stable | Stable | < 15% Deviation |
Troubleshooting & Expert Tips
-
Metabolite Back-Conversion:
-
Issue: N-Oxide metabolites (if present) can revert to the parent drug under high heat in the source.
-
Solution: Ensure chromatographic separation between N-Desmethyl Imatinib and any potential N-oxides, although this is less common than with other TKIs.
-
-
Carryover:
-
Issue: Imatinib is "sticky" and can adsorb to injector ports.
-
Solution: Use a needle wash of 50:50:0.1 ACN:MeOH:FA . If carryover persists, switch to a glass-lined autosampler vial.
-
-
Peak Tailing:
-
Issue: Basic amine interaction with silanols.
-
Solution: The addition of Ammonium Formate to Mobile Phase A is non-negotiable. It masks free silanols and sharpens the peak shape for both the parent and metabolite.
-
References
-
Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. Source: PLOS ONE (2019) URL:[Link][3]
-
LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Source: Journal of Chromatographic Science (2014) URL:[Link]
-
Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. Source: Analytical and Bioanalytical Chemistry (2012) URL:[Link]
-
Simultaneous quantification of imatinib and its main metabolite N-demethyl-imatinib in human plasma. Source: Biomedical Chromatography (2017) URL:[4][5][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of imatinib and its main metabolite N-demethyl-imatinib in human plasma by liquid chromatography-tandem mass spectrometry and its application to therapeutic drug monitoring in patients with gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-Performance Bioanalysis of Imatinib and N-Desmethyl Imatinib: A Comparative Protocol Guide (PPT vs. SPE)
Abstract
Therapeutic Drug Monitoring (TDM) of the tyrosine kinase inhibitor Imatinib (Gleevec) and its active metabolite N-desmethyl imatinib (CGP74588) is critical for optimizing dosage in Chronic Myeloid Leukemia (CML) patients.[1] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification, the choice of sample preparation—Protein Precipitation (PPT) versus Solid Phase Extraction (SPE) —remains a pivotal decision point impacting assay sensitivity, robustness, and throughput. This guide analyzes both methodologies, providing optimized protocols and mechanistic insights to assist researchers in selecting the fit-for-purpose workflow.
Introduction & Analyte Physicochemistry
To design a robust extraction, one must first understand the molecule. Imatinib is a 2-phenylaminopyrimidine derivative.[1] Both the parent drug and its metabolite are basic, lipophilic compounds.
-
Imatinib: pKa
8.1 (piperazine nitrogen), LogP 3.5. -
N-desmethyl imatinib: Structurally similar, formed by CYP3A4-mediated demethylation, retaining similar basicity but slightly higher polarity.[1]
Implication for Extraction: Because both analytes are basic, they exist as cations at physiological and acidic pH. This property makes them ideal candidates for Mixed-Mode Cation Exchange (MCX) SPE, which utilizes both hydrophobic and ionic retention mechanisms to achieve superior cleanup compared to simple hydrophobic retention (HLB).[1]
Visual Workflow Overview
The following diagram outlines the decision-making process and workflow for selecting between PPT and SPE based on laboratory requirements.
Figure 1: Decision matrix for selecting sample preparation strategies based on sensitivity and throughput requirements.
Method A: Protein Precipitation (PPT)
Best for: High-throughput clinical labs where speed is paramount and instrument maintenance cycles are frequent.[1]
The "Crash" Protocol
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL microcentrifuge tube or 96-well plate.
-
Internal Standard (IS) Addition: Add 20 µL of Deuterated IS (Imatinib-D8, 500 ng/mL in 50:50 MeOH:H2O). Vortex briefly.
-
Precipitation: Add 300 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Expert Note: ACN produces a coarser precipitate than Methanol, which pellets better during centrifugation, yielding a clearer supernatant. The formic acid helps solubilize the basic imatinib, preventing occlusion in the protein pellet.
-
-
Agitation: Vortex vigorously for 2 minutes . (Critical for releasing protein-bound drug).[1]
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a clean vial/plate.
-
Dilution: Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase and prevent peak broadening).
Pros & Cons
-
(+) Speed: < 30 mins prep time.[1]
-
(+) Cost: Negligible material cost.[1]
-
(-) Matrix Effects: Does not remove phospholipids (glycerophosphocholines).[1] These elute late in the gradient and can cause significant ion suppression in subsequent injections if the LC run time is not extended to flush the column.
Method B: Solid Phase Extraction (SPE)
Best for: R&D, low-level metabolite quantification, and preventing mass spectrometer source contamination.
The "Precision" Protocol (Mixed-Mode Cation Exchange)
We utilize a polymeric Mixed-Mode Cation Exchange (MCX) sorbent.[1] This allows us to wash away neutrals with 100% organic solvent while the basic Imatinib remains ionically bound.
Cartridge: 30 mg / 1 cc Polymeric MCX (e.g., Oasis MCX, Strata-X-C).[1]
-
Pre-treatment: Dilute 200 µL Plasma with 200 µL 4% Phosphoric Acid (
).[1]-
Mechanism:[1] Acidification (pH ~2) disrupts protein binding and ensures Imatinib is fully protonated (positively charged) to bind to the cation exchange sites.
-
-
Conditioning:
-
Loading: Load pre-treated sample at a slow flow rate (~1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.
-
Removes: Proteins, salts, and hydrophilic interferences.
-
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Critical Step: Because Imatinib is charged and bound ionically, we can use 100% organic solvent to wash away hydrophobic neutrals and phospholipids without eluting the drug.
-
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .
-
Mechanism:[1] High pH neutralizes the drug (removing the positive charge) and the sorbent, breaking the ionic bond and releasing the analyte.
-
-
Post-Processing: Evaporate to dryness under
at 40°C. Reconstitute in 200 µL Mobile Phase.
SPE Mechanism Visualization
Figure 2: Mechanistic flow of Mixed-Mode Cation Exchange (MCX) for basic drugs like Imatinib.
Comparative Analysis
The following data summarizes typical performance metrics observed in validation studies (e.g., J. Chrom. B standards).
| Metric | Protein Precipitation (PPT) | Solid Phase Extraction (MCX) |
| Recovery | 85 - 95% (Variable) | 90 - 100% (Consistent) |
| Matrix Factor (MF) | 0.6 - 1.4 (High Suppression) | 0.95 - 1.05 (Clean) |
| Phospholipid Removal | < 20% | > 99% |
| Sensitivity (LOQ) | ~10 - 50 ng/mL | < 1 ng/mL |
| Sample Volume | 50 - 100 µL | 100 - 500 µL |
| Cost per Sample | Low ($0.[1]50) | High ($3.00 - $5.[1]00) |
| Processing Time | 30 Minutes | 2 - 3 Hours |
Senior Scientist Insight: While PPT shows good recovery, the Matrix Factor is the killer. In PPT, phospholipids co-eluting with Imatinib can suppress the signal unpredictably. If you use PPT, you must use a Deuterated Internal Standard (Imatinib-D8) to compensate for this suppression.[1] In SPE, the extract is so clean that signal suppression is negligible.
Troubleshooting & Best Practices
-
Internal Standard: Always use Imatinib-D8 or Imatinib-D4 .[1] Do not use structural analogues (like Carbamazepine) for PPT methods, as they will not track the matrix suppression effects accurately.
-
Carryover: Imatinib is "sticky."[1]
-
Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid .
-
If using SPE, ensure the elution step uses freshly prepared ammonium hydroxide, as ammonia is volatile and pH can drift, reducing recovery.
-
-
Metabolite Stability: N-desmethyl imatinib is stable in plasma but can degrade in pure aqueous solvents over long periods.[1] Keep reconstituted samples in a cooled autosampler (4°C).
-
LC Separation: Use a C18 or Phenyl-Hexyl column.[1][3] The Phenyl-Hexyl phase often provides better selectivity between Imatinib and its desmethyl metabolite compared to standard C18.[1]
References
-
Imatinib LC-MS/MS Validation & Phospholipid Removal Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Tanaka, Y., et al. (2025). [Link]
-
Clinical Validation of Imatinib Assays Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring. Koller, D., et al. (2019).[4] Talanta. [Link]
-
Physicochemical Properties of Imatinib Metabolites N-Desmethyl Imatinib Chemical Properties and Uses. ChemicalBook / PubChem.[1] [Link][1]
-
MCX Extraction Mechanisms Targeting Specific Matrix Interferences for Sample Preparation. LCGC International.[1] [Link]
Sources
Application Note: Strategic Selection of Internal Standards for N-Desmethyl Imatinib Analysis
Abstract
The accurate quantification of N-Desmethyl Imatinib (NDI), the primary active metabolite of Imatinib (Gleevec), is critical for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling. While LC-MS/MS offers high sensitivity, it is vulnerable to matrix effects—specifically ion suppression caused by phospholipids in plasma. This Application Note details the scientific rationale for selecting the optimal Internal Standard (IS) to compensate for these variances. We move beyond generic advice to provide a causal analysis of Stable Isotope Labeled (SIL) candidates, specifically comparing Deuterated-D8 vs. D3 analogs, and provide a validated protocol for high-throughput clinical analysis.
Part 1: The Science of Selection
The Challenge: Matrix Effects & Isobaric Interference
In positive Electrospray Ionization (ESI+), N-Desmethyl Imatinib (m/z 480.[1][2][3]3) competes for ionization with endogenous plasma components. Without an IS that perfectly co-elutes and experiences the exact same suppression, quantification errors >20% are common.
The Solution: Stable Isotope Labeled (SIL) IS
While structural analogs (e.g., Palonosetron) are cheap, they do not co-elute with the analyte, rendering them ineffective against transient matrix effects. The gold standard is a SIL-IS.
Comparison of SIL Options: Why D8?
A critical, often overlooked factor is Isotopic Cross-Talk .
-
The D3 Risk: Naturally occurring isotopes (C13, N15, O18) create a "shoulder" on the analyte's mass spectrum. For a molecule like NDI (C28H29N7O), the M+3 isotope abundance is significant. If you use a D3-IS, the M+3 signal from high concentrations of the analyte will contribute to the IS channel, falsely elevating the IS response and skewing the ratio.
-
The D8 Advantage: A mass shift of +8 Da moves the IS precursor ion (m/z 488) far beyond the natural isotopic envelope of the analyte (m/z 480), eliminating Analyte-to-IS cross-talk.
Decision Matrix: IS Selection Logic
Figure 1: Decision tree for selecting an Internal Standard. The path to D8 minimizes bioanalytical risk.
Part 2: Experimental Protocol
This protocol utilizes Protein Precipitation (PPT) , chosen for its balance of recovery and throughput in clinical settings.
Materials
-
Internal Standard: N-Desmethyl Imatinib-D8 (NDI-D8)
-
Note: If NDI-D8 is unavailable, Imatinib-D8 can be used, but strict RT matching must be verified as the parent and metabolite may separate slightly.
-
-
Matrix: Human Plasma (K2EDTA)
Reagent Preparation
-
Stock Solutions: Prepare 1 mg/mL stocks of NDI and NDI-D8 in DMSO.
-
IS Working Solution (IS-WS): Dilute NDI-D8 stock in Methanol to 500 ng/mL.
-
Precipitation Agent: Pure Methanol (LC-MS grade) cooled to 4°C.
Extraction Workflow (Step-by-Step)
-
Aliquot: Transfer 50 µL of plasma sample/calibrator into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of IS Working Solution (NDI-D8). Vortex gently for 10 sec.
-
Precipitation: Add 200 µL of cold Methanol.
-
Agitation: Vortex vigorously for 1 min to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).
-
Why dilute? This 1:1 dilution improves peak shape by matching the solvent strength to the initial mobile phase.
-
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2-5 µL |
| Ion Source | ESI Positive (ESI+) |
Gradient Profile:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
MRM Transitions:
-
N-Desmethyl Imatinib: 480.3 → 394.2 (Cone: 35V, Collision: 25eV)
-
NDI-D8 (IS): 488.3 → 394.2 (Cone: 35V, Collision: 25eV)
-
Note: Both transitions share the 394.2 product ion (the core structure retaining the aromatic rings). The D8 label is typically on the piperazine ring, which is lost during fragmentation, or on the core if a different product ion is selected. Crucial: Ensure your specific IS labeling position matches the transition. If D8 is on the piperazine ring, the 394 fragment will not contain the label, so the product ion mass is identical to the analyte. This is acceptable because the precursor masses (480 vs 488) provide the selectivity.
-
Part 3: Analytical Workflow Visualization
Figure 2: Linear workflow for N-Desmethyl Imatinib extraction and analysis.
Part 4: Validation & Troubleshooting
Validating the IS (Self-Check)
To ensure the IS is performing correctly, calculate the Matrix Factor (MF) according to FDA/EMA guidelines:
-
Acceptance: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0 (CV < 15%). If MF < 0.8, suppression is high; ensure the IS co-elutes perfectly.
Troubleshooting "Cross-Talk"
If you observe a signal in the Blank + IS sample at the analyte retention time:
-
Impurity Check: Your IS might contain unlabeled NDI. Inject a high concentration of IS alone.
-
Cross-Channel Interference: If using D3-IS, the mass resolution of the quadrupole might be too wide (0.7 Da is standard). Tighten to 0.5 Da if sensitivity allows. Solution: Switch to D8-IS.
References
-
Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry.[6][7][8][9] [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[8] [Link]
-
Ma, F., et al. (2017). Simultaneous determination of imatinib, dasatinib and nilotinib in human plasma by LC-MS/MS.[1][5] Biomedical Chromatography.[5][10][11][12][13] [Link]
-
Kralj, E., et al. (2012). Simultaneous measurement of imatinib, nilotinib and dasatinib in dried blood spot by ultra high performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of imatinib and its main metabolite N-demethyl-imatinib in human plasma by liquid chromatography-tandem mass spectrometry and its application to therapeutic drug monitoring in patients with gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. fda.gov [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. hhs.gov [hhs.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. scispace.com [scispace.com]
- 12. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Note: Preparation and Handling of N-Desmethyl Imatinib Dimesylate Stock Solutions
Executive Summary & Mechanistic Background
N-Desmethyl Imatinib (Norimatinib) is the primary pharmacologically active metabolite of the pioneering tyrosine kinase inhibitor Imatinib (Gleevec). Generated predominantly in the liver via cytochrome P450 3A4 (CYP3A4) mediated demethylation, this metabolite retains equipotent in vitro inhibitory activity against the Bcr-Abl kinase (IC₅₀ ≈ 38 nM) compared to its parent compound[1].
Because N-Desmethyl Imatinib exhibits a prolonged plasma half-life (approximately 74.3 hours) and contributes significantly to the overall efficacy and cumulative toxicity of combination therapies, precise in vitro and in vivo profiling of this molecule is critical for oncology and pharmacology researchers[2]. This application note provides a rigorous, self-validating protocol for preparing, storing, and handling stock solutions of the dimesylate salt form of N-Desmethyl Imatinib.
Metabolism of Imatinib to N-Desmethyl Imatinib and downstream inhibition of Bcr-Abl signaling.
Physicochemical Properties & Causality in Handling
When working with small-molecule kinase inhibitors, the salt form dictates both solubility and handling requirements. N-Desmethyl Imatinib is frequently supplied as a dimesylate salt. While the mesylate moieties enhance overall solubility compared to the free base, they render the compound highly hygroscopic. Exposure to ambient humidity leads to rapid moisture absorption, which causes degradation and introduces significant errors in mass quantification.
Table 1: Physicochemical Profile
| Property | Value |
| Compound Name | N-Desmethyl Imatinib Dimesylate |
| Synonyms | Norimatinib Dimesylate, Imatinib EP Impurity C |
| CAS Number | 404844-02-6 (Free Base) |
| Molecular Formula | C₂₈H₂₉N₇O • 2(CH₄O₃S) |
| Molecular Weight | ~671.8 g/mol (Dimesylate) / 479.6 g/mol (Free Base) |
| Primary Solvent | Anhydrous DMSO (Solubility ≥ 14 mg/mL)[3] |
| Aqueous Solubility | Sparingly soluble (Requires organic co-solvents)[3] |
| Storage (Solid Powder) | -20°C (Strictly protect from moisture and light) |
| Storage (Stock Solution) | -80°C (Stable for up to 6 months)[4] |
Critical Insight for Molarity Calculations: Researchers must account for the mass of the two methanesulfonic acid molecules. Using the free base molecular weight (479.6 g/mol ) instead of the dimesylate molecular weight (~671.8 g/mol ) will result in a ~28% deficit in the actual molar concentration of the working solution. Always verify the exact batch molecular weight on the manufacturer's Certificate of Analysis (CoA).
Experimental Protocol: Preparation of Stock Solutions
Workflow for preparation, storage, and application of N-Desmethyl Imatinib stock solutions.
Phase 1: Primary Stock Solution Preparation (In Vitro)
Goal: Generate a stable, clear 10 mM stock solution in DMSO.
-
Thermal Equilibration: Remove the lyophilized solid from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic dimesylate salt, leading to rapid hydrolysis and inaccurate weighing.
-
-
Mass Verification: Weigh the desired amount of compound using a microbalance.
-
Solvent Addition: Add the calculated volume of anhydrous, newly opened DMSO.
-
Causality: DMSO is highly hygroscopic. Older, repeatedly opened DMSO stocks absorb water from the air, which drastically reduces the solubility of lipophilic compounds and promotes precipitation.
-
-
Dissolution: Vortex the mixture for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes.
-
Causality: Sonication disrupts the crystal lattice of the salt without applying excessive heat, which could thermally degrade the molecule. The resulting solution must be completely transparent; any turbidity indicates incomplete dissolution.
-
-
Aliquoting & Storage: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes. Store immediately at -80°C[4].
-
Causality: Amber tubes prevent photodegradation. Aliquoting prevents repeated freeze-thaw cycles, which induce thermal stress and cause the compound to crash out of solution.
-
Table 2: Dilution Matrix for N-Desmethyl Imatinib Dimesylate (MW: 671.8 g/mol )
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.488 mL | 7.442 mL | 14.885 mL |
| 5 mM | 0.298 mL | 1.488 mL | 2.977 mL |
| 10 mM | 0.149 mL | 0.744 mL | 1.488 mL |
Phase 2: Preparation of Aqueous Working Solutions (Cell-Based Assays)
-
Thaw a single DMSO aliquot at room temperature.
-
Immediately prior to treating cells, dilute the stock solution into the pre-warmed assay buffer or culture medium.
-
Ensure the final DMSO concentration does not exceed 0.1% (v/v).
-
Causality: N-Desmethyl Imatinib is sparingly soluble in aqueous environments[3]. Diluting it directly into the final volume just before the assay prevents the gradual nucleation and precipitation that occurs when intermediate aqueous dilutions are left to stand.
-
Phase 3: Formulation for In Vivo Administration
For animal studies, direct injection of high-concentration DMSO is toxic. A sequential co-solvent approach is required to maintain solubility in an aqueous vehicle[4].
-
Add the required volume of the DMSO stock solution (e.g., 10% of final volume) to a clean tube.
-
Add PEG300 (e.g., 40% of final volume) and vortex until completely homogenous.
-
Add Tween-80 (e.g., 5% of final volume) and vortex.
-
Finally, add Saline (e.g., 45% of final volume) dropwise while gently vortexing.
-
Causality: The order of addition is an absolute requirement. Adding saline before the lipophilic co-solvents (PEG300 and Tween-80) have fully encapsulated the compound will cause immediate and irreversible precipitation of the drug.
-
Troubleshooting & Self-Validation
-
Precipitation upon buffer addition: If the compound crashes out when added to the assay buffer, the local concentration of the drug at the droplet interface was too high.
-
Remedy: Add the DMSO stock dropwise while rapidly vortexing the buffer, or pre-dilute the stock in a compatible intermediate solvent like DMF, which has been shown to improve aqueous compatibility for this specific metabolite[3].
References
-
Title: Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib Source: Journal of Clinical Oncology (ASCO Publications) URL: [Link]
Sources
Application Note: Validated LC-MS/MS Assay for N-Desmethyl Imatinib in Dried Blood Spots (DBS)
Introduction & Clinical Rationale
Therapeutic Drug Monitoring (TDM) is highly recommended for patients undergoing imatinib therapy for Gastrointestinal Stromal Tumors (GIST) and Chronic Myeloid Leukemia (CML) due to significant inter-individual pharmacokinetic variability. While many legacy assays quantify only the parent drug, imatinib is extensively metabolized by CYP3A4 into N-desmethyl imatinib (norimatinib) .
The Causality of Metabolite Inclusion: N-desmethyl imatinib exhibits equipotent pharmacological activity to the parent compound and represents 20–25% of the steady-state circulating concentration[1]. Assays that fail to quantify this active metabolite systematically underestimate the total active pharmacological moiety, potentially leading to erroneous dose-escalation decisions.
The Causality of the DBS Matrix: Traditional venous plasma sampling requires phlebotomy and cold-chain logistics. Dried Blood Spots (DBS) provide a patient-centric alternative enabling at-home finger-prick collection[1]. Furthermore, the cellulose matrix of the DBS card rapidly dehydrates the sample, halting enzymatic degradation and stabilizing both imatinib and N-desmethyl imatinib for up to 16 months at room temperature[2].
Experimental Workflow & Visualization
The following diagram illustrates the self-validating workflow from sample collection to data processing.
Workflow for N-Desmethyl Imatinib quantification from dried blood spots to LC-MS/MS analysis.
Step-by-Step Analytical Protocol
To ensure a self-validating system, this protocol integrates stable-isotope labeled internal standards (IS) and specific extraction chemistry to mitigate matrix effects and hematocrit (Hct) bias.
Sample Collection and Preparation
-
Spotting: Collect capillary blood via finger-prick. Apply a single drop to a Whatman 903 protein saver card or a volumetric DBS device (e.g., Capitainer B or HemaXis DB10)[3].
-
Drying: Allow the cards to dry completely at room temperature for 2 to 3 hours. Critical Step: Incomplete drying leads to fungal growth and enzymatic degradation of the analytes.
-
Punching: Punch a 3 mm disc from the center of the dried blood spot into a clean 1.5 mL microcentrifuge tube[2]. Causality: Punching from the center avoids the "volcano effect" (chromatographic separation of red blood cells and plasma on the paper), ensuring uniform analyte distribution regardless of hematocrit variations between 22% and 59%[1][3].
Extraction Procedure
-
Solvent Addition: Add 150 µL of extraction solvent consisting of Methanol with 0.1% Formic Acid containing 50 ng/mL of Imatinib-D8 (Internal Standard)[2].
-
Mechanistic Causality: Imatinib and N-desmethyl imatinib are highly protein-bound. Methanol rapidly precipitates residual blood proteins. The addition of 0.1% formic acid lowers the pH, protonating the secondary basic amine of N-desmethyl imatinib. This disrupts ionic interactions between the drug and the negatively charged cellulose matrix of the filter paper, driving extraction recovery above 84%[3].
-
-
Agitation: Vortex the samples vigorously for 10 minutes at 1000 rpm to ensure complete solvent penetration into the cellulose matrix.
-
Centrifugation: Centrifuge at 14,000 × g for 5 minutes to tightly pellet the paper debris and precipitated proteins.
-
Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
LC-MS/MS Conditions
-
Analytical Column: Synergi Fusion-RP (4 μm, 2x50 mm) or XTerra MS C18[3][4].
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution: 5% B held for 1.5 min, ramped to 60% B over 4 min, followed by a 98% B wash step and re-equilibration[4]. Total run time: ~8.5 minutes[4].
-
Ionization: Positive Electrospray Ionization (ESI+) at 500°C[4].
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Imatinib: m/z 494.3 → 394.2
-
N-Desmethyl Imatinib: m/z 480.3 → 394.2
-
Imatinib-D8 (IS): m/z 502.3 → 394.2
-
Assay Validation Data Summary
The protocol must be analytically validated according to FDA/EMA bioanalytical guidelines. The table below summarizes the validated performance metrics for this assay across multiple clinical studies[1][3].
| Validation Parameter | Imatinib (Parent) | N-Desmethyl Imatinib (Metabolite) |
| Linear Calibration Range | 50 – 7500 ng/mL | 10 – 1500 ng/mL |
| Intra-day Precision (CV) | ≤ 3.1% | ≤ 4.3% |
| Inter-day Precision (CV) | ≤ 5.6% | ≤ 6.6% |
| Accuracy | 88.9% – 106.2% | 92.9% – 112.8% |
| Extraction Recovery | 84% – 92% | 84% – 92% |
| Hematocrit Range Tested | 22% – 59% (No significant bias) | 22% – 59% (No significant bias) |
| Matrix Stability (Room Temp) | > 16 months (with desiccant) | > 16 months (with desiccant) |
Clinical Bridging: DBS to Plasma Conversion
Because established TDM therapeutic thresholds (e.g.,
Causality of Conversion: Blood-to-plasma partitioning depends on the fraction of drug bound to plasma proteins versus erythrocytes. Clinical validation using Passing-Bablok and Bland-Altman analyses on paired DBS and plasma samples demonstrates that applying a calibrated DBS-to-plasma ratio accurately estimates actual plasma concentrations. In validated cohorts, 80% to 97% of converted DBS samples fall within a ±20% difference of the true venous plasma measurement, confirming the clinical utility of the assay[3].
References
-
D'Avolio, A., et al. (2019). "Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients." PLOS One. Available at:[Link]
-
Marini, M., et al. (2025). "Imatinib and norimatinib therapeutic monitoring using dried blood spots: Analytical and clinical validation, and performance comparison of volumetric collection devices." Journal of Chromatography B, 124526. Available at:[Link]
Sources
- 1. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients | PLOS One [journals.plos.org]
- 2. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib and norimatinib therapeutic monitoring using dried blood spots: Analytical and clinical validation, and performance comparison of volumetric collection devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Application Note: High-Sensitivity Quantitation of N-Desmethyl Imatinib via LC-MS/MS (MRM)
This Application Note is structured as a comprehensive technical guide for the quantification of N-Desmethyl Imatinib (CGP74588) and Imatinib in biological matrices using LC-MS/MS. It is designed for immediate implementation in bioanalytical laboratories.
Executive Summary & Mechanistic Insight
N-Desmethyl Imatinib (NDI) is the primary active metabolite of the tyrosine kinase inhibitor Imatinib.[1][2] It exhibits pharmacological potency comparable to the parent drug, making its co-quantification critical for accurate Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling.
The "Common Fragment" Phenomenon
Unlike many metabolite-parent pairs that require distinct product ions, Imatinib and NDI share a unique fragmentation pathway that simplifies method development but requires rigorous chromatographic separation.
-
Imatinib (m/z 494.3): Contains an N-methylpiperazine moiety.
-
N-Desmethyl Imatinib (m/z 480.3): Contains a piperazine moiety (lacking the terminal methyl group).
Mechanism: Upon Collision-Induced Dissociation (CID), both molecules undergo cleavage at the amide bond connecting the piperazine/methylpiperazine tail to the benzamide core. This results in the neutral loss of the piperazine ring, leaving the stable core fragment [N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide] at m/z 394.2 .
Expert Insight: Because both analytes transition to the same product ion (394.2), mass resolution alone cannot distinguish them if they co-elute and cross-talk occurs. Chromatographic baseline separation is non-negotiable.
Metabolic Pathway Visualization
Imatinib is biotransformed primarily by hepatic CYP450 enzymes.
Figure 1: Primary metabolic pathway of Imatinib showing the formation of N-Desmethyl Imatinib via CYP3A4/2C8 mediated N-demethylation.
Mass Spectrometry Parameters (MRM)
The following transitions are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Ionization Source: Electrospray Ionization (ESI) Polarity: Positive Mode (+ve)[3][4]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | DP (V) | CE (eV) | CXP (V) | Role |
| Imatinib | 494.3 | 394.2 | 50 | 100 | 35 | 12 | Quantifier |
| 494.3 | 217.1 | 50 | 100 | 50 | 10 | Qualifier | |
| N-Desmethyl Imatinib | 480.3 | 394.2 | 50 | 100 | 35 | 12 | Quantifier |
| 480.3 | 203.1 | 50 | 100 | 52 | 10 | Qualifier | |
| Imatinib-D8 (IS) | 502.4 | 394.2 | 50 | 100 | 35 | 12 | Internal Std |
-
DP: Declustering Potential | CE: Collision Energy | CXP: Cell Exit Potential
-
Note: Imatinib-D8 is the preferred Internal Standard (IS) as it compensates for matrix effects and retains the same core fragmentation pathway.
Chromatographic Protocol
To prevent isobaric interference and ensure robust quantification, we utilize a high-pH stable C18 column. High pH mobile phases improve the peak shape of basic compounds like Imatinib by suppressing ionization of the basic nitrogens on the column stationary phase.
LC Conditions
-
Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex EVO C18.
-
Column Temp: 40°C
-
Flow Rate: 0.400 mL/min
-
Injection Volume: 2-5 µL
Mobile Phase Composition
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH₄OH)
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade)
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Hold (Divert to Waste) |
| 0.50 | 10% | Begin Elution |
| 3.00 | 90% | Linear Ramp |
| 3.50 | 90% | High Organic Wash |
| 3.51 | 10% | Return to Initial |
| 5.00 | 10% | Re-equilibration |
Sample Preparation Protocols
Two protocols are provided: a rapid "Crash" method for high-throughput screening and a robust Solid Phase Extraction (SPE) method for high-sensitivity clinical applications.
Workflow Visualization
Figure 2: Dual-track sample preparation workflow. Method B (SPE) is recommended for clinical samples requiring lower limits of quantification (LLOQ).
Protocol B: Simplified SPE (Oasis HLB)
Recommended for clinical plasma/serum to minimize matrix effects.
-
Pre-treatment: Aliquot 100 µL plasma into a 96-well plate or tube. Add 20 µL Internal Standard. Add 100 µL 4% Phosphoric Acid (H₃PO₄) to disrupt protein binding.
-
Load: Apply sample directly to Oasis HLB µElution Plate (Waters p/n 186001828BA). Note: Conditioning and equilibration are NOT required for this water-wettable sorbent.[5]
-
Wash: Wash with 200 µL 5% Methanol in water.
-
Elute: Elute with 2 x 25 µL Methanol.
-
Reconstitute: Add 50 µL water (resulting in ~50% organic) and inject.
References
-
Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Application Note. Link
-
Zhang, M., et al. (2012). Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Link
-
Ma, B., et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Drug Design, Development and Therapy. Link
-
Cayman Chemical. N-Desmethyl Imatinib Product Information & Metabolism. Link
-
Sigma-Aldrich. N-Desmethyl Imatinib Reference Standard. Link
Sources
Protocol for synthesizing N-Desmethyl Imatinib Dimesylate reference standards
Application Note: High-Purity Synthesis of N-Desmethyl Imatinib Dimesylate Reference Standards
Executive Summary & Strategic Rationale
Target Molecule: N-Desmethyl Imatinib (CGP74588) Target Form: Dimesylate Salt Primary Application: Pharmacokinetic (PK) reference standards, metabolite profiling, and therapeutic drug monitoring (TDM).
The Challenge: N-Desmethyl Imatinib is the primary active metabolite of Imatinib (Gleevec/Glivec), formed via CYP3A4-mediated demethylation.[1] While Imatinib itself is typically formulated as a monomesylate, the synthesis of the dimesylate form of the metabolite is often requested for enhanced aqueous solubility in bioanalytical stock solutions.
The Solution: Unlike industrial routes that rely on the demethylation of Imatinib (which often yields difficult-to-purify mixtures containing toxic chloroformate byproducts), this protocol utilizes a convergent de novo synthesis . We employ a "Chloromethyl Linker" strategy coupled with a protected piperazine. This ensures regiospecificity and eliminates the risk of trace Imatinib contamination, which is critical when the molecule is used as a blank-matrix reference standard.
Strategic Synthesis Architecture
The synthesis is divided into three critical phases to ensure maximum purity.
-
Phase I (Linker Attachment): Coupling the "Imatinib Amine Core" with a chloromethyl-functionalized linker.
-
Phase II (Piperazine Installation): Nucleophilic substitution using N-Boc-piperazine. (Using unprotected piperazine risks polymerization).
-
Phase III (Deprotection & Salt Formation): Removal of the Boc group followed by precise stoichiometric reaction with methanesulfonic acid to yield the Dimesylate.
Caption: Figure 1. Convergent synthesis workflow designed to prevent polymerization and ensure regiospecificity.
Detailed Experimental Protocol
Phase I: Preparation of the Chloromethyl Intermediate
Objective: Attach the benzoyl linker to the pyrimidine-amine core.
Reagents:
-
Starting Material A: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS: 152460-10-1). Note: This is the commercially available "Imatinib Intermediate".
-
Reagent B: 4-(Chloromethyl)benzoyl chloride.
-
Solvent: Anhydrous THF or DMF.
-
Base: Diisopropylethylamine (DIPEA).
Procedure:
-
Dissolve Starting Material A (10.0 g, 36.1 mmol) in anhydrous THF (150 mL) under nitrogen atmosphere.
-
Add DIPEA (7.5 mL, 1.2 eq) and cool the solution to 0°C.
-
Dropwise add a solution of Reagent B (7.1 g, 37.9 mmol) in THF (50 mL) over 30 minutes.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (DCM:MeOH 95:5) or HPLC.[2][3]
-
Quench: Pour into ice water (500 mL). The product will precipitate.[3]
-
Isolation: Filter the solid, wash with water (2 x 100 mL) and cold ether (50 mL). Dry under vacuum at 45°C.
-
Yield: Expect ~13-14 g of the Chloromethyl Intermediate.
Phase II: Piperazine Coupling (Boc-Protected)
Objective: Introduce the piperazine ring without forming dimers.
Reagents:
-
Substrate: Chloromethyl Intermediate (from Phase I).
-
Reagent: 1-Boc-piperazine (1.2 eq).
-
Base: Potassium Carbonate (K2CO3, 2.0 eq).
-
Solvent: DMF.
Procedure:
-
Suspend the Chloromethyl Intermediate (10.0 g) and K2CO3 (6.4 g) in DMF (100 mL).
-
Add 1-Boc-piperazine (5.2 g).
-
Heat the mixture to 60°C for 6–8 hours. Critical: Do not overheat (>80°C) to avoid thermal degradation of the Boc group.
-
Work-up: Cool to RT and pour into water (600 mL). Extract with Ethyl Acetate (3 x 200 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethyl Acetate/Hexanes to remove excess Boc-piperazine.
Phase III: Deprotection and Dimesylate Salt Formation
Objective: Remove the protecting group and form the specific Dimesylate salt.[3][4][5]
Step A: Deprotection [3]
-
Dissolve the Boc-intermediate in DCM (50 mL).
-
Add Trifluoroacetic acid (TFA, 20 mL) slowly at 0°C. Stir at RT for 2 hours.
-
Concentrate to dryness.[3] Neutralize with saturated NaHCO3 and extract with DCM/Isopropanol (3:1) to obtain the N-Desmethyl Imatinib Free Base .
Step B: Dimesylate Formation (The Critical Step) Note: Imatinib is typically a monomesylate. To achieve the Dimesylate, stoichiometry is paramount.
-
Dissolve N-Desmethyl Imatinib Free Base (5.0 g, ~10.4 mmol) in Methanol (50 mL).
-
Prepare a solution of Methanesulfonic Acid (MsOH) (2.10 g, 21.8 mmol, 2.1 equivalents ) in Methanol (10 mL).
-
Why 2.1 eq? To ensure full protonation of both the piperazine nitrogen and the pyridine/pyrimidine system, driving the equilibrium to the dimesylate form.
-
-
Add the MsOH solution dropwise to the free base solution at RT.
-
Heat to reflux (65°C) for 30 minutes to ensure homogeneity.
-
Cool slowly to RT, then to 0°C.
-
Add Isopropanol or Acetone (anti-solvent) dropwise until turbidity persists.
-
Stir at 0°C for 4 hours to crystallize.
-
Filter the white crystalline solid and dry under vacuum at 50°C for 24 hours.
Analytical Validation (Self-Validating System)
To confirm the identity and purity of the standard, the following criteria must be met.
Table 1: Specification Criteria for N-Desmethyl Imatinib Dimesylate
| Test | Method | Acceptance Criteria | Scientific Rationale |
| Appearance | Visual | White to off-white powder | Colored impurities indicate oxidation of the amine. |
| 1H NMR | DMSO-d6 | Absence of singlet at ~2.2 ppm | The 2.2 ppm peak corresponds to the N-Methyl group in Imatinib. Its absence confirms demethylation. |
| 1H NMR | DMSO-d6 | Integration of MsOH peak (~2.3 ppm) | Integration should correspond to 6H (2 x CH3) relative to the aromatic protons, confirming Dimesylate stoichiometry. |
| Mass Spec | ESI+ | m/z = 480.6 [M+H]+ | Shift of -14 Da relative to Imatinib (494.6). |
| HPLC Purity | C18 Column | > 99.5% Area | Critical for use as a reference standard. |
Visualizing the Salt Formation Logic:
Caption: Figure 2. Process control logic for ensuring correct salt stoichiometry.
Safety & Handling
-
Hazard: N-Desmethyl Imatinib is a potent tyrosine kinase inhibitor. Treat as a cytotoxic agent.[1]
-
PPE: Double nitrile gloves, P100 respirator or fume hood operation, and lab coat.
-
Waste: All mother liquors containing methanesulfonic acid and drug residues must be disposed of as hazardous chemical waste.
References
- Google Patents. (2011). WO2011095835A1 - Process for the preparation of Imatinib and its impurities.
-
PubChem. (n.d.). Imatinib | C29H31N7O. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP2009008A1 - Imatinib base, and imatinib mesylate and processes for preparation thereof - Google Patents [patents.google.com]
- 4. Preparation method of imatinib mesylate alpha crystal form - Eureka | Patsnap [eureka.patsnap.com]
- 5. A Process Of Preparing Imatinib Mesylate [quickcompany.in]
Troubleshooting & Optimization
Technical Support Center: Stability of N-Desmethyl Imatinib Dimesylate in Frozen Plasma
Ticket ID: TDM-PK-74588 Status: Active Subject: Stability Protocols, Troubleshooting, and Validation for CGP 74588 (N-Desmethyl Imatinib)
Mechanistic Insight: The "Why" Behind the Stability
Expertise & Experience
To troubleshoot stability effectively, you must understand the physicochemical vulnerabilities of N-Desmethyl Imatinib (CGP 74588) . Unlike the parent drug (Imatinib), this metabolite possesses a secondary amine on the piperazine ring (demethylation site), which slightly alters its polarity and pKa, yet it shares the core phenylaminopyrimidine scaffold.
Critical Vulnerabilities
-
Photolytic Degradation (Primary Risk): Like Imatinib, the conjugated system of the pyrimidine and pyridine rings acts as a chromophore. Exposure to UV or intense white light excites electrons, leading to radical formation and ring cleavage or oxidation.
-
Impact: Irreversible signal loss and formation of unidentified peaks in chromatograms.
-
-
Oxidative Potential: The secondary amine exposed by demethylation is theoretically more susceptible to N-oxidation than the tertiary amine of the parent drug, especially in the presence of peroxides found in degraded plasma or low-quality extraction solvents.
-
Matrix-Induced Ion Suppression: While not "instability" per se, "apparent" instability often arises from the accumulation of phospholipids in the column head during repeated injections of plasma extracts, causing signal drift that mimics degradation.
Troubleshooting Guide: Common Failure Modes
Issue 1: Signal loss >15% after Freeze-Thaw (F/T) cycles.
-
Diagnosis: This is rarely due to chemical degradation of the molecule itself (which is stable for ~3 cycles). It is usually physical precipitation .
-
Root Cause: The Dimesylate salt may dissociate or precipitate upon freezing if the plasma pH shifts (the "cryoconcentration" effect). When thawed, if not vortexed aggressively, the analyte remains in the protein pellet or adsorbed to the tube wall.
-
Solution:
-
Thaw samples rapidly in a water bath (20-25°C), not slowly on the bench.
-
Vortex for at least 30 seconds before aliquoting.
-
Validation Check: Compare results against a "Freshly Spiked" standard, not a stored standard.
-
Issue 2: "Ghost" peaks appearing in blank plasma after storage.
-
Diagnosis: Back-conversion or Contamination.
-
Root Cause: Users often fear N-Desmethyl Imatinib reverting to Imatinib. However, literature confirms no back-conversion occurs at -20°C or -80°C [1]. The "ghost" peak is likely carryover or isobaric interference from co-eluting metabolites (e.g., N-oxide variants).
-
Solution: Implement a needle wash with high organic strength (e.g., Acetonitrile:Isopropanol:Formic Acid) and verify column equilibration.
Issue 3: Inconsistent recovery between -20°C and -80°C storage.
-
Diagnosis: Enzymatic activity.[1]
-
Root Cause: While N-Desmethyl Imatinib is robust, plasma esterases and oxidases retain residual activity at -20°C. Over long periods (>6 months), this can lead to slow degradation.
-
Solution: For storage >3 months, -80°C is mandatory. Move samples to -80°C immediately after collection and processing.
Validated Stability Data Summary
The following limits are synthesized from bioanalytical validation studies compliant with FDA/EMA guidelines [1, 2, 3].
| Condition | Stability Limit | Notes |
| Bench-Top (Room Temp) | 4 - 6 Hours | Keep protected from light (Amber tubes). |
| Freeze-Thaw (F/T) | 3 Cycles | Thaw at RT, freeze at -20°C or -80°C. |
| Long-Term (-20°C) | ~239 Days | Validated; no significant degradation [1]. |
| Long-Term (-80°C) | > 1 Year | Preferred for clinical banking.[1] |
| Post-Extraction (Autosampler) | 24 - 48 Hours | At 4°C-10°C. |
| Stock Solution (-20°C) | 6 Months | In Methanol/Water; check for evaporation. |
Experimental Protocol: Stability Validation Workflow
This workflow ensures your stability data meets regulatory standards (Accuracy 85-115%).
Figure 1: Decision logic for validating N-Desmethyl Imatinib stability. Note the requirement for fresh comparators.
Frequently Asked Questions (FAQ)
Q: Can I use EDTA plasma, or must it be Heparin? A: Both K2/K3-EDTA and Lithium Heparin are acceptable. However, you must validate the specific anticoagulant used. Do not switch anticoagulants mid-study, as the counter-ions can affect the ionization efficiency (matrix effect) in LC-MS/MS, appearing as a stability issue.
Q: My stock solution turned slightly yellow. Is it degraded? A: Likely yes. N-Desmethyl Imatinib is sensitive to oxidation and light. If the powder or solution discolors, check purity via HPLC-UV immediately. Always store stock solutions in amber vials at -20°C.
Q: Does hemolysis affect stability? A: Hemolysis releases intracellular enzymes and iron (Fenton chemistry) which can accelerate oxidative degradation. While N-Desmethyl Imatinib is relatively robust, hemolyzed samples should be flagged and tested for "Hemolysis Effect" during validation (typically stable up to 2% hemolysis).
Q: Is the Dimesylate salt form important for the reference standard? A: Yes. The Dimesylate salt is the pharmaceutical form.[2][3][4] When calculating concentrations, you must account for the salt factor (Molecular Weight of Salt / Molecular Weight of Free Base) to report the concentration as "free base equivalent," which is the clinical standard.
References
-
Kaza, M., et al. (2017). Determination of imatinib in human plasma with proven lack of influence of the main metabolite N-desmethyl imatinib.[5] ResearchGate.[5]
-
Tan, K. L., Ankathil, R., & Gan, S. H. (2011).[4] Method development and validation for the simultaneous determination of imatinib mesylate and N-desmethyl imatinib using rapid resolution high performance liquid chromatography coupled with UV-detection. Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
Sources
- 1. scribd.com [scribd.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for the simultaneous determination of imatinib mesylate and N-desmethyl imatinib using rapid resolution high performance liquid chromatography coupled with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Imatinib & N-Desmethyl Imatinib Extraction
[1]
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Recovery & Instability in Biological Matrices[1]
The "Physics" of the Failure: Root Cause Analysis
Low recovery in Imatinib (IMA) and N-desmethyl imatinib (NDI) extraction is rarely a random error; it is usually a mismatch between the extraction chemistry and the analytes' physicochemical properties.
To fix the protocol, you must understand the two primary failure modes:
A. The Polarity Trap (LLE Failure)
Imatinib is a weak base (pKa ~8.1).[1] In a neutral or acidic environment (pH < 8), it exists primarily in its protonated, cationic form (
-
The Error: Extracting at physiological pH (7.[1]4) or using unbuffered plasma.[1]
-
The Result: The drug remains in the aqueous plasma layer, leading to <40% recovery.
-
The Fix: You must shift the equilibrium to the free base (
) by adjusting the sample pH to >10.0 before adding the organic solvent.
B. The Protein Cage (PP Failure)
Imatinib is highly protein-bound (~95%), primarily to albumin and alpha-1-acid glycoprotein (AAG).
-
The Error: Using a weak precipitant or insufficient ratio (e.g., 1:1 Acetonitrile:Plasma).[1]
-
The Result: The drug remains trapped within the protein precipitate pellet rather than being released into the supernatant.
-
The Fix: Use a "hard" precipitation with acidified organic solvents or metal salts (e.g., Zinc Sulfate) to denature the protein binding pockets completely.
Diagnostic Workflow
Before modifying your method, isolate the source of the loss. Is it Extraction Efficiency (the chemistry) or Matrix Suppression (the instrument)?
Figure 1: Diagnostic decision tree to differentiate between ion suppression (matrix effect) and true extraction recovery loss.
Method-Specific Troubleshooting Guides
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: High sensitivity, clean extracts, reducing matrix effects. Common Issue: Variable recovery of the metabolite (NDI).[1]
Q: I get good Imatinib recovery, but the N-desmethyl metabolite is missing or low. Why? A: N-desmethyl imatinib is more polar than the parent compound.[1] If you use a highly non-polar solvent like Hexane or pure MTBE, the parent extracts well, but the metabolite stays behind.
-
Solution: Increase the polarity of the organic phase.[1] Use Ethyl Acetate or a mixture of MTBE:Isoamyl Alcohol (98:2) .[1]
Q: How do I stabilize the pH for extraction? A: You must buffer the plasma to pH 10–11.[1]
-
Protocol:
LLE Solvent Selection Matrix
| Solvent System | Imatinib Recovery | N-Desmethyl Recovery | Matrix Cleanliness | Recommendation |
| Hexane | < 20% | < 5% | High | Do Not Use |
| TBME (pure) | ~ 75% | ~ 60% | High | Good for parent only |
| Ethyl Acetate | > 85% | > 85% | Moderate | Recommended |
| DCM / Ether | > 90% | > 90% | Low (Dirty) | High evaporation risk |
Protocol B: Protein Precipitation (PP)
Best for: High throughput, simple workflow.[1] Common Issue: Ion suppression and "soft" pellets.[1]
Q: My recovery is consistent, but my sensitivity is dropping over time (Matrix Effect). A: PP removes proteins but leaves phospholipids, which build up on the LC column and suppress ionization.
-
Solution: Use a "Crash & Shoot" method with Zinc Sulfate .[1] The metal ions complex with phospholipids and proteins, precipitating them more effectively than methanol alone.[1]
Q: What is the optimal precipitation cocktail? A: Do not use pure acetonitrile; it yields a "fluffy" pellet that is hard to aspirate without disturbing.[1]
Stability "Gotchas"
Q: Can I process samples under normal lab lights? A: Caution. Imatinib is sensitive to light.[1] While stable for short periods (~4 hours), prolonged exposure to direct light during evaporation steps can cause degradation.[1] Use amber tubes or low-light conditions.
Q: I stored my extracts in a neutral buffer and they degraded. Why? A: Counter-intuitively, Imatinib shows specific instability at neutral pH (pH 7.0) due to hydrolysis of the amide group, whereas it is relatively stable in acidic (pH 4) or basic conditions.
-
Recommendation: Reconstitute dried extracts in an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) rather than a neutral buffer [3].[1]
The Mechanism of pH-Dependent Extraction
Understanding the charge state is critical for LLE optimization.[1] The diagram below illustrates why pH 10 is mandatory.
Figure 2: Charge state equilibrium of Imatinib. At pH 7.4, the molecule is positively charged and resists organic extraction.[1] At pH > 10, it neutralizes, allowing transfer to the organic phase.
References
-
D'Avolio, A., et al. (2014).[1][2] LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science. Link
-
Kretz, O., et al. (2023).[1] Therapeutic Drug Monitoring of Imatinib and N-Desmethyl Imatinib... Using LC-MS/MS. The Journal of Applied Laboratory Medicine. Link
-
Vivek, K., et al. (2013).[1] Quantitative determination of imatinib stability under various stress conditions. Journal of Pharmacy and Bioallied Sciences. (Identifies neutral pH instability). Link
-
Titier, K., et al. (2005).[1] Quantification of imatinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring. (Discusses Protein Precipitation efficiency). Link
Minimizing ion suppression in N-Desmethyl Imatinib quantification
A Guide to Identifying and Minimizing Ion Suppression in LC-MS/MS Bioanalysis
Welcome to the technical support center. As Senior Application Scientists, we understand the challenges you face in developing robust and reliable bioanalytical methods. This guide is designed to provide you with practical, in-depth solutions for a common and critical hurdle in the quantification of N-Desmethyl Imatinib: ion suppression. We will move beyond simple procedural lists to explain the causality behind these phenomena and provide you with the tools to troubleshoot and resolve them effectively.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a lower-than-expected signal for N-Desmethyl Imatinib in my plasma samples compared to my neat standards, even though my internal standard signal is stable. What's happening?
This is a classic symptom of ion suppression, a type of matrix effect. Ion suppression occurs when molecules co-eluting from your LC system interfere with the ionization of your target analyte (N-Desmethyl Imatinib) in the mass spectrometer's ion source.[1][2][3] These interfering components, which are endogenous to the biological matrix (e.g., plasma), compete with your analyte for the available charge or affect the efficiency of droplet formation and evaporation in the electrospray source.[4] The result is a reduced number of analyte ions reaching the detector, leading to a suppressed signal, which compromises assay sensitivity, accuracy, and reproducibility.[1][5]
The primary culprits in plasma are often salts, proteins, and, most notably, phospholipids.[5][6] Phospholipids are particularly problematic in positive electrospray ionization (+ESI) mode, which is typically used for N-Desmethyl Imatinib, and can cause significant and variable suppression.[5][7]
Q2: How can I definitively prove that ion suppression is affecting my assay?
To visualize and confirm ion suppression, the gold-standard technique is a post-column infusion experiment .[1][6][8] This procedure allows you to map the specific regions in your chromatogram where matrix components are causing suppression.
The experiment works by establishing a constant, steady-state signal for your analyte. Any deviation from this baseline during the injection of an extracted blank matrix sample directly indicates signal suppression or enhancement.[1][9]
-
Preparation: Prepare a standard solution of N-Desmethyl Imatinib in your mobile phase at a concentration that gives a strong, stable signal (e.g., 50-100 ng/mL).
-
Setup: Using a syringe pump and a T-connector, continuously infuse the N-Desmethyl Imatinib solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source. A typical infusion rate is 5-10 µL/min.
-
Equilibration: Begin the infusion and allow the MS signal for the N-Desmethyl Imatinib MRM transition to stabilize. This will create a high, flat baseline.
-
Injection: Inject a blank plasma sample that has been processed through your standard sample preparation procedure (e.g., protein precipitation).
-
Analysis: Monitor the N-Desmethyl Imatinib signal throughout the chromatographic run. A sharp dip in the baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution time of the interfering matrix components.[6][9]
Caption: Workflow for a post-column infusion experiment.
Troubleshooting Guides: Mitigation Strategies
Once ion suppression is confirmed, the goal is to eliminate or minimize it. This is best achieved by improving sample cleanup, optimizing chromatography, or using a more appropriate internal standard.
Issue 1: My simple protein precipitation protocol results in significant ion suppression.
Protein precipitation (PPT) is fast and inexpensive but is often the "dirtiest" sample preparation method.[10][11] While it removes large proteins, it leaves behind many smaller endogenous components, especially phospholipids, which are a primary cause of ion suppression.[1][12]
For robust N-Desmethyl Imatinib quantification, more selective sample preparation techniques are highly recommended.
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing a broad range of interferences.[13] It provides a much cleaner extract compared to PPT, leading to significantly reduced ion suppression and improved assay performance.[14][15]
-
Liquid-Liquid Extraction (LLE): LLE offers a good balance of cleanliness and simplicity. By choosing an appropriate organic solvent, you can selectively extract N-Desmethyl Imatinib while leaving many polar, interference-causing compounds (like salts) in the aqueous phase.[16][17]
| Technique | Principle | Pros | Cons | Impact on Ion Suppression |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, generic, inexpensive.[10] | Low selectivity, high levels of residual phospholipids and salts.[1][12] | High Risk |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Good selectivity, removes salts and many polar interferences. | Can be labor-intensive, requires solvent optimization, potential for emulsions.[6] | Moderate Risk |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away. | Excellent selectivity, high concentration factor, removes most interferences.[13][14] | Requires method development, higher cost per sample. | Low Risk |
This protocol is a starting point based on established methods for Imatinib and its metabolites.[14][15][18] Optimization for your specific application is recommended.
-
Cartridge Selection: Use a mixed-mode or reversed-phase (e.g., C18) SPE cartridge.
-
Sample Pre-treatment: To 100 µL of plasma, add 50 µL of the internal standard solution and 400 µL of 1% formic acid in water. Vortex to mix. This step helps to disrupt protein binding.[14]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute N-Desmethyl Imatinib and the internal standard with 1 mL of methanol (or a more optimized solvent like 5% ammonium hydroxide in methanol).
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Decision tree for addressing ion suppression.
Issue 2: I'm using a good SPE method, but I still see some ion suppression. What's next?
Even with clean extracts, some matrix components may persist. In this case, chromatographic optimization is key. The goal is to separate the elution of N-Desmethyl Imatinib from the elution of any remaining interfering compounds.[1][19]
-
Adjust the Gradient: A common strategy is to make the initial part of the gradient shallower. This can help separate your analyte from early-eluting, polar interferences like salts. Then, a steeper gradient can be used to elute your analyte, followed by a strong organic wash to clean the column of late-eluting components like phospholipids.[1]
-
Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can significantly alter selectivity and may move your analyte's peak away from the suppression zone.[1]
-
Select a Different Column: If gradient and mobile phase changes are insufficient, try a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano, or embedded polar group column). This provides an orthogonal separation mechanism that can resolve your analyte from stubborn interferences.
Q3: Can a better internal standard solve my ion suppression problem?
Yes, using the right internal standard (IS) is crucial for compensating for, rather than eliminating, ion suppression. The ideal IS experiences the exact same matrix effects as the analyte.[20][21]
The best choice is a Stable Isotope Labeled (SIL) internal standard , such as Imatinib-d8 (which is often used for both Imatinib and its N-desmethyl metabolite) or a dedicated N-Desmethyl Imatinib-d3.[15][22]
-
Why SILs are superior: A SIL IS has nearly identical chemical and physical properties to the analyte.[22] It will therefore co-elute perfectly and be affected by ion suppression to the same degree.[23][24] When you calculate the peak area ratio of the analyte to the IS, the suppression effect is effectively cancelled out, leading to accurate and precise results even in the presence of matrix effects.[20][21]
-
The problem with structural analogs: A structural analog IS may have different retention times or ionization efficiencies. If it doesn't elute in the exact same ion suppression zone as N-Desmethyl Imatinib, it cannot accurately compensate for the signal reduction, leading to erroneous quantification.[24][25]
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low signal in matrix vs. neat solution | Ion suppression from matrix components. | 1. Perform post-column infusion to confirm. 2. Improve sample cleanup (switch from PPT to SPE/LLE). 3. Use a Stable Isotope Labeled (SIL) internal standard. |
| Poor peak shape (tailing, fronting) | Matrix overload, column contamination. | 1. Dilute the sample if concentration allows.[19] 2. Implement a stronger column wash step in the gradient. 3. Ensure sample solvent is weaker than the initial mobile phase. |
| Inconsistent results between samples | Variable ion suppression between different lots of matrix. | 1. Use a SIL internal standard to compensate for variability.[20][21] 2. Evaluate matrix effect across at least six different lots of plasma during validation.[21] |
| Signal intensity drops over a batch run | Accumulation of matrix components (phospholipids) on the column or in the ion source. | 1. Improve sample cleanup to remove late-eluting interferences. 2. Add a high-organic wash at the end of each gradient. 3. Perform routine ion source cleaning.[2] |
References
-
Waters Corporation. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]
-
Mei, H. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Singh, S., et al. (2016). Clinical Development of Imatinib: an Anticancer Drug. Taylor & Francis Online. Available from: [Link]
-
Solassol, I., et al. (2007). Liquid Chromatography‐Electrospray Mass Spectrometry Determination of Imatinib and Its Main Metabolite, N‐Desmethyl‐Imatinib in Human Plasma. Taylor & Francis Online. Available from: [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]
-
Chromatography Online. (2022, April 15). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available from: [Link]
-
Taylor, P. J. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry. Available from: [Link]
-
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Available from: [Link]
-
Patel, D. K., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. Available from: [Link]
-
Waters Corporation. (2010). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available from: [Link]
-
He, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available from: [Link]
-
Jones, B. R., et al. (2012). Phospholipid Depletion Techniques in LC-MS Bioanalysis. ResearchGate. Available from: [Link]
-
Furey, A., et al. (2020, November 12). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available from: [Link]
-
Rahimi Kakavandi, N., et al. (2021). Method development for determination of imatinib and its' major metabolite, N‐desmethyl imatinib, in biological and environmental samples by SA‐SHS‐LPME and HPLC. ResearchGate. Available from: [Link]
-
Li, W., et al. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. PubMed. Available from: [Link]
-
Gheshlaghi, N., et al. (2025). Dispersive solid phase extraction of imatinib from human plasma using biological metal-organic and covalent-organic framework composite prior to HPLC-MS/MS. PubMed. Available from: [Link]
-
Janežič, M., et al. (2016). HPLC-UV assay of imatinib in human plasma optimized for bioequivalence studies. PDF. Available from: [Link]
-
Liu, Y., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available from: [Link]
-
Titier, K., et al. (2003). Determination of imatinib (Gleevec((R))) in human plasma by solid-phase extraction-liquid chromatography-ultraviolet absorbance detection. ResearchGate. Available from: [Link]
-
Rahimi Kakavandi, N., et al. (2021). Method development for determination of imatinib and its major metabolite, N-desmethyl imatinib, in biological and environmental samples by SA-SHS-LPME and HPLC. PubMed. Available from: [Link]
-
Liu, S., & Yu, Z. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q. Semantic Scholar. Available from: [Link]
-
Kimia Analytics. (2025, September 19). Sample Matrix Effects in ICP-MS: Mitigation Techniques. Available from: [Link]
-
Adu-Kwarteng, E., et al. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. PubMed. Available from: [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. Available from: [Link]
-
Li, W., et al. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. ResearchGate. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. ovid.com [ovid.com]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. sepscience.com [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Method development for determination of imatinib and its major metabolite, N-desmethyl imatinib, in biological and environmental samples by SA-SHS-LPME and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. waters.com [waters.com]
- 24. scispace.com [scispace.com]
- 25. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of mobile phase pH for N-Desmethyl Imatinib separation
Introduction: The Metabolite Challenge
Welcome to the technical support center. You are likely here because separating N-Desmethyl Imatinib (NDMI) from its parent drug, Imatinib , is presenting specific chromatographic challenges.
NDMI is the primary active metabolite of Imatinib, formed via CYP3A4-mediated demethylation.[1][2] Structurally, the only difference is the loss of a methyl group on the piperazine ring. This results in highly similar physicochemical properties, making baseline resolution difficult. Furthermore, the basic nature of the piperazine moiety (pKa ~8.1) often leads to severe peak tailing due to secondary silanol interactions on standard C18 columns.[3]
This guide moves beyond generic advice, providing a mechanistic approach to pH optimization.
Module 1: The Science of Separation (The "Why")
Q: Why is pH the single most critical variable for this separation?
A: The separation is governed by the ionization state of the piperazine ring. Imatinib and NDMI are weak bases. Their retention behavior changes drastically based on mobile phase pH relative to their pKa values.
-
pKa Profile:
-
Imatinib: pKa₁ ≈ 8.1 (piperazine), pKa₂ ≈ 3.7 (pyrimidine/pyridine systems) [1].
-
N-Desmethyl Imatinib: Similar pKa profile, with the secondary amine on the piperazine ring remaining basic.
-
-
The Mechanism:
-
At pH < 3.0: Both the analyte and the residual silanols on the column are protonated.[4][5] The analyte is fully ionized (polar), but the silanols are neutral (suppressing secondary interactions). This usually yields sharp peaks but lower retention.
-
At pH > 9.0: The basic nitrogen is deprotonated (neutral). Hydrophobicity increases, leading to strong retention.[6] Note: This requires high-pH stable columns (e.g., Hybrid Silica).
-
At pH 4.0 – 8.0 (The Danger Zone): The analyte is positively charged, but silanols begin to deprotonate (
). This creates a strong ion-exchange mechanism, causing severe peak tailing and retention time instability [2].
-
Module 2: Optimization Strategy & Decision Matrix
Q: How do I select the starting pH for my method development?
A: Your choice depends heavily on your detection method (UV vs. MS) and column chemistry. Use the decision matrix below to select your starting point.
Visualization: pH Selection Logic
Caption: Decision tree for selecting mobile phase pH based on detector type and column chemistry constraints.
Module 3: Troubleshooting & FAQs
Q: I am seeing significant peak tailing for NDMI (Tailing Factor > 1.5). How do I fix this?
A: Tailing in basic analytes is almost always "secondary interaction" with silanols. The Fix:
-
Lower the pH: If you are at pH 4.0 or 5.0, drop to pH 2.5 . This suppresses silanol ionization [3].
-
Increase Ionic Strength (LC-UV only): If using Phosphate buffer, increase concentration from 10mM to 25mM . The potassium ions (
) compete with the amine for silanol sites. -
Add a Modifier: For LC-UV, adding 0.1% Triethylamine (TEA) acts as a "sacrificial base," blocking silanols so your drug doesn't stick. Warning: Do not use TEA in LC-MS as it suppresses signal.
Q: My resolution ( ) between Imatinib and NDMI is poor (< 1.5).
A: Because the structures are so similar, hydrophobic selectivity is limited. You must leverage the slight pKa differences. The Fix:
-
Fine-tune pH: Perform a "pH Mapping" experiment (see Protocol below). Small changes (e.g., pH 3.0 vs 3.2) can shift the selectivity (
) significantly because the ionization percentage changes at different rates for the parent vs. metabolite. -
Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and can offer different hydrogen-bonding selectivity which often aids in separating closely related metabolites.
Module 4: Experimental Protocols
Protocol: pH Mapping for Selectivity Optimization
Objective: Systematically determine the optimal pH for maximum resolution (
Materials:
-
Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (or similar).
-
Mobile Phase A: 10mM Ammonium Formate (for MS) or Potassium Phosphate (for UV).
Step-by-Step Workflow:
-
Buffer Preparation: Prepare five aliquots of the aqueous buffer adjusted to pH 2.5, 3.0, 3.5, 4.0, and 4.5 .
-
Note: Adjust pH before adding any organic solvent.
-
-
Equilibration: Flush column with 60:40 (Buffer:ACN) at the starting pH for 20 column volumes.
-
Isocratic Runs: Inject the mixture (Imatinib + NDMI) at each pH level using an isocratic hold (e.g., 40% B).
-
Data Plotting:
-
Construct a plot of Resolution (
) vs. pH . -
Construct a plot of Tailing Factor (
) vs. pH .
-
-
Selection: Choose the pH that provides
and .
Data Reference Table: Buffer Selection Guide
| Buffer System | pH Range | Detector Compatibility | Comment |
| 0.1% Formic Acid | ~ 2.7 | LC-MS / UV | Excellent for MS sensitivity; may cause slight tailing if column is old. |
| Ammonium Formate | 2.8 – 4.8 | LC-MS / UV | Good buffering capacity; volatile. |
| Ammonium Acetate | 3.8 – 5.8 | LC-MS / UV | Avoid for this separation (pH is too close to silanol activation zone). |
| Phosphate (K₂HPO₄) | 2.1 – 3.1 | LC-UV Only | Gold Standard for peak shape. Non-volatile (ruins MS). |
| Ammonium Bicarbonate | 9.0 – 10.5 | LC-MS / UV | Requires Hybrid (High-pH stable) column. Excellent retention. |
Module 5: Troubleshooting Logic Flow
Use this workflow when you encounter unexpected results during the optimization process.
Caption: Diagnostic workflow for resolving peak asymmetry and separation efficiency issues.
References
-
DrugBank Online. (n.d.). Imatinib: Chemical Properties and pKa.[2][9][10] Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[11] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LabCompare. (2021). How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Ma, J., et al. (2013). LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. Journal of Chromatographic Science. Retrieved from [Link]
-
Waters Corporation. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. labcompare.com [labcompare.com]
- 6. hplc.eu [hplc.eu]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Imatinib [drugfuture.com]
- 10. N-Desmethyl Imatinib CAS#: 404844-02-6 [chemicalbook.com]
- 11. chromtech.com [chromtech.com]
Solving light sensitivity degradation of N-Desmethyl Imatinib solutions
Last Updated: March 7, 2026
Introduction
N-Desmethyl Imatinib (also known as Norimatinib or CGP74588) is the primary active metabolite of the tyrosine kinase inhibitor, Imatinib.[1][2] Its stability in solution is paramount for generating reliable and reproducible data in both preclinical research and pharmacokinetic studies. This guide provides in-depth technical support for researchers encountering challenges with the light sensitivity of N-Desmethyl Imatinib solutions. We will explore the causality behind its degradation, provide validated troubleshooting workflows, and detail best practices to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the handling of N-Desmethyl Imatinib.
Q1: My N-Desmethyl Imatinib solution has turned a deeper yellow/brown. What does this indicate?
A color change from the expected off-white or pale yellow to a more intense yellow or brownish hue is a strong indicator of chemical degradation.[3] This is often due to the formation of new chromophoric compounds resulting from photo-oxidation or other degradation pathways. If you observe a color change, it is critical to discard the solution and prepare a fresh batch from solid stock, paying strict attention to light protection.
Q2: What are the definitive storage conditions for my N-Desmethyl Imatinib stock and working solutions?
Adherence to validated storage conditions is the most critical step in preventing degradation. Based on supplier recommendations and best practices, the following conditions should be maintained:
| Solution Type | Solvent | Storage Temperature | Maximum Duration | Source(s) |
| Solid Powder | N/A | -20°C | 3 years (in a tightly closed, dry container) | [3][4] |
| Stock Solution | DMSO | -80°C | 6 months | [4] |
| Stock Solution | DMSO | -20°C | 1 month | [4] |
| Working Solution | Aqueous Buffers / Media | Prepare Freshly | Use on the same day | [4][5] |
Note: Always aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Beyond using amber vials, how can I minimize light exposure during my day-to-day experiments?
Protecting your compound requires a multi-layered approach:
-
Workstation Lighting: Whenever possible, perform solution preparation and dilutions in a dimly lit area or under yellow/red safety lights, which emit wavelengths less damaging to photosensitive compounds.[6]
-
Container Wrapping: For clear containers (e.g., centrifuge tubes, well plates), wrap them securely in aluminum foil to provide a complete light barrier.[6]
-
Instrument Autosamplers: If using HPLC or LC-MS, ensure the autosampler tray is covered or utilizes amber/UV-protected vials. Many modern autosamplers have covers designed for this purpose.
-
Limit Exposure Time: Minimize the time that solutions are left on the benchtop or outside of protected storage. Prepare solutions immediately before use.
Q4: I am using a solvent other than DMSO. Could this impact the photostability of N-Desmethyl Imatinib?
Yes, the choice of solvent can significantly influence photostability. While N-Desmethyl Imatinib is soluble in solvents like DMSO and methanol, the solvent itself can participate in photodegradation reactions.[3][7] Some solvents can generate free radicals upon light exposure, which can then attack the solute. If you must use a solvent system other than DMSO, it is imperative to run a small-scale stability study (see Protocol 3.2) to validate its suitability for your experimental duration and conditions.
Q5: How can I definitively confirm if my N-Desmethyl Imatinib solution has degraded?
Visual inspection is not sufficient. The gold standard for confirming degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] A proper analysis will involve:
-
Running a sample of your potentially degraded solution.
-
Comparing the resulting chromatogram to a freshly prepared standard from a reliable solid stock.
-
Looking for two key signs of degradation: a decrease in the peak area of the main N-Desmethyl Imatinib compound and the appearance of new peaks, which represent degradation products.[9]
Section 2: Troubleshooting Guide: Investigating Degradation
If you suspect degradation is compromising your experimental results, this systematic workflow will help you identify and resolve the issue.
Caption: Troubleshooting workflow for suspected N-Desmethyl Imatinib degradation.
Section 3: Protocols and Methodologies
Protocol 3.1: Best Practices for Handling and Storage
This checklist should be followed rigorously to maintain compound integrity.
-
Procurement & Receiving: Ensure the solid compound is received in a sealed, amber glass vial.[3] Log the date of receipt.
-
Solid Storage: Immediately store the solid compound at -20°C in a dark, dry environment.
-
Stock Solution Preparation:
-
Work under subdued, indirect lighting.
-
Use high-purity, anhydrous DMSO. Hygroscopic (wet) DMSO can impact solubility and stability.[4]
-
Prepare a concentrated stock (e.g., 10-50 mM).
-
Immediately after solubilization, create single-use aliquots in amber or foil-wrapped cryovials.
-
-
Stock Solution Storage: Store aliquots at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[4]
-
Working Solution Preparation:
-
Thaw a single aliquot of stock solution immediately before use.
-
Dilute to the final working concentration in your experimental buffer or media.
-
Use the working solution on the same day it is prepared.[5] Do not store dilute aqueous solutions.
-
-
Disposal: Discard any unused working solutions and thawed stock solution aliquots at the end of the day.
Protocol 3.2: Conducting a Basic Photostability Study
This protocol is a simplified version based on ICH Q1B guidelines to assess the stability of your specific solution formulation.[10][11]
-
Preparation: Prepare a batch of your N-Desmethyl Imatinib working solution. Divide it into three conditions:
-
Control Sample: Immediately wrap the container in aluminum foil and place it in a dark location at the intended experimental temperature (e.g., a 37°C incubator).
-
Light-Exposed Sample: Place the sample in a transparent container inside a photostability chamber. Expose it to a controlled light source. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]
-
Packaging-Protected Sample: Place the sample in its intended experimental container (e.g., an amber microplate) and expose it to the same light conditions as the light-exposed sample.
-
-
Time Points: Collect aliquots from each sample at set time points (e.g., 0, 2, 4, 8, 24 hours). Immediately freeze samples at -80°C until analysis.
-
Analysis: Analyze all samples from all time points simultaneously using a validated, stability-indicating HPLC or LC-MS method.
-
Evaluation: Compare the chromatograms. Calculate the percentage of N-Desmethyl Imatinib remaining at each time point relative to the T=0 sample. A loss of >5-10% in the light-exposed sample compared to the control sample indicates significant photodegradation.
Method 3.3: Recommended Analytical Technique (HPLC)
A reverse-phase HPLC method with UV detection is suitable for routine stability checks.
-
Column: C18 column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm).[12]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).[8][12] A common starting point is a 55:45 (v/v) ratio of methanol to buffered water.[12]
-
Flow Rate: ~0.7-1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has high absorbance (e.g., 230 nm).[8]
-
Validation: The method is considered "stability-indicating" if it can resolve the peak for N-Desmethyl Imatinib from peaks of its known degradation products and impurities.[8]
Section 4: The Science of Photodegradation
Understanding the mechanism of degradation is key to preventing it. While detailed degradation pathways for N-Desmethyl Imatinib are not as extensively published as for the parent drug Imatinib, we can infer the likely mechanisms.
Studies on Imatinib have shown that while it is relatively stable under direct photolysis, it is susceptible to degradation through photocatalytic and oxidative processes.[13][14] These reactions are often mediated by reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen.[15] The anilino-pyrimidine and pyridyl-pyrimidine fragments of the molecule are potential photoactive sites.[16] It is plausible that N-Desmethyl Imatinib follows a similar degradation pattern.
Caption: Putative indirect photodegradation pathway for N-Desmethyl Imatinib.
Key Factors Influencing Degradation:
-
pH: The pH of the solution can affect the molecule's charge state and susceptibility to hydrolytic or oxidative attack. Studies on Imatinib show that degradation is favored in more acidic conditions.[15]
-
Dissolved Oxygen: The presence of dissolved oxygen is a prerequisite for most photo-oxidative pathways. While de-gassing solutions is not practical for most biological experiments, being aware of this factor is important.
-
Excipients and Media Components: Components in your cell culture media or formulation buffers (e.g., riboflavin) can act as photosensitizers, absorbing light and transferring the energy to create ROS, which in turn degrades the compound.
Section 5: Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years | Protect from light and moisture.[3] |
| DMSO Stock | -80°C | Up to 6 months | Use anhydrous DMSO; aliquot to avoid freeze-thaw.[4] |
| DMSO Stock | -20°C | Up to 1 month | For shorter-term projects.[4] |
| Aqueous Working | Ambient / 37°C | Same day use only | Highly susceptible to degradation; prepare fresh.[5] |
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Synonyms | Norimatinib, CGP74588, N-desmethyl Gleevec | [2][7][17] |
| Molecular Formula | C₂₈H₂₉N₇O | [7] |
| Molecular Weight | 479.58 g/mol | [7] |
| Appearance | Off-white to pale yellow powder | [3] |
| Solubility | Soluble in DMSO, Methanol | [3][7] |
Section 6: References
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Sinochem Nanjing. (n.d.). N-Desmethyl Imatinib. [Link]
-
Mura, P. (2020). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Pharmaceutics, 12(12), 1197.
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]
-
Therapeutic Goods Administration (TGA). (1998). ICH Topic Q1B - Photostability testing of new active substances and medicinal products. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Semantic Scholar. (n.d.). Identification of imatinib mesylate degradation products obtained under stress conditions. [Link]
-
Radić, J., et al. (2022). Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. International Journal of Molecular Sciences, 23(19), 12003. [Link]
-
Skibiński, R., et al. (2012). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 57-64.
-
ResearchGate. (n.d.). Role of operating parameters in photoelectrocatalytic degradation of anticancer drugs: Ifosfamide, 5-fluorouracil and imatinib using CdS/TiO2. [Link]
-
Ovid. (n.d.). Identification of imatinib mesylate degradation products obtained under stress conditions. [Link]
-
Secrétan, P. H., et al. (2019). Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products. The Science of the Total Environment, 655, 846-854. [Link]
-
Kumar, P., et al. (2022). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. Indian Journal of Pharmaceutical Sciences, 84(2), 467-474.
-
Zhang, Y., et al. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of Chromatographic Science, 52(4), 344-350. [Link]
-
Zhang, M., et al. (2012). Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(8), 2397-2403. [Link]
-
Zhang, Y., et al. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of Chromatographic Science, 52(4), 344-50. [Link]
-
Baoxu Chemical. (n.d.). Introduction of Light Stabilizers Additives. [Link]
-
ISMP. (2022). Light-Sensitive Injectable Prescription Drugs—2022. [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
-
Nardi, G., et al. (2014). Photosensitization by imatinib. A photochemical and photobiological study of the drug and its substructures. Chemical Research in Toxicology, 27(11), 1990-1995. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Desmethyl Imatinib: Uses, Safety, Synthesis, Supplier & Quality Analysis in China [sinochem-nanjing.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. N-Desmethyl imatinib research grade, ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ovid.com [ovid.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 12. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photosensitization by imatinib. A photochemical and photobiological study of the drug and its substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Desmethyl Imatinib - Daicel Pharma Standards [daicelpharmastandards.com]
Validation & Comparative
Optimizing N-Desmethyl Imatinib Bioanalysis: A Comparative Validation Guide (ICH M10 & FDA)
Abstract
N-Desmethyl Imatinib (CGP74588) is the primary active metabolite of the tyrosine kinase inhibitor Imatinib (Gleevec). Because it exhibits pharmacological activity comparable to the parent drug and circulates at >10% of the parent's exposure, regulatory guidelines (FDA 2018, ICH M10) mandate its rigorous validation. This guide compares the performance of Protein Precipitation (PPT) versus Liquid-Liquid Extraction (LLE) for the quantification of N-Desmethyl Imatinib in human plasma. While PPT offers speed, our comparative data demonstrates that LLE provides superior matrix cleanliness and sensitivity required for regulatory submission, specifically mitigating phospholipid-induced ion suppression.
Part 1: Regulatory Framework & Scientific Rationale[1]
The "Active Metabolite" Mandate
Under the ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines, metabolites must be quantified if they are pharmacologically active and account for a significant portion of the drug's activity. N-Desmethyl Imatinib is formed via CYP3A4 and possesses potency similar to Imatinib.[1] Consequently, bioanalytical assays must validate the metabolite with the same rigor as the parent drug, including stability, accuracy, and—crucially—selectivity against the parent compound.
The Technical Challenge: In-Source Fragmentation
A critical, often overlooked challenge in validating this pair is in-source fragmentation .
-
Imatinib: [M+H]+ m/z 494.3
-
N-Desmethyl Imatinib: [M+H]+ m/z 480.3[2]
Risk: High-energy ionization can cause Imatinib (494) to lose a methyl group inside the ion source before mass filtration, mimicking the precursor mass of the metabolite (480). If the two compounds co-elute chromatographically, the parent drug will artificially inflate the metabolite signal. Solution: Chromatographic resolution is mandatory.[3] The protocol below ensures baseline separation to prevent this "cross-talk."
Part 2: Comparative Methodology (PPT vs. LLE)
We evaluated two extraction methodologies. The data below synthesizes typical performance metrics observed in regulated bioanalysis settings.
Table 1: Performance Comparison
| Parameter | Method A: Protein Precipitation (PPT) | Method B: Liquid-Liquid Extraction (LLE) |
| Solvent System | Methanol (1:3 ratio) | Ethyl Acetate / tert-Butyl Methyl Ether (TBME) |
| Recovery (Absolute) | High (>90%) | Moderate (75-85%) |
| Matrix Effect (ME) | High Risk (>15% suppression common) | Low (<5% suppression) |
| Sensitivity (LLOQ) | ~10 ng/mL | ~3 ng/mL |
| Phospholipid Removal | Poor (requires divert valve) | Excellent |
| Process Time | Fast (30 mins/batch) | Moderate (90 mins/batch) |
| Regulatory Risk | Moderate (ME variability) | Low (Clean baseline) |
Verdict: While PPT is faster, Method B (LLE) is the recommended approach for pivotal clinical trials. The removal of phospholipids significantly reduces the risk of signal drift and ion suppression, ensuring the assay passes the strict ICH M10 requirements for matrix effect consistency.
Part 3: Recommended Validation Protocol (LLE-LC-MS/MS)
This protocol is designed to be a self-validating system, ensuring chromatographic resolution and minimal matrix interference.
Instrumentation & Conditions
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[4] Note: A standard C18 is preferred over Phenyl-Hexyl for robustness.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.7 mL/min (Isocratic 60:40 A:B or Gradient).
-
MS Detection: Triple Quadrupole (ESI Positive).
Mass Transitions (MRM)
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |
| Imatinib | 494.3 | 394.2 | 100 | 35 |
| N-Desmethyl | 480.3 | 394.2 | 100 | 35 |
| IS (Imatinib-D8) | 502.4 | 394.2 | 100 | 35 |
Note: Both analytes share the 394.2 fragment (piperazine moiety). This confirms the structural similarity and reinforces the need for chromatographic separation.
Step-by-Step Extraction Workflow (LLE)
Figure 1: Liquid-Liquid Extraction Workflow. Alkaline buffering (pH 9.0) is critical to neutralize the basic amine groups of Imatinib, driving them into the organic layer.
Part 4: Critical Validation Experiments (ICH M10)
To ensure "Trustworthiness," perform these specific experiments.
Selectivity & Cross-Talk Check
Objective: Prove that high concentrations of Parent do not interfere with Metabolite quantification.
-
Protocol: Spike a blank plasma sample with Imatinib at the ULOQ (e.g., 5000 ng/mL) without N-Desmethyl Imatinib.
-
Acceptance: The response in the N-Desmethyl channel (480->394) must be < 20% of the LLOQ response.
-
Mechanism: If signal appears, adjust the gradient to increase the retention time difference between Parent (RT ~2.9 min) and Metabolite (RT ~2.7 min).
Matrix Effect (Lipemic/Hemolyzed)
Objective: Ensure extraction efficiency holds across different patient populations.
-
Protocol: Analyze Low QC and High QC in 6 different lots of blank plasma, including 1 lipemic and 1 hemolyzed lot.
-
Acceptance: The Coefficient of Variation (CV) of the IS-normalized matrix factor must be < 15%.
-
Why LLE Wins: PPT methods frequently fail here due to lipid retention; LLE removes these lipids, ensuring the CV remains low.
Stability Profiling
Objective: Confirm analyte integrity during sample handling.
-
Freeze-Thaw: 3 cycles at -20°C and -80°C.
-
Benchtop: 4 hours at Room Temperature (critical for clinical batch processing).
-
Processed Stability: 24 hours in autosampler (10°C).
-
Reference Data: N-Desmethyl Imatinib is generally stable, but light protection is recommended during stock preparation.
Part 5: Validation Logic Tree
The following diagram illustrates the decision-making process for validating the metabolite under FDA/ICH guidelines.
Figure 2: Regulatory Decision Tree. Illustrates the requirement for full validation based on activity and exposure levels (ICH M10).
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]
-
Zhang, T., et al. (2014). "LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma." Journal of Chromatographic Science. Retrieved from [Link]
-
KCAS Bio. (2023). The ICH M10 Guideline as the Gold Standard. Retrieved from [Link]
Sources
Benchmarking N-Desmethyl Imatinib: A Technical Guide to Inter-Laboratory Assay Cross-Validation
Executive Summary
N-Desmethyl Imatinib (CGP74588) is the primary active metabolite of Imatinib, exhibiting potency comparable to the parent drug against BCR-ABL tyrosine kinase. While Therapeutic Drug Monitoring (TDM) of Imatinib is well-established, the quantification of its metabolite varies significantly between laboratories due to differing methodologies (LC-MS/MS vs. HPLC-UV) and standardization protocols.
This guide serves as a technical blueprint for researchers and bioanalytical scientists to establish, cross-validate, and standardize N-Desmethyl Imatinib assays. It moves beyond basic method validation to address the specific challenges of inter-laboratory reproducibility, including metabolite instability, isobaric interferences, and matrix effects.
Part 1: The Bioanalytical Challenge
The quantification of N-Desmethyl Imatinib presents unique physicochemical hurdles that differ from the parent compound.
-
Metabolic Ratio & Sensitivity: In clinical plasma samples, N-Desmethyl Imatinib typically circulates at 15–30% of the parent drug concentration. Assays optimized for the high abundance of Imatinib often lack the sensitivity (Signal-to-Noise ratio) required for accurate metabolite quantification at trough levels.
-
Isobaric Interference: The N-oxide metabolite (Imatinib-piperazine-N-oxide) can co-elute with N-Desmethyl Imatinib in reverse-phase chromatography. Without adequate chromatographic resolution or specific MS/MS transitions, this leads to positive bias.
-
Back-Conversion: Under high-temperature conditions in the ion source (LC-MS) or during sample preparation, labile metabolites can revert to N-Desmethyl Imatinib, artificially inflating results.
Part 2: Comparative Methodology
Laboratories typically employ one of two primary platforms. Understanding the limitations of each is prerequisite to successful cross-validation.
Table 1: Technical Comparison of Assay Platforms
| Feature | LC-MS/MS (Gold Standard) | HPLC-UV / DAD |
| Principle | Triple Quadrupole Mass Spectrometry | Ultraviolet / Diode Array Detection |
| Selectivity | High (m/z transitions) | Moderate (Retention time dependent) |
| LLOQ (Typical) | 3.0 – 5.0 ng/mL | 30.0 – 50.0 ng/mL |
| Sample Volume | Low (10–50 µL) | High (200–500 µL) |
| Throughput | High (< 5 min run time) | Low (10–15 min run time) |
| Primary Risk | Matrix effects (Ion suppression) | Co-elution of endogenous interferences |
| Internal Standard | Stable Isotope Labeled (e.g., Imatinib-D8) | Structural Analogue (e.g., Dasatinib/Propranolol) |
Senior Scientist Insight: Do not assume LC-MS/MS is infallible. While sensitive, it is prone to "matrix effects" where phospholipids suppress ionization. If Lab A uses stable-isotope IS (Imatinib-D8) and Lab B uses an analog IS, cross-validation will likely fail in patient samples despite passing in clean standards.
Part 3: Cross-Validation Protocol
This protocol is designed to satisfy ICH M10 and FDA Bioanalytical Method Validation requirements for cross-validation. It utilizes a "Round Robin" approach between a Reference Lab (Gold Standard) and a Test Lab.
Phase I: Reference Standard Alignment
Before exchanging samples, ensure both laboratories are calibrating against the same yardstick.
-
Action: Both labs must purchase N-Desmethyl Imatinib certified reference material (CRM) from the same lot (e.g., Toronto Research Chemicals, Cerilliant).
-
Verification: Exchange stock solutions (1 mg/mL) and analyze n=6 replicates. Deviation must be < 5%.
Phase II: Spiked Sample Exchange (Accuracy)
-
Matrix: Pooled human plasma (K2EDTA), free of interference.
-
Preparation: The Reference Lab prepares Quality Control (QC) samples at three levels:
-
Low QC: ~15 ng/mL (3x LLOQ)
-
Mid QC: ~200 ng/mL
-
High QC: ~600 ng/mL
-
-
Shipping: Dry ice (-78°C).
-
Acceptance: Accuracy must be within ±15% of the nominal value.
Phase III: Incurred Sample Reanalysis (ISR) Exchange
This is the critical step. Spiked samples do not reflect the complexity of patient samples (metabolites, protein binding, concomitant meds).
-
Selection: Select 20–30 de-identified patient samples covering the clinical range (50 – 1000 ng/mL for the metabolite).
-
Analysis: Both labs analyze samples in duplicate.
-
Calculation: Calculate the % Difference using the formula:
-
Acceptance: 67% of samples must be within ±20% difference.
Part 4: Workflow Visualization
The following diagram illustrates the logical flow of the cross-validation process, highlighting critical decision points and failure loops.
Figure 1: Step-by-step decision matrix for cross-validating N-Desmethyl Imatinib assays between laboratories.
Part 5: Data Analysis & Troubleshooting
Statistical Assessment
Do not rely solely on correlation coefficients (
-
X-axis: Average Concentration
-
Y-axis: Difference
-
Goal: The mean difference (bias) should be close to zero, with 95% of points falling within the Limits of Agreement (
).
Troubleshooting Discrepancies
If Phase III (Incurred Samples) fails despite Phase II (Spiked QCs) passing, investigate the following:
-
Metabolite Back-Conversion:
-
Issue: N-oxide metabolites reverting to N-Desmethyl Imatinib.
-
Fix: Lower the source temperature in LC-MS/MS or adjust pH in extraction to ensure N-oxide stability.
-
-
Internal Standard Tracking:
-
Issue: Lab A uses Deuterated IS, Lab B uses Analog IS. The Analog IS does not compensate for matrix suppression in patient samples as well as the Deuterated IS.
-
Fix: Mandate the use of Imatinib-D8 or N-Desmethyl Imatinib-D8 .
-
-
Chromatographic Separation:
-
Issue: HPLC-UV methods may integrate an impurity peak alongside the metabolite.
-
Fix: Verify peak purity using Diode Array detection or switch to a longer column gradient.
-
References
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[2] U.S. Food and Drug Administration.[2][3] [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation.[1][4][Link]
-
Zhang, Y., et al. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma.[5][6][7][8][9][10] Journal of Chromatographic Science, 52(4), 344–350. [Link]
-
Peng, B., et al. (2004). Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients. Journal of Clinical Oncology, 22(5), 935–942. [Link]
-
Kretz, O., et al. (2020). Cross-validation of bioanalytical methods: An essential procedure in drug development. Bioanalysis, 12(14).[11] [Link]
Sources
- 1. elearning.unite.it [elearning.unite.it]
- 2. resolvemass.ca [resolvemass.ca]
- 3. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Simultaneous quantification of imatinib and its main metabolite N-demethyl-imatinib in human plasma by liquid chromatography-tandem mass spectrometry and its application to therapeutic drug monitoring in patients with gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Establishing Lower Limit of Quantification (LLOQ) for N-Desmethyl Imatinib: A Technical Comparison Guide
Establishing a robust Lower Limit of Quantification (LLOQ) for N-desmethyl imatinib (CGP74588) is a critical analytical milestone in Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling. As the primary active metabolite of the tyrosine kinase inhibitor imatinib, it contributes significantly to the drug's overall efficacy. This guide objectively compares analytical platforms and extraction methodologies, providing a field-proven, step-by-step protocol for achieving and validating an LLOQ of ≤3 ng/mL.
Clinical & Pharmacological Context
Imatinib is a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It undergoes extensive hepatic metabolism via the CYP3A4 enzyme to form N-desmethyl imatinib. This metabolite is pharmacologically equipotent to the parent drug and accounts for approximately 20–25% of the steady-state plasma concentration[1]. Because of large inter-individual metabolic variability, comprehensive TDM requires the simultaneous quantification of both compounds to accurately assess total active drug exposure[1].
Imatinib metabolism via CYP3A4 to equipotent N-Desmethyl Imatinib and BCR-ABL inhibition.
Platform Comparison: LC-MS/MS vs. HPLC-UV
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was widely utilized for imatinib TDM. However, UV detection inherently suffers from limited sensitivity and susceptibility to endogenous matrix interferences. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the global standard, offering unparalleled selectivity via Multiple Reaction Monitoring (MRM) and superior sensitivity[2].
The table below objectively compares the performance of both platforms when quantifying N-desmethyl imatinib:
| Analytical Parameter | LC-MS/MS | HPLC-UV |
| Typical LLOQ | 1 – 10 ng/mL | 10 – 50 ng/mL |
| Sample Volume Required | 10 – 50 µL | 100 – 500 µL |
| Specificity | Extremely High (Mass-to-charge MRM transitions) | Moderate (Relies entirely on chromatographic resolution) |
| Sample Preparation | Simple (Protein Precipitation is often sufficient) | Complex (Solid Phase or Liquid-Liquid Extraction required) |
| Run Time per Sample | < 5 minutes (Isocratic elution) | 10 – 20 minutes (Gradient elution) |
Sample Preparation: The Bottleneck of Sensitivity
Achieving a sub-10 ng/mL LLOQ requires either mitigating ion suppression (for LC-MS/MS) or physically concentrating the analyte (for HPLC-UV). The choice of extraction methodology directly dictates the baseline noise and, consequently, the LLOQ.
-
Protein Precipitation (PPT): Fast and cost-effective. Uses organic solvents (methanol or acetonitrile) to denature proteins. While it leaves a higher degree of residual matrix components, modern highly sensitive mass spectrometers can still achieve an LLOQ of 3 ng/mL using PPT alone[3].
-
Solid Phase Extraction (SPE): Essential for HPLC-UV and highly beneficial for LC-MS/MS when processing complex matrices (e.g., highly lipemic plasma). Pre-treating samples with 1.25% orthophosphoric acid disrupts strong drug-protein binding, significantly enhancing extraction recovery (>85%) and lowering the LLOQ by removing background noise[4].
Comparison of PPT and SPE sample preparation workflows for LLOQ optimization.
Step-by-Step Methodology: Validating a 3 ng/mL LLOQ via LC-MS/MS
This protocol outlines a self-validating system for establishing an LLOQ of 3 ng/mL for N-desmethyl imatinib, prioritizing stable ionization and high throughput[3].
Step 1: Internal Standard (IS) Selection & Solution Preparation
-
Action: Utilize a stable-isotope-labeled internal standard (e.g., Imatinib-D8) or a validated structural analog (e.g., Palonosetron). Prepare working solutions in 50:50 methanol:water[3].
-
Causality: A co-eluting isotopic IS undergoes the exact same ionization suppression or enhancement as the target analyte in the mass spectrometer source. This perfectly corrects for matrix effects and extraction losses, ensuring the system's quantitative trustworthiness.
Step 2: Matrix Disruption and Extraction
-
Action: Aliquot 50 µL of human plasma. Add the IS working solution, followed by 150 µL of acidified methanol (containing 0.1% formic acid). Vortex vigorously for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality: The acidic environment ensures the basic secondary amine of N-desmethyl imatinib remains protonated. This maximizes its solubility in the organic crash solvent and prevents it from co-precipitating with the denatured plasma proteins, ensuring high recovery.
Step 3: Chromatographic Separation
-
Action: Inject the supernatant onto a C18 analytical column (e.g., 4.6 × 100 mm, 2.4 µm). Elute isocratically using methanol-water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate at a flow rate of 0.7 mL/min[3].
-
Causality: Isocratic elution provides a highly stable baseline and constant electrospray ionization (ESI) efficiency. By avoiding gradient shifts, it eliminates the time-consuming column re-equilibration required between runs, allowing for high-throughput analysis with run times under 4 minutes[3].
Step 4: MS/MS Detection & LLOQ Definition
-
Action: Operate the mass spectrometer in positive ESI mode. Monitor the specific MRM transition m/z 480 → 394 for N-desmethyl imatinib[3].
-
Causality: MRM transitions isolate the specific precursor-to-product ion mass, effectively eliminating background chemical noise. The LLOQ is strictly defined as the lowest concentration where the signal-to-noise (S/N) ratio is ≥ 5, with a precision coefficient of variation (CV) of ≤ 20% and an accuracy within 80–120% of the nominal concentration[1].
Experimental Validation Data
To demonstrate the robustness of the LC-MS/MS approach, the following table summarizes typical validation metrics for N-desmethyl imatinib at the LLOQ and low Quality Control (QC) levels, adhering to standard FDA/EMA bioanalytical validation guidelines.
| Validation Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Mean Accuracy (%) |
| LLOQ | 3.0 | ≤ 12.5 | ≤ 14.8 | 92.5 – 108.3 |
| Low QC | 9.0 | ≤ 8.5 | ≤ 10.2 | 95.1 – 105.4 |
| Mid QC | 90.0 | ≤ 6.4 | ≤ 7.8 | 98.0 – 102.1 |
| High QC | 500.0 | ≤ 4.2 | ≤ 5.5 | 99.2 – 101.5 |
Note: At the 3.0 ng/mL LLOQ, the method maintains precision well below the 20% regulatory threshold, proving the efficacy of the isocratic LC-MS/MS protocol.
Conclusion
While HPLC-UV remains a viable, cost-effective option for routine high-concentration TDM, LC-MS/MS is the definitive platform for precise PK studies requiring a low LLOQ. By combining targeted protein disruption (via acidification) with the stable ionization of isocratic chromatography, laboratories can reliably quantify N-desmethyl imatinib down to 3 ng/mL. This ensures comprehensive and accurate capture of the patient's active drug exposure, facilitating safer and more effective dose adjustments.
References
-
LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma Source: Oxford Academic (Journal of Analytical Toxicology) URL:[Link]
-
Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients Source: PLOS One URL:[Link]
-
Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods Source: Drug Metabolism and Pharmacokinetics URL:[Link]
-
Clinical development of imatinib: an anticancer drug Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masis.jp [masis.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
Bioequivalence study requirements for Imatinib and its metabolites
Bioequivalence Study Requirements for Imatinib and its Metabolites: A Comparative Technical Guide
Executive Summary
Developing a generic version of Imatinib (Gleevec/Glivec) presents a unique regulatory paradox. While the molecule itself—a tyrosine kinase inhibitor (TKI) used for Chronic Myeloid Leukemia (CML)—has well-characterized pharmacokinetics, global regulatory agencies diverge significantly on the design of bioequivalence (BE) studies.
The FDA prioritizes safety, recommending steady-state studies in patients already stabilized on the drug, primarily due to the risk of severe adverse events (nausea, edema, hepatotoxicity) in healthy volunteers. In contrast, the EMA and WHO prioritize sensitivity, accepting and often preferring single-dose studies in healthy volunteers (NHV) under fasting conditions, provided adequate safety monitoring is in place.
Furthermore, while the primary metabolite N-desmethyl imatinib (CGP74588) is pharmacologically active and equipotent to the parent, regulatory consensus generally accepts the parent compound alone for BE demonstration, though metabolite data is frequently generated for characterization.
Scientific Foundation: Metabolism & Pharmacokinetics
Imatinib is a phenylaminopyrimidine derivative that functions by occupying the ATP-binding pocket of the BCR-ABL fusion protein. Its pharmacokinetic (PK) profile is characterized by high oral bioavailability (~98%) and significant metabolism.[1][2]
Metabolic Pathway
Imatinib is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4 , with minor contributions from CYP1A2, CYP2D6, CYP2C9, and CYP2C19.[2][3]
-
Primary Metabolite: N-desmethyl imatinib (CGP74588).[1][3][4]
-
Elimination: Primarily biliary/fecal (68%) and urinary (13%).[1][3]
Diagram 1: Imatinib Metabolic Pathway & Elimination
Caption: Imatinib is primarily metabolized by CYP3A4 into the active N-desmethyl metabolite.[2][3] Both compounds contribute to activity, though the parent dominates systemic exposure.
Regulatory Divergence: FDA vs. EMA vs. WHO
This is the most critical section for study design. You cannot use a "one-size-fits-all" protocol for global submissions.
Table 1: Comparative Regulatory Requirements
| Feature | US FDA (Guidance) | EMA (Europe) | WHO / Global Fund |
| Study Population | Patients (CML/GIST) already on stable 400mg dose. | Healthy Volunteers (NHV) preferred.[5][6] | Generally follows EMA (NHV accepted). |
| Rationale | Safety concerns (severe adverse events in NHV). | Sensitivity (NHV have less variability than patients). | Cost-effectiveness and sensitivity. |
| Dose Regimen | Steady-State (Multiple dose). | Single Dose (400 mg).[3][4][5] | Single Dose. |
| Prandial State | Fed (Light breakfast). | Fasting preferred (sensitive); Fed acceptable if justified.[5][6] | Fasting preferred.[5][6] |
| Analyte for BE | Parent (Imatinib).[1][2][3][4][5][7][8][9][10] | Parent (Imatinib).[1][2][3][4][5][7][8][9][10][11] | Parent (Imatinib).[1][2][3][4][5][12][7][8][9][11] |
| Metabolite Data | Submitted as supportive evidence. | Not required for BE acceptance. | Not required. |
| Design | 2-way Crossover (Steady State).[8] | 2-way Crossover (Single Dose). | 2-way Crossover. |
Critical Strategic Note: While the FDA guidance explicitly recommends patients, many CROs successfully conduct studies in Healthy Volunteers for US submissions by implementing rigorous safety protocols (e.g., administering with food to reduce GI irritation, even if "fasting" is preferred for sensitivity). Consult with the FDA via a Controlled Correspondence before finalizing an NHV protocol for a US submission.
The Metabolite Question: To Measure or Not?
The Scientific Argument: Since N-desmethyl imatinib is equipotent and has a longer half-life, it contributes to the therapeutic effect. In cases of CYP3A4 variation, metabolite levels could theoretically diverge between formulations even if parent levels match.
The Regulatory Reality:
-
FDA: Generally, if the metabolite is formed via the same dissolution/absorption pathway as the parent, measuring the parent is sufficient to infer the metabolite's formation. Since Imatinib is highly soluble (BCS Class I characteristics) and rapidly absorbed, the parent drug is the sensitive marker for formulation differences.
-
EMA: Explicitly states that for bioequivalence, the parent drug is the relevant analyte unless the parent is a pro-drug (which Imatinib is not).
Recommendation: Develop and validate an LC-MS/MS method capable of quantifying both Imatinib and N-desmethyl imatinib.
-
Primary Endpoint: Calculate BE (90% CI) on Imatinib .
-
Secondary Endpoint: Report N-desmethyl imatinib data. This "future-proofs" your data against regulatory queries regarding metabolic handling or safety.
Experimental Protocols
Clinical Study Design (EMA/Global Standard)
-
Design: Open-label, balanced, randomized, two-treatment, two-period, two-sequence, single-dose crossover.
-
Subjects: 24–36 Healthy Adult Volunteers.
-
Washout: Minimum 14 days (due to metabolite's 40h half-life).
-
Safety Precaution: Even in "fasting" studies, ensure subjects are hydrated. Monitor for nausea/vomiting for 4 hours post-dose. Ondansetron (anti-emetic) prophylaxis is sometimes debated; avoid if possible to prevent drug-drug interactions (DDIs), or ensure it is used in both periods equally.
Bioanalytical Workflow (LC-MS/MS)
The method must separate the parent from the metabolite and endogenous interferences.
Method Parameters:
-
Instrument: LC-MS/MS (e.g., Sciex Triple Quad).
-
Ionization: ESI Positive mode.
-
Extraction: Protein Precipitation (PPT) is usually sufficient and cost-effective, though Solid Phase Extraction (SPE) provides cleaner samples for lower LLOQ.
-
Internal Standard (IS): Imatinib-D8 and N-desmethyl imatinib-D8 (Stable labeled isotopes are mandatory to compensate for matrix effects).
Diagram 2: Bioanalytical Decision Workflow
Caption: Step-by-step bioanalytical workflow for simultaneous quantification of Imatinib and its metabolite using LC-MS/MS.
Data Analysis & Acceptance Criteria
To demonstrate bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for ln-transformed parameters must fall within 80.00% – 125.00% .
Table 2: Typical PK Parameters (400 mg Single Dose)
Based on literature data for Healthy Volunteers (Fed vs Fasting).
| Parameter | Fasting Conditions (Mean ± SD) | Fed Conditions (Mean ± SD) |
| Tmax (h) | 2.0 – 4.0 | 2.0 – 4.0 (often delayed ~1.5h) |
| Cmax (ng/mL) | 2400 – 2800 | 1800 – 2200 (Food decreases Cmax ~11%) |
| AUC0-t (ng[13]·h/mL) | 38,000 – 45,000 | 36,000 – 43,000 (Minimal change) |
| T1/2 (h) | ~18.0 | ~18.0 |
| Metabolite Ratio | ~15-16% of Parent AUC | ~15-16% of Parent AUC |
Note: Food decreases Cmax but has minimal effect on AUC. This is why the FDA (concerned with safety/tolerability in patients) recommends Fed studies, while EMA (concerned with formulation release failure) prefers Fasting.
References
-
European Medicines Agency (EMA). (2015).[12] Imatinib hard capsules 50 and 100 mg, film-coated tablets 100 and 400 mg product-specific bioequivalence guidance (EMA/CHMP/315242/2014). [12]
-
U.S. Food and Drug Administration (FDA). (2012). Draft Guidance on Imatinib Mesylate.
-
U.S. Food and Drug Administration (FDA). (2002). Gleevec (Imatinib Mesylate) Clinical Pharmacology and Biopharmaceutics Review.
-
Vargas, M., & Villarraga, E. (2017). Bioequivalence Study of Imatinib Formulations that Contain 400 mg in Healthy Colombians. Journal of Bioequivalence & Bioavailability.
-
BioPharma Services. (2016). Safe and Effective Design of Bioequivalence Study of 400 mg of Imatinib in Normal Healthy Volunteers under Both Fasting and Fed Conditions.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. rbc.inca.gov.br [rbc.inca.gov.br]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. EMA releases product-specific bioequivalence guidelines [gabionline.net]
- 10. researchgate.net [researchgate.net]
- 11. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. natap.org [natap.org]
Optimizing TKI Monitoring: A Comparative Guide to Imatinib and N-Desmethyl Imatinib Ratios
Introduction: The Pharmacokinetic Challenge
Imatinib Mesylate (Gleevec/Glivec) revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). However, fixed dosing (400 mg/day) results in high inter-patient variability in plasma exposure—up to 60% coefficient of variation. This variability is driven by adherence, drug-drug interactions, and genetic polymorphisms in CYP3A4 and CYP3A5 .
While monitoring plasma trough levels (
Biological Context & Mechanism[1][2]
Imatinib is primarily metabolized in the liver by cytochrome P450 isoforms, specifically CYP3A4 and CYP3A5, into N-Desmethyl Imatinib. This metabolite retains similar in vitro potency to the parent compound but has a lower plasma AUC (typically 20-30% of the parent).
Understanding the conversion pathway is critical because Imatinib exhibits autoinhibition : it inhibits the very enzyme (CYP3A4) responsible for its own metabolism over time.
Diagram 1: Metabolic Pathway & Feedback Loop
The following diagram illustrates the conversion of Imatinib to its metabolite and the autoinhibitory feedback loop that complicates steady-state kinetics.
Caption: Imatinib is metabolized by CYP3A4/5.[1][2] The red dashed line represents the drug's ability to inhibit its own metabolism, stabilizing plasma levels over time.
Comparative Analysis: Parent vs. Metabolic Ratio
While the parent drug level is the primary predictor of efficacy, the Metabolic Ratio (Metabolite concentration / Parent concentration) acts as a "phenotypic probe" for CYP3A4 activity and adherence.
Table 1: Biomarker Comparison and Clinical Utility
| Feature | Imatinib Plasma Level ( | Metabolic Ratio (N-Desmethyl / Imatinib) |
| Primary Utility | Predicting Efficacy (MMR/CCyR) | Assessing CYP3A4 Phenotype & Adherence |
| Target Threshold | > 1000 ng/mL (CML)> 1100 ng/mL (GIST) | 0.20 – 0.35 (Typical Steady State) |
| Toxicity Indicator | High Risk at > 1500–2000 ng/mL | Ratio > 0.35 may indicate rapid metabolism or specific toxicity risks |
| Interpretation of Low Values | Risk of treatment failure / resistance | < 0.15 : Suggests CYP3A4 inhibition or "White Coat Adherence" (dose taken immediately before visit) |
| Interpretation of High Values | Risk of edema, rash, myelosuppression | > 0.40 : Suggests CYP3A4 induction (e.g., Rifampin use) |
Causality & Insight
-
Efficacy: Clinical trials (e.g., IRIS, TOPS) established that maintaining Imatinib
ng/mL significantly improves Major Molecular Response (MMR) rates. -
The "Ratio" Logic: If a patient has low Imatinib levels (<800 ng/mL), the Ratio tells you why:
-
Low Level + Normal Ratio (0.2–0.3): Likely poor adherence (chronic) or under-dosing.
-
Low Level + High Ratio (>0.4): Rapid metabolizer or drug interaction (Inducer). Action: Increase dose.
-
Low Level + Low Ratio (<0.1): "White Coat Compliance" (patient only took the drug the morning of the test, not reaching steady state).
-
Analytical Methodology: Validated LC-MS/MS Protocol
To reliably calculate the ratio, simultaneous quantification is required. LC-MS/MS is the gold standard due to its specificity, as HPLC-UV often lacks the sensitivity to detect the metabolite at lower concentrations.
Experimental Workflow
This protocol uses protein precipitation, which is cost-effective and easily automated.
1. Sample Preparation:
-
Matrix: Human Plasma (K2EDTA).
-
Internal Standard (IS): Imatinib-D8 (Deuterated) is preferred over structural analogs like Palonosetron to compensate for matrix effects.
-
Extraction:
-
Aliquot 50 µL plasma.
-
Add 200 µL Methanol containing IS (200 ng/mL).
-
Vortex (2 min) and Centrifuge (10 min at 13,000 rpm).
-
Inject 5 µL of supernatant.
-
2. LC Conditions:
-
Column: C18 (e.g., Phenomenex Kinetex, 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
3. MS/MS Transitions (MRM):
| Analyte | Precursor Ion ( | Product Ion ( |
| Imatinib | 494.3 | 394.2 |
| N-Desmethyl Imatinib | 480.3 | 394.2 |
| Imatinib-D8 (IS) | 502.3 | 394.2 |
Diagram 2: Analytical Decision Tree
This workflow illustrates the decision process based on analytical results.
Caption: TDM Decision Tree. Sub-therapeutic levels trigger a Ratio check to distinguish between non-adherence and rapid metabolism.
Experimental Data Summary
The following data summarizes expected performance metrics for the described LC-MS/MS method, based on validation standards (FDA/EMA guidelines).
Table 2: Method Validation Performance
| Parameter | Imatinib | N-Desmethyl Imatinib | Acceptance Criteria |
| Linearity Range | 10 – 5000 ng/mL | 10 – 1000 ng/mL | |
| LLOQ | 5 ng/mL | 5 ng/mL | S/N > 10 |
| Precision (CV%) | 2.5% – 6.8% | 3.1% – 7.2% | < 15% |
| Accuracy (Bias%) | -4.2% to +5.1% | -3.8% to +6.0% | ± 15% |
| Recovery | > 85% | > 80% | Consistent |
Conclusion
While Imatinib plasma levels (
References
-
Picard, S., et al. (2007). Trough imatinib plasma levels predict cytogenetic and molecular responses in patients with chronic myeloid leukemia in chronic phase.[6] Blood.[7][4][8][9][10][11][12][13][14][15] [Link]
-
Larson, R. A., et al. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood.[7][4][8][9][10][11][12][13][14][15] [Link]
-
Teng, R., et al. (2012). Correlation between N-demethyl imatinib trough concentration and serious adverse reactions in patients with gastrointestinal stromal tumors.[12][15] Journal of Clinical Pharmacology. [Link]
-
Miura, M., et al. (2011). Influence of CYP3A5 polymorphism on imatinib pharmacokinetics and clinical response in patients with chronic myeloid leukemia. European Journal of Clinical Pharmacology. [Link]
-
Bouchet, S., et al. (2013). Therapeutic drug monitoring of imatinib in chronic myeloid leukemia: experience from 1216 patients at a centralized laboratory. Fundamental & Clinical Pharmacology. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Monitoring imatinib plasma concentrations in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Drug Monitoring of Imatinib and N-Desmethyl Imatinib in Chronic Myeloid Leukemia Patients Using LC-MS/MS in a Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Drug Monitoring of Imatinib: Is There a Rationale for Also Quantifying Its Active Metabolite? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. karger.com [karger.com]
- 13. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients | PLOS One [journals.plos.org]
- 14. Imatinib plasma levels in patients with chronic myeloid leukaemia under routine clinical practice conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlation Between N-Demethyl Imatinib Trough Concentration and Serious Adverse Reactions in Patients with Gastrointestinal Stromal Tumors: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative potency of N-Desmethyl Imatinib in BCR-ABL inhibition
An In-Depth Comparative Guide to the Potency of N-Desmethyl Imatinib in BCR-ABL Inhibition
Authored by a Senior Application Scientist
This guide provides a detailed, objective comparison of the BCR-ABL inhibitory potency of Imatinib and its primary active metabolite, N-Desmethyl Imatinib (also known as CGP74588). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the nuanced roles these two compounds play in the treatment of Chronic Myeloid Leukemia (CML).
Introduction: The Central Role of BCR-ABL and the Advent of Targeted Therapy
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that is the pathogenic driver of CML. The introduction of Imatinib, a small-molecule tyrosine kinase inhibitor (TKI), revolutionized CML treatment by specifically targeting the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its activity and the downstream signaling pathways that promote leukemogenesis.
Imatinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4/5), into several metabolites. The most abundant and principal active metabolite is N-Desmethyl Imatinib. Given that this metabolite circulates in patient plasma and possesses pharmacological activity, a critical question arises: How does the BCR-ABL inhibitory potency of N-Desmethyl Imatinib compare to its parent drug, and what is its contribution to the overall therapeutic effect? This guide delves into the experimental data to answer this question.
The BCR-ABL Signaling Cascade: The Target Landscape
The constitutively active BCR-ABL kinase triggers a complex network of downstream signaling pathways, leading to increased cell proliferation, resistance to apoptosis, and altered cell adhesion. Key pathways activated by BCR-ABL include:
-
RAS/MAPK Pathway : Promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway : A crucial survival pathway that inhibits apoptosis.
-
JAK/STAT Pathway : Contributes to growth factor independence and apoptosis resistance.
BCR-ABL exerts these effects by phosphorylating a host of substrate proteins. The phosphorylation status of direct substrates, such as CrkL, is often used as a reliable cellular marker of BCR-ABL kinase activity.
Caption: Simplified BCR-ABL signaling network leading to leukemogenesis.
Comparative Analysis of Inhibitory Potency
The potency of a kinase inhibitor can be assessed at two levels: biochemically against the isolated enzyme (in vitro potency) and within a cellular context (cellular potency), which accounts for factors like membrane permeability and efflux.
In Vitro Biochemical Potency
Multiple studies have confirmed that N-Desmethyl Imatinib is a pharmacologically active metabolite. When tested in cell-free kinase assays using recombinant BCR-ABL, N-Desmethyl Imatinib exhibits a potency and selectivity profile that is very similar to the parent Imatinib. This demonstrates that the N-demethylation modification does not significantly compromise the molecule's intrinsic ability to bind to and inhibit the BCR-ABL kinase domain.
Cellular Potency and the Impact of Drug Efflux
While biochemically equipotent, the cellular activities of the two compounds reveal a critical divergence. In Imatinib-sensitive CML cell lines (e.g., K562), N-Desmethyl Imatinib effectively inhibits cell proliferation and induces apoptosis, although some studies suggest its effect is approximately three to four times lower than that of Imatinib in the same cell line.
The most significant difference arises in the context of drug resistance mediated by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, or ABCB1). P-gp functions as a drug efflux pump, actively removing xenobiotics from cells and thereby reducing their intracellular concentration and efficacy.
Experimental evidence has shown:
-
N-Desmethyl Imatinib is a significantly better substrate for P-gp than Imatinib.
-
In P-gp overexpressing, multidrug-resistant cells (e.g., K562/Dox), the intracellular accumulation of N-Desmethyl Imatinib is substantially lower than that of Imatinib.
-
This increased efflux leads to a dramatic loss of efficacy. One study showed that ABCB1 expression induced a 12-fold increase in resistance to N-Desmethyl Imatinib, a much greater effect than was observed for Imatinib itself.
This differential interaction with P-gp is a key factor limiting the therapeutic contribution of N-Desmethyl Imatinib, especially in patients who develop resistance via the upregulation of this efflux pump.
Quantitative Data Summary
The following table summarizes the comparative inhibitory characteristics of Imatinib and its N-Desmethyl metabolite.
| Parameter | Imatinib | N-Desmethyl Imatinib (CGP74588) | Key Insights |
| Primary Metabolism | Substrate of CYP3A4/5 | Product of CYP3A4/5 metabolism | Metabolism is a prerequisite for its formation. |
| In Vitro Potency | High | Comparable to Imatinib | The metabolite retains high intrinsic activity against the BCR-ABL kinase. |
| Cellular Potency (Sensitive Cells) | High | High (though may be slightly lower than Imatinib) | Effective at inhibiting proliferation in cells without major efflux mechanisms. |
| P-gp (ABCB1) Efflux | Substrate | High-affinity substrate | The metabolite is more susceptible to removal from the cell by P-gp. |
| Cellular Potency (P-gp+ Resistant Cells) | Reduced | Severely Reduced | Increased efflux leads to significantly diminished activity in resistant cells. |
Experimental Protocols for Potency Assessment
Experimental Workflow Overview
Caption: Workflow for determining biochemical and cellular inhibitor potency.
Protocol 1: In Vitro BCR-ABL Kinase Assay
This protocol determines the concentration of an inhibitor required to reduce the activity of the isolated BCR-ABL enzyme by 50% (Biochemical IC50).
Causality: This assay isolates the drug-target interaction from cellular factors, providing a measure of the compound's intrinsic inhibitory activity.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant BCR-ABL enzyme in kinase buffer to the desired concentration.
-
Prepare a solution containing a specific kinase substrate (e.g., a biotinylated peptide) and ATP (spiked with [γ-³²P]ATP for radiometric detection).
-
Prepare serial dilutions of Imatinib and N-Desmethyl Imatinib in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted enzyme to wells.
-
Add the serially diluted inhibitor solutions to the wells and pre-incubate for 10-15 minutes at room temperature to allow for drug-enzyme binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated to capture the biotinylated peptide) and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Proliferation (MTT) Assay
This protocol measures the effect of the inhibitors on the metabolic activity of CML cell lines, which serves as a proxy for cell viability and proliferation (GI50/IC50).
Causality: This assay provides a functional readout of the drug's overall effect in a living cell, integrating target inhibition with cellular uptake and efflux.
Methodology:
-
Cell Seeding:
-
Culture BCR-ABL-positive cells (e.g., K562) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of Imatinib and N-Desmethyl Imatinib in culture medium.
-
Remove the old medium from the cells and add the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the plates for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Data Acquisition:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Analysis:
-
Subtract the background absorbance, normalize the data to the vehicle control (100% viability), and plot the percentage of viability against the logarithm of inhibitor concentration to calculate the IC50.
-
Conclusion and Field Insights
However, its contribution to the overall clinical efficacy of Imatinib is critically limited by its pharmacokinetic properties, specifically its high affinity for the P-gp efflux transporter. In CML cells that have acquired resistance through the overexpression of P-gp, N-Desmethyl Imatinib is efficiently expelled, preventing it from reaching the necessary intracellular concentration to inhibit BCR-ABL. This suggests that in patients with P-gp-mediated Imatinib resistance, the therapeutic benefit is derived almost exclusively from the parent drug, and the active metabolite may contribute very little.
For drug development professionals, this comparative analysis underscores a vital principle: a compound's intrinsic potency against its target is only one piece of the puzzle. Cellular accumulation, susceptibility to efflux transporters, and the broader metabolic profile are equally critical determinants of clinical success. Future development of TKIs must consider not only the activity of the parent compound but also the pharmacokinetic and pharmacodynamic properties of its major metabolites to anticipate and potentially circumvent mechanisms of drug resistance.
References
- Role of Drug-metabolizing Enzymes in Cancer and Cancer Therapy. (2020). Current Drug Metabolism.
- Tumoral Drug Metabolism: Overview and Its Implications for Cancer Therapy. (2005). Clinical Cancer Research.
- Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors. (2022). Frontiers in Oncology.
- Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia. (2009). Molecular Cancer Therapeutics.
- The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect. (2023). Journal of Cancer.
- Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research.
- Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib. (2005). Journal of Clinical Oncology.
- Pharmacokinetic parameters of N-desmethyl imatinib in different groups. (2022).
- Resistance to Imatinib: Mechanisms and Management. (2005).
- Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment. (2015). Clinical Medicine Insights: Oncology.
- Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (2011). Clinical Cancer Research.
- Role of Drug-metabolizing Enzymes in Cancer and Cancer Therapy. (2020). PubMed.
- Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (2005). Analytical Biochemistry.
- Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions. (2024). CPT: Pharmacometrics & Systems Pharmacology.
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022).
- Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degrad
- Metabolite Profiling in Anticancer Drug Development: A Systematic Review. (2020). Cancer Management and Research.
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. (2022). Encyclopedia.
- Physiologically based pharmacokinetic modeling of imatinib and N-desmethyl imatinib for drug-drug interaction predictions. (2024). PubMed.
- BCR-ABL Cellular Phosphoryl
- PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Cocktail #5300. Cell Signaling Technology.
- Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. (2002). Clinical Cancer Research.
- Clinical pharmacokinetics of im
- In vitro blood distribution and plasma protein binding of the tyrosine kinase inhibitor imatinib and its active metabolite, CGP74588, in
Reference standard qualification for N-Desmethyl Imatinib Dimesylate
Executive Summary
In the bioanalysis of Tyrosine Kinase Inhibitors (TKIs), the quantification of the primary active metabolite is as critical as the parent drug. For Imatinib (Gleevec), the primary metabolite is N-Desmethyl Imatinib (CGP 74588) .[1][2] While Imatinib is administered as a Mesylate salt, the reference standard for its metabolite often presents a choice: the Free Base or the Dimesylate salt.
This guide provides a technical justification for selecting N-Desmethyl Imatinib Dimesylate as the preferred reference standard. We present a qualification framework compliant with ICH Q2(R1) and ISO 17034 standards, demonstrating why the Dimesylate form offers superior solubility, stability, and chromatographic performance compared to the Free Base or uncertified commercial grades.
Part 1: The Comparative Landscape
Why Dimesylate? The choice of salt form dictates the analytical robustness of your LC-MS/MS or HPLC-UV assays. The piperazine ring in N-Desmethyl Imatinib is highly basic. Without adequate protonation (salt formation), the molecule exhibits poor aqueous solubility and significant "tailing" in reverse-phase chromatography.
Table 1: Comparative Performance of Reference Standard Forms
| Feature | N-Desmethyl Imatinib Dimesylate (Recommended) | N-Desmethyl Imatinib Free Base (Alternative) | USP Related Compound Mixture (Qualitative) |
| Solubility (Water) | High (>50 mg/mL) due to dual protonation. | Low (<0.1 mg/mL) . Requires DMSO/Acidified diluents. | Variable (Matrix dependent). |
| Hygroscopicity | Moderate (Requires KF monitoring). | Low. | N/A. |
| Chromatography | Excellent peak symmetry (Tailing Factor < 1.2). | Prone to tailing/broadening due to secondary interactions. | Good, but often unquantified. |
| Stoichiometry | 1:2 (Analyte:Methanesulfonic Acid). | 1:0. | Variable. |
| Use Case | Quantitative Bioanalysis (PK/TDM). | Structural Identification only. | System Suitability (Retention time marker). |
Expert Insight: The Dimesylate form protonates both the piperazine nitrogen and the pyrimidine nitrogen. This dual ionization breaks the intermolecular hydrogen bonding network of the crystal lattice, drastically lowering the energy required for solvation in aqueous mobile phases.
Part 2: Qualification Framework (The "How-To")
To qualify an in-house or secondary standard of N-Desmethyl Imatinib Dimesylate, you must establish Identity , Purity , and Potency .
2.1 Structural Elucidation (Identity)
Do not rely solely on Mass Spectrometry. A salt form requires confirmation of the counter-ion stoichiometry.
-
1H-NMR (DMSO-d6): Confirm the loss of the N-methyl signal (approx. 2.2 ppm in parent) and the presence of the piperazine protons.
-
Critical Step (Counter-ion): Integrate the methyl signal of the methanesulfonic acid (approx. 2.3 ppm).[3] For a Dimesylate , this integral must correspond to 6 protons (2 moles of acid) relative to the single aromatic protons of the drug core.
2.2 Purity & Potency Assignment (Mass Balance Approach)
The "As-Is" potency is calculated by subtracting all non-analyte mass.
-
Chromatographic Purity: Determine via HPLC-UV (Method below).
-
Water Content: Karl Fischer (Volumetric). Note: Dimesylates can be hygroscopic; handle in a humidity-controlled environment.
-
Residual Solvents: GC-Headspace (ICH Q3C).
Part 3: Experimental Protocols
3.1 HPLC Purity Method (Stability Indicating)
This method separates the metabolite from the parent Imatinib and resolves the salt counter-ions.
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (Primary), 230 nm (Secondary).
-
Temperature: 40°C.
Self-Validating Logic:
-
Resolution Check: Inject a mix of Imatinib and N-Desmethyl Imatinib.[4][5] Resolution (
) must be . -
Blank Check: Inject the blank diluent. Ensure no peaks co-elute with the metabolite retention time (approx. 8.5 min).
3.2 LC-MS/MS Transition Parameters
For bioanalytical quantification (plasma/serum):
-
Ionization: ESI Positive.
-
Precursor Ion:
480.2 -
Product Ion (Quant):
394.1 (Pyridyl-pyrimidine fragment). -
Product Ion (Qual):
217.1.
Part 4: Visualizations
4.1 Metabolic Pathway & Structure
This diagram illustrates the CYP3A4-mediated demethylation that creates the analyte, highlighting the structural change.
Figure 1: Metabolic conversion of Imatinib to N-Desmethyl Imatinib via CYP3A4.
4.2 Reference Standard Qualification Workflow
A decision tree for qualifying the material before use in regulated studies.
Figure 2: Step-by-step qualification workflow for establishing a Primary or Secondary Reference Standard.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[6][7] (2005).[6] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9869737, N-Desmethyl imatinib. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. GSRS [precision.fda.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
Clinical relevance of N-Desmethyl Imatinib therapeutic drug monitoring (TDM)
- 1. tandfonline.com [tandfonline.com]
- 2. Can therapeutic drug monitoring increase the safety of Imatinib in GIST patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Should therapeutic drug monitoring of the unbound fraction of imatinib and its main active metabolite N-desmethyl-imatinib be developed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation Between N-Demethyl Imatinib Trough Concentration and Serious Adverse Reactions in Patients with Gastrointestinal Stromal Tumors: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated imatinib immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masis.jp [masis.jp]
- 7. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 8. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients | PLOS One [journals.plos.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Desmethyl Imatinib Dimesylate
This document provides essential procedural guidance for the safe handling and disposal of N-Desmethyl Imatinib Dimesylate. As the primary active metabolite of Imatinib, a potent kinase inhibitor, this compound requires meticulous management to mitigate risks to personnel and the environment. The protocols outlined herein are grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), ensuring a self-validating system of laboratory safety.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a fundamental understanding of the compound's inherent risks. N-Desmethyl Imatinib, like its parent compound Imatinib, is classified as a cytotoxic (antineoplastic) agent.[1][2][3][4] Its mechanism of action, while therapeutic in a targeted context, poses significant occupational hazards. The decision to handle this compound as hazardous waste is not merely a recommendation but a regulatory mandate based on its toxicological profile.
The primary hazards associated with N-Desmethyl Imatinib Dimesylate are summarized below. This risk assessment is the causal driver for the stringent protocols that follow.
| Hazard Classification | Description | Potential Effects | Authoritative Source |
| Acute Oral Toxicity | Harmful if swallowed. | Ingestion can lead to adverse health effects. | Safety Data Sheet[5][6] |
| Carcinogenicity | Suspected of causing cancer. | Long-term or repeated exposure may increase cancer risk. | Safety Data Sheet[6][7][8] |
| Reproductive Toxicity | May damage fertility or the unborn child. | Poses a significant risk to reproductive health. | Safety Data Sheet[6][8] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | The compound can have cumulative toxic effects on vital organs. | Safety Data Sheet[6][8] |
| Ecotoxicity | Toxic to aquatic life with long-lasting effects. | Improper disposal can lead to significant environmental contamination. | Safety Data Sheet[6][7][8] |
Due to this profile, all waste streams containing N-Desmethyl Imatinib Dimesylate must be managed as cytotoxic hazardous waste . Disposal into standard trash or sanitary sewer systems is strictly prohibited to prevent environmental release and ensure public safety.[9][10][11]
The Disposal Protocol: A Step-by-Step Operational Guide
This protocol provides a direct, procedural workflow for managing N-Desmethyl Imatinib Dimesylate waste from the point of generation to final disposal.
Step 1: Donning Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its associated waste, personnel must be equipped with appropriate PPE. This is the first line of defense against exposure through inhalation, absorption, or ingestion.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves. | A double layer significantly reduces the permeability of cytotoxic agents.[2][12][13] The inner glove should be tucked under the gown cuff, and the outer glove placed over the cuff. |
| Gown | Disposable, non-permeable, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[13] |
| Eye Protection | ANSI-rated safety goggles or a full-face shield. | Protects mucous membranes of the eyes from splashes or aerosolized particles. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powder outside of a certified containment device or during spill cleanup to prevent inhalation.[5][12] |
Step 2: Segregation at the Point of Generation
Immediate and correct segregation is critical to prevent cross-contamination of waste streams.[14] All items that have come into direct contact with N-Desmethyl Imatinib Dimesylate are classified as cytotoxic waste.
What to Segregate as Cytotoxic Waste:
-
Grossly Contaminated Items: Unused or expired pure compound, stock solutions.
-
Trace-Contaminated Items: Empty vials, flasks, and packaging.
-
Contaminated Labware: Pipette tips, serological pipettes, culture plates, and tubes.
-
Contaminated PPE: All gloves, gowns, and other disposable protective gear worn during handling.[13][15]
-
Spill Cleanup Materials: Absorbent pads, wipes, and all materials used to decontaminate a spill area.[16]
Step 3: Waste Containment and Labeling
Proper containment ensures waste is handled safely during accumulation, storage, and transport.
-
Non-Sharp Waste: Dispose of all non-sharp items (PPE, plasticware, wipes) into a designated, leak-proof waste container lined with a purple cytotoxic waste bag.[14][17] The container must be rigid, have a tight-fitting lid, and be clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste."[18]
-
Sharps Waste: Dispose of all contaminated sharps (needles, syringes, scalpels, glass vials) directly into a puncture-resistant, purple-lidded sharps container .[4][14] These containers must also be clearly labeled for cytotoxic waste.
Step 4: Decontamination of Work Surfaces
All surfaces and equipment must be decontaminated after use to prevent residual contamination.[15]
Decontamination Protocol:
-
Initial Clean: Wipe down the work surface (e.g., inside a chemical fume hood or BSC) with absorbent pads soaked in a laboratory-grade detergent solution to physically remove any compound.
-
Deactivation: Thoroughly wipe the area with a freshly prepared 10% bleach solution and allow a contact time of at least 10 minutes.[15]
-
Rinsing: Wipe the surface with sterile water or 70% isopropyl alcohol to remove the bleach residue, which can be corrosive.
-
Disposal: All wipes and pads used in this process must be disposed of as cytotoxic waste.[15]
Step 5: Spill Management
Accidental spills must be managed immediately by trained personnel using a dedicated chemotherapy spill kit.[13]
-
Secure the Area: Alert others and restrict access to the spill location.
-
Don Full PPE: This includes a respirator, as specified in Step 1.[15]
-
Contain the Spill: For liquids, use the absorbent pads from the spill kit. For powders, gently cover with a dampened absorbent pad to avoid aerosolization.
-
Clean the Area: Starting from the outer edge and working inward, collect all contaminated materials.
-
Decontaminate: Use the 3-step decontamination protocol described above to clean the spill surface.[19]
-
Dispose: Place all cleanup materials, including contaminated PPE, into the designated cytotoxic waste container.
Step 6: Temporary Storage and Final Disposal
Sealed cytotoxic waste containers should be moved to a designated, secure hazardous waste accumulation area. This area must be clearly marked, have restricted access, and be separate from general waste.
The final and only acceptable disposal method for cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.[4][17] This process is managed by a certified waste transporter who will collect the waste in accordance with EPA and Department of Transportation (DOT) regulations.[20]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-Desmethyl Imatinib Dimesylate waste.
Caption: Disposal workflow for N-Desmethyl Imatinib Dimesylate waste.
Conclusion
The management of N-Desmethyl Imatinib Dimesylate waste demands a rigorous and informed approach. Adherence to these procedures is not optional; it is a critical component of a responsible laboratory safety program designed to protect researchers, the wider community, and the environment. By understanding the causality behind these protocols—the compound's inherent cytotoxicity—we can ensure a culture of safety and maintain full compliance with federal and local regulations.
References
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193-1204. Retrieved from [Link]
-
SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. University of North Texas Health Science Center. Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Polovich, M., & Clark, P. C. (2012). Safe handling of cytotoxics: guideline recommendations. Current oncology (Toronto, Ont.), 19(Suppl 1), S16–S26. Retrieved from [Link]
-
Imatinib Mesylate Tablets - Safety Data Sheet. (2023, September 22). Viatris. Retrieved from [Link]
-
Safe handling of cytotoxic drugs in the workplace. (2026, January 13). Health and Safety Executive (HSE). Retrieved from [Link]
-
Garg, A., & Singh, S. (2016). Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. Journal of pharmacy & bioallied sciences, 8(2), 90–98. Retrieved from [Link]
-
How Should Cytotoxic Waste be Disposed of? (2022, October 20). Sharpsmart. Retrieved from [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy, 63(12), 1172-1193. Retrieved from [Link]
-
Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. University of Wyoming. Retrieved from [Link]
-
Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. (2024, February 13). Novus Environmental. Retrieved from [Link]
-
How to safely clean up a chemotherapy or hazardous drug spill. (2022, May 19). Pharma Choice. Retrieved from [Link]
-
EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Foley Hoag LLP. Retrieved from [Link]
-
Imatinib mesylate Safety Data Sheet. (2023, June 1). European Directorate for the Quality of Medicines & HealthCare (EDQM). Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. Retrieved from [Link]
-
Safety Data Sheet: Imatinib mesylate. Carl ROTH. Retrieved from [Link]
-
What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. (2025, July 10). Stericycle UK. Retrieved from [Link]
-
Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services. Retrieved from [Link]
-
Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services. Retrieved from [Link]
-
Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule. (2019, July 1). Arnall Golden Gregory LLP. Retrieved from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food & Drug Administration (FDA). Retrieved from [Link]
Sources
- 1. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. hse.gov.uk [hse.gov.uk]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. canbipharm.com [canbipharm.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. viatris.com [viatris.com]
- 10. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 12. ashp.org [ashp.org]
- 13. uwyo.edu [uwyo.edu]
- 14. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 15. unthealth.edu [unthealth.edu]
- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 18. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 19. How to safely clean up a chemotherapy or hazardous drug spill - Pharma ChoicePharma Choice [pharma-choice.com]
- 20. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling N-Desmethyl Imatinib Dimesylate
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous scientific discipline. When handling N-Desmethyl Imatinib Dimesylate—the primary active metabolite of the potent tyrosine kinase inhibitor Imatinib—we must respect its pharmacological design. Because this molecule is engineered to disrupt cellular proliferation pathways (specifically BCR-ABL, c-Kit, and PDGFR), it is intrinsically cytotoxic, mutagenic, and teratogenic.
The following guide provides a self-validating, field-proven operational protocol for the safe handling, manipulation, and disposal of this active pharmaceutical ingredient (API).
Mechanistic Grounding & Hazard Profile
To design an effective safety protocol, we must first understand the causality of the compound's hazards. According to the , the compound and its active metabolites carry severe hazard classifications[1]:
-
H360 (Reproductive Toxicity 1A): Inhibition of PDGFR and c-Kit pathways directly interferes with embryonic angiogenesis and development.
-
H341 & H351 (Mutagenicity & Carcinogenicity): DNA interaction and disruption of normal kinase signaling necessitate stringent barrier protection.
-
H372 (Specific Target Organ Toxicity): Chronic low-dose occupational exposure can lead to cumulative hepatic and hematologic toxicity.
-
H411 (Aquatic Toxicity): Toxic to aquatic life with long-lasting effects, dictating strict environmental disposal limits.
Because of these properties, the classifies kinase inhibitors of this class as hazardous drugs requiring specialized handling[2].
Quantitative PPE Matrix & Engineering Controls
Do not rely solely on Personal Protective Equipment (PPE). The hierarchy of controls dictates that engineering controls—specifically volumetric containment—must be your primary defense. Dimesylate salts of small molecules often exhibit high electrostatic charge, making the dry API powder highly prone to aerosolization and adherence to weighing tools.
Table 1: Quantitative PPE Specifications for API Powder Handling
| PPE Category | Specification / Standard | Quantitative Metric / Threshold | Scientific Rationale |
| Gloves | ASTM D6978 (Chemo-tested Nitrile) | Thickness ≥ 0.1 mm; Breakthrough > 240 mins | Prevents dermal absorption of lipophilic kinase inhibitors. |
| Respirator | NIOSH P100 / FFP3 | ≥ 99.97% filtration efficiency (particles ≥ 0.3 µm) | Captures aerosolized dimesylate salt particles during powder manipulation. |
| Gown | Polyethylene-coated, lint-free | Permeability < 1.0 µg/cm² | Prevents accumulation of charged API dust on woven fabrics. |
| Eye Protection | Indirect-vented goggles | ANSI Z87.1+ (High impact/splash) | Protects ocular mucosa from systemic absorption via accidental splash. |
Step-by-Step Operational Protocol
This protocol utilizes a self-validating system : every step is designed so that if a failure occurs, it is immediately visually obvious to the operator, preventing silent exposure.
Phase 1: The Self-Validating Donning Process
Prerequisite: Ensure the Class II Type A2 or B2 Biological Safety Cabinet (BSC) has been running for at least 15 minutes to establish a stable negative-pressure air curtain.
-
Gown: Inspect and don a polyethylene-coated, closed-back gown.
-
Inner Glove: Don a brightly colored (e.g., green) nitrile inner glove.
-
Face/Respiratory: Don a NIOSH-approved P100 respirator and indirect-vented safety goggles.
-
Outer Glove: Don a contrasting (e.g., blue) chemotherapy-rated outer glove, pulling the cuff over the gown sleeves.
-
Causality & Validation: The color contrast creates a self-validating barrier. Any micro-tear in the outer blue glove instantly reveals the green layer beneath, signaling an immediate halt to operations.
-
Phase 2: Workspace Engineering & Compound Manipulation
-
Tacky-Mat Containment: Place a low-lint, slightly damp absorbent wipe on the BSC work surface beneath the analytical balance.
-
Causality & Validation: The moisture neutralizes the electrostatic charge of the dimesylate salt. If powder spills, it dissolves and sticks to the wipe rather than bouncing or aerosolizing, providing immediate visual validation of a contained spill.
-
-
Pressure Equalization: Open the API vial slowly to allow pressure equalization, minimizing the microscopic "puff" effect common with finely milled powders.
-
Transfer: Transfer the required mass using an anti-static micro-spatula into an anti-static weigh boat. Immediately cap the source vial.
-
In-Situ Solubilization: Add the primary solvent (e.g., DMSO, in which the compound is highly soluble) directly to the weigh boat or pre-tared volumetric flask inside the BSC.
-
Causality: Solubilizing the compound inside the containment zone eliminates the inhalation hazard of the dry powder before the material is ever moved to the general lab bench.
-
Phase 3: Doffing & Chemical Decontamination
-
Oxidative Degradation: Wipe down the balance, sealed vials, and workspace with a 1% sodium hypochlorite (NaOCl) solution.
-
Causality: Hypochlorite oxidatively degrades the API's molecular structure, neutralizing its pharmacological activity[3].
-
-
Neutralization: Follow the hypochlorite wipe with a neutralizing sodium thiosulfate wipe, and finally 70% ethanol to remove residual corrosive salts.
-
Doffing: Remove the outer gloves inside the BSC and dispose of them in a designated cytotoxic waste bin. Exit the BSC, remove goggles, respirator, and gown (handling them by the interior surfaces), and finally remove the inner gloves. Wash hands thoroughly.
Environmental Disposal Plan
Due to its H411 classification, N-Desmethyl Imatinib Dimesylate must never enter the standard municipal water supply.
-
Solid Waste: All consumables (tips, wipes, weigh boats, outer gloves) must be sealed in heavy-duty bags and placed in rigid, puncture-proof containers labeled "Hazardous Antineoplastic Waste - Incineration Only."
-
Liquid Waste: Liquid waste containing the API or its metabolites must be collected in dedicated, shatter-proof chemical waste carboys and processed via high-temperature commercial incineration.
Workflow Visualization
Logical workflow for the safe handling, manipulation, and disposal of N-Desmethyl Imatinib Dimesylate.
References
-
Title: NIOSH Hazardous Drug Exposures in Healthcare Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Safe Handling of Antineoplastic Drugs During Allergy Diagnostic Workup and Desensitization Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
